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Foundational

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid CAS 2404733-75-9

An In-depth Technical Guide to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9) Disclaimer: The compound 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9) is a specialized chemical with limit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9)

Disclaimer: The compound 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9) is a specialized chemical with limited information available in public literature. This guide is intended for researchers, scientists, and drug development professionals and provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally analogous compounds. All proposed experimental procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.

Introduction and Overview

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with bromo, isopropoxy, and isopropyl substituents, suggests its potential utility as a versatile building block in medicinal chemistry and organic synthesis. The combination of a carboxylic acid handle for amide bond formation, a bromine atom for cross-coupling reactions, and lipophilic isopropyl and isopropoxy groups allows for a wide range of chemical modifications. Benzoic acid derivatives are known to be scaffolds for a variety of therapeutic agents, acting on targets such as enzymes and receptors.[1][2] This guide will provide a comprehensive overview of the predicted properties, plausible synthetic routes, and analytical characterization of this compound, along with a discussion of its potential applications and necessary safety protocols.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the following physicochemical properties have been predicted based on the compound's structure. These values should be used as estimates.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₇BrO₃Confirmed by chemical suppliers.
Molecular Weight 301.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline benzoic acid derivatives.[3]
Melting Point 130-150 °CEstimated based on substituted benzoic acids.
Boiling Point >300 °CHigh due to molecular weight and hydrogen bonding.
Solubility Soluble in organic solvents (e.g., methanol, DMSO, dichloromethane); sparingly soluble in water.The nonpolar substituents decrease water solubility.
pKa ~3.5 - 4.5The electron-withdrawing bromine atom may slightly increase acidity compared to benzoic acid.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is not explicitly described in the literature. However, a plausible multi-step synthesis can be devised from commercially available starting materials, leveraging well-established reactions in organic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the late-stage introduction of the bromine atom to a pre-functionalized benzoic acid derivative.

G target 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid intermediate1 2-Isopropoxy-5-isopropylbenzoic acid target->intermediate1 Electrophilic Bromination intermediate2 2-Hydroxy-5-isopropylbenzoic acid intermediate1->intermediate2 Williamson Ether Synthesis intermediate3 5-Isopropylsalicylic acid intermediate2->intermediate3 Carboxylation

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

Step 1: Williamson Ether Synthesis of 2-Isopropoxy-5-isopropylbenzoic acid

This step introduces the isopropoxy group onto the phenolic hydroxyl of 5-isopropylsalicylic acid.

  • Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary or secondary alkyl halide. The phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate.

  • Procedure:

    • To a solution of 5-isopropylsalicylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, pour into water, and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization.

Step 2: Electrophilic Aromatic Bromination

This final step introduces the bromine atom at the 3-position, directed by the existing substituents.

  • Rationale: The isopropoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid and isopropyl groups are deactivating and meta-directing or weakly activating and ortho-, para-directing, respectively. The position ortho to the powerful isopropoxy group is the most activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.[4]

  • Procedure:

    • Dissolve the 2-isopropoxy-5-isopropylbenzoic acid (1.0 eq) from the previous step in a suitable solvent like DMF or acetic acid.

    • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution, protecting the reaction from light.

    • Stir the reaction at room temperature for several hours, monitoring its progress by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the final product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

G A 5-Isopropyl- salicylic acid B 2-Isopropoxy-5-isopropyl- benzoic acid A->B 1. K₂CO₃, DMF 2. 2-Bromopropane C 3-Bromo-2-isopropoxy-5-isopropyl- benzoic acid B->C NBS, DMF

Caption: Proposed two-step synthetic workflow.

Analytical Characterization

Once synthesized, the identity and purity of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid must be confirmed using standard analytical techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[5][6]

  • ¹H NMR (400 MHz, CDCl₃):

    • Carboxylic Acid Proton (-COOH): A broad singlet expected at δ 10-12 ppm.

    • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

    • Isopropoxy Methine (-OCH(CH₃)₂): A septet around δ 4.5-5.0 ppm.

    • Isopropyl Methine (-CH(CH₃)₂): A septet around δ 3.0-3.5 ppm.

    • Isopropoxy and Isopropyl Methyls (-CH(CH₃)₂): Multiple doublets in the aliphatic region (δ 1.2-1.5 ppm), integrating to 12 protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carboxylic Carbonyl (-COOH): A signal around δ 170-175 ppm.

    • Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm. The carbon bearing the bromine will be shifted downfield.

    • Isopropoxy and Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region (δ 20-75 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition.

  • Expected Molecular Ion: An electrospray ionization (ESI) mass spectrum in negative mode should show a prominent peak for [M-H]⁻ at m/z ≈ 300.17.

  • Isotopic Pattern: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

Reactivity and Potential Applications in Drug Discovery

The functional groups on 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid offer several avenues for further chemical modification, making it a valuable building block.

  • Carboxylic Acid: This group can be readily converted to amides, esters, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.

  • Bromine Atom: The bromo substituent is ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the introduction of aryl, alkyl, or alkynyl groups, significantly expanding the chemical space accessible from this intermediate.

  • Potential as a Fragment: In fragment-based drug discovery, this molecule could serve as a starting point for developing more potent inhibitors of various biological targets. Its structural features are common in pharmacologically active compounds.[1]

G cluster_0 Potential Reactions Core 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Amide Amide Formation Core->Amide -COOH Ester Esterification Core->Ester -COOH Suzuki Suzuki Coupling Core->Suzuki -Br Heck Heck Reaction Core->Heck -Br

Caption: Potential reaction pathways for the core molecule.

Safety and Handling

While specific toxicity data for this compound are not available, it should be handled with the care accorded to all laboratory chemicals. Based on the properties of similar aromatic carboxylic acids, the following precautions are recommended:[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. (2026, January 27). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 17, 2026, from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved February 17, 2026, from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS. Retrieved February 17, 2026, from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved February 17, 2026, from [Link]

  • 1H NMR Spectral parameters for substituted benzenes. (n.d.). University of Missouri–St. Louis. Retrieved February 17, 2026, from [Link]

  • Synthesis of benzoylbenzoic acids. (n.d.). Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Starting from benzene, how would you synthesize p-bromobenzoic acid? (n.d.). Study.com. Retrieved February 17, 2026, from [Link]

  • Safety data sheet. (2022, December 16). BASF. Retrieved February 17, 2026, from [Link]

  • Functionalization of benzoic acids catalyzed by transition metals. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. (2025, May 22). PubMed. Retrieved February 17, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 17, 2026, from [Link]

  • Expanding the chiral pool: oxidation of meta-bromobenzoic acid by R. eutrophus B9 allows access to new reaction manifolds. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

chemical structure of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid Executive Summary 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9) is a highly specialized b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Executive Summary

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9) is a highly specialized benzoic acid derivative utilized primarily as a pharmacophore scaffold in the development of small-molecule GLP-1 receptor agonists and other metabolic disease therapeutics.[1][2] Characterized by a dense substitution pattern—featuring a bulky isopropoxy group at the ortho position and a bromine atom at the meta position—this molecule serves as a critical "conformational lock" in drug design. Its unique steric and electronic profile allows medicinal chemists to restrict bond rotation, thereby enhancing ligand-receptor binding affinity.

Structural Characterization & Physiochemical Properties

The molecule consists of a benzoic acid core decorated with three substituents that drastically alter its electronic and steric landscape.

Structural Breakdown
  • Core: Benzoic Acid (C1-COOH).

  • Position 2 (Ortho): Isopropoxy group (

    
    ). This group exerts a strong steric influence, forcing the carboxylic acid out of planarity with the aromatic ring to minimize repulsion. It also acts as a hydrogen bond acceptor.
    
  • Position 3 (Meta): Bromine atom (

    
    ). Positioned adjacent to the isopropoxy group, the bromine atom creates a "buttressing effect," further locking the conformation of the ether linkage. It serves as a reactive handle for cross-coupling reactions.
    
  • Position 5 (Meta'): Isopropyl group (

    
    ). This lipophilic moiety enhances the molecule's permeability and hydrophobic interaction potential within protein binding pockets.
    
Physiochemical Data Profile
PropertyValue / Description
CAS Number 2404733-75-9
Molecular Formula

Molecular Weight 301.18 g/mol
Predicted LogP ~4.2 (High Lipophilicity)
pKa (Acid) ~3.8 (Slightly stronger than benzoic acid due to -Br induction)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (COOH, Ether)
Rotatable Bonds 4 (COOH, O-iPr, iPr, C-C bonds)

Synthetic Pathways and Methodology

The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid requires careful regiocontrol to install the bromine atom at position 3, as the isopropyl group at position 5 and the hydroxyl/alkoxy group at position 2 direct electrophiles to competing sites.

Retrosynthetic Logic

The most robust route begins with 5-isopropylsalicylic acid (2-hydroxy-5-isopropylbenzoic acid). The hydroxyl group at C2 is a strong ortho/para director. Since the para position (C5) is blocked by the isopropyl group, electrophilic bromination is forced exclusively to the ortho position (C3). Subsequent O-alkylation installs the isopropoxy group.

Step-by-Step Protocol

Step 1: Regioselective Bromination

  • Precursor: 2-Hydroxy-5-isopropylbenzoic acid.[3]

  • Reagents: Bromine (

    
    ) in Glacial Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in DMF.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Outcome: The directing power of the phenol (-OH) overwhelms the isopropyl group, directing the bromine to the C3 position.

  • Critical Control: Temperature must be kept <20°C to prevent over-bromination or decarboxylation.

Step 2: Ester Protection (Optional but Recommended)

  • Reagents: Methanol (

    
    ), Sulfuric Acid (
    
    
    
    , cat.).
  • Purpose: Protects the carboxylic acid to prevent interference during the alkylation step.

Step 3: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 2-Bromopropane (

    
    ), Potassium Carbonate (
    
    
    
    ), DMF, 60°C.
  • Mechanism:

    
     substitution on the alkyl halide by the phenoxide ion.
    
  • Note: The steric bulk of the adjacent bromine (C3) and the isopropyl group makes this reaction slower than typical phenol alkylations. Higher temperatures or stronger bases (Cs2CO3) may be required.

Step 4: Saponification (If Protected)

  • Reagents: Lithium Hydroxide (

    
    ), THF/Water.
    
  • Outcome: Hydrolysis of the methyl ester to yield the free acid.

Synthetic Workflow Diagram

SynthesisRoute Start 2-Hydroxy-5-isopropylbenzoic acid Step1 Bromination (Br2, AcOH) Target: C3 Position Start->Step1 Electrophilic Subst. Inter1 3-Bromo-2-hydroxy- 5-isopropylbenzoic acid Step1->Inter1 Regioselective Step2 O-Alkylation (iPr-Br, K2CO3, DMF) Inter1->Step2 Williamson Ether Final 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Step2->Final Product

Figure 1: Synthetic workflow for the production of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid starting from 5-isopropylsalicylic acid.

Reactivity Profile & Applications

This molecule is designed as a bifunctional scaffold . The presence of the carboxylic acid and the aryl bromide allows for orthogonal functionalization, making it ideal for fragment-based drug discovery (FBDD).

A. The Aryl Bromide (C3 Handle)

The bromine atom at C3 is electronically activated for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Allows for the introduction of amine-based side chains, a common feature in GLP-1 agonists to tune solubility and pKa.

B. The Carboxylic Acid (C1 Handle)
  • Amide Coupling: Standard HATU/EDC coupling with amines generates the amide backbone common in peptidomimetics.

  • Bioisostere Replacement: The acid can be converted to tetrazoles or oxadiazoles to improve metabolic stability.

C. The "Conformational Lock" Effect

In drug design, the 2-isopropoxy group is critical. Unlike a methoxy group, the bulky isopropoxy group clashes sterically with the adjacent C3-Bromine and C1-Carbonyl. This restricts the rotation of the ether bond and the carboxylic acid, locking the molecule into a preferred conformation that often matches the bioactive pose required for receptor binding (e.g., in GPCRs like GLP-1).

Analytical Standards (QC)

To ensure the integrity of this intermediate, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • Aromatic Region: Two doublets (meta-coupling, J ~ 2 Hz) around

      
       7.4 - 7.6 ppm, representing H4 and H6.
      
    • Isopropoxy CH: Septet around

      
       4.5 ppm.
      
    • Isopropyl CH: Septet around

      
       2.9 ppm.
      
    • Methyl Groups: Two doublets (12H total) around

      
       1.2 - 1.3 ppm.
      
  • Mass Spectrometry (LC-MS):

    • Expect a characteristic M+ and M+2 peak pattern (1:1 ratio) due to the bromine isotope (

      
       and 
      
      
      
      ).
    • Ionization mode: Negative (ESI-) usually favors the carboxylic acid

      
      .
      

References

  • Pfizer Inc. (2022). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist. American Chemical Society. Link

  • AChemBlock . (2025). Product Analysis: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (Analog Reference). Link

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. Link

  • Sigma-Aldrich . (2025). 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Product Page. Link

Sources

Foundational

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid molecular weight and formula

Physicochemical Characterization, Synthetic Utility, and Quality Assurance Core Identity & Stoichiometry[1] This section defines the fundamental chemical identity of the compound.[1] Accuracy here is critical for stoichi...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Quality Assurance

Core Identity & Stoichiometry[1]

This section defines the fundamental chemical identity of the compound.[1] Accuracy here is critical for stoichiometric calculations in synthetic workflows.

Chemical Nomenclature & Identifiers[1][2]
  • IUPAC Name: 3-Bromo-2-(propan-2-yloxy)-5-(propan-2-yl)benzoic acid[1]

  • Common Name: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid[1][2]

  • CAS Registry Number: 2404733-75-9[1][2]

  • Molecular Formula:

    
    [1]
    
Molecular Weight & Mass Spectrometry Data

The following data is calculated based on IUPAC standard atomic weights.

PropertyValueApplication Context
Average Molecular Weight 301.18 g/mol Use for molarity calculations and reagent stoichiometry.[1]
Monoisotopic Mass 300.0361 g/mol Required for High-Resolution Mass Spectrometry (HRMS) identification (M+H or M-H peaks).[1]
Exact Mass 300.04 g/mol Low-resolution MS confirmation.[1]
Element Composition C (51.84%), H (5.69%), Br (26.53%), O (15.94%)Elemental Analysis (CHN) validation limits.[1]

Analyst Note: The bromine isotope pattern is distinct. In Mass Spectrometry, expect a 1:1 doublet ratio for the molecular ion (


 and 

) due to the natural abundance of

and

.[1]

Structural Analysis & Pharmacophore Logic[1]

This molecule is not merely a random intermediate; it represents a highly functionalized scaffold often used in the synthesis of nuclear receptor modulators (e.g., PPAR agonists) or kinase inhibitors .[1]

Structural Logic Diagram

The following diagram illustrates the functional role of each substituent on the benzene core, explaining its utility in drug design.

G Core Benzoic Acid Core (Scaffold) Br 3-Bromo Group (Reactive Handle) Core->Br Suzuki/Buchwald Coupling Site OiPr 2-Isopropoxy Group (Steric/Electronic) Core->OiPr Ortho-Effect (Twists Ring) iPr 5-Isopropyl Group (Lipophilicity) Core->iPr Hydrophobic Pocket Filling

Figure 1: Functional decomposition of the 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid scaffold.

Electronic & Steric Properties[1]
  • 3-Bromo Position: The bromine atom is positioned ortho to the isopropoxy group and meta to the carboxylic acid.[1] This is a strategic "exit vector" for cross-coupling reactions (Suzuki-Miyaura) to extend the carbon skeleton.[1]

  • 2-Isopropoxy Group: This bulky ether group forces the carboxylic acid out of planarity with the benzene ring due to steric clash (the "ortho effect").[1] This conformation can be critical for binding selectivity in protein pockets.[1]

  • 5-Isopropyl Group: Adds significant lipophilicity (

    
     value) without introducing reactive centers, improving membrane permeability.[1]
    

Synthetic Methodology (Process Development)

Disclaimer: The following protocol is a rationalized synthesis based on standard aromatic substitution chemistry. All reactions must be performed in a fume hood by trained personnel.[1]

Retrosynthetic Strategy

The most robust route utilizes 5-isopropylsalicylic acid as the starting material.[1] The hydroxyl group directs bromination to the ortho position (position 3), which is the only open site activated by the phenol.[1]

Step-by-Step Protocol
Step 1: Regioselective Bromination

Objective: Install bromine at C3.[1]

  • Reagents: 5-Isopropylsalicylic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 5-isopropylsalicylic acid in DMF (5 mL/g) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add NBS portion-wise over 30 minutes to avoid exotherms.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product (3-bromo-5-isopropylsalicylic acid) will be less polar than the starting material.[1]

    • Workup: Pour into ice water, filter the precipitate, and recrystallize from Ethanol/Water.

Step 2: O-Alkylation (Double Alkylation)

Objective: Install the isopropyl ether.[1]

  • Reagents: 2-Iodopropane (2.5 eq), Potassium Carbonate (

    
    , 3.0 eq), DMF.
    
  • Procedure:

    • Dissolve the Step 1 product in DMF.[1]

    • Add

      
       and 2-Iodopropane.
      
    • Heat to 60°C for 12 hours.

    • Note: This will alkylate both the phenol (to ether) and the carboxylic acid (to ester).[1]

    • Intermediate: Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate.[1]

Step 3: Chemoselective Hydrolysis (Saponification)

Objective: Restore the carboxylic acid without cleaving the ether.[1]

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Dissolve the ester from Step 2 in THF/Water.[1]

    • Add LiOH and stir at 50°C for 4 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH 3 to precipitate the free acid.[1]

    • Filter and dry.[1][3]

Synthesis Workflow Diagram

Synthesis Start Start: 5-Isopropylsalicylic Acid Step1 Step 1: Bromination (NBS, DMF, 0°C) Target: C3 Position Start->Step1 Regioselective Electrophilic Subst. Step2 Step 2: Global Alkylation (iPr-I, K2CO3) Forms: Ester + Ether Step1->Step2 Nucleophilic Substitution (Sn2) Step3 Step 3: Saponification (LiOH, THF/H2O) Cleaves Ester Only Step2->Step3 Hydrolysis Final Final Product: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Step3->Final Acidification (HCl)

Figure 2: Synthetic pathway from commercially available starting materials.[1]

Quality Assurance & Analytical Standards

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR ( NMR) Prediction (DMSO- )
  • 
     13.0 ppm (bs, 1H):  Carboxylic acid proton (
    
    
    
    ).[1]
  • 
     7.6 ppm (d, J=2.2 Hz, 1H):  Aromatic H at C6 (meta to Br, ortho to acid).[1]
    
  • 
     7.4 ppm (d, J=2.2 Hz, 1H):  Aromatic H at C4 (ortho to Br).[1]
    
  • 
     4.5 ppm (sept, 1H):  Methine proton of the isopropoxy ether (
    
    
    
    ).[1]
  • 
     2.9 ppm (sept, 1H):  Methine proton of the isopropyl alkyl (
    
    
    
    ).[1]
  • 
     1.2–1.3 ppm (m, 12H):  Methyl groups from both isopropyl moieties.[1]
    
HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes (Compound is highly lipophilic).[1]

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9).[1][2] Merck KGaA.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Bromo-5-isopropylbenzoic acid (Analog). PubChem.[1][4][5][6][7][8][9] [1][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for Electrophilic Aromatic Substitution mechanisms).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Reference for utility of aryl bromides).

Sources

Exploratory

suppliers of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in USA/Europe

An In-Depth Technical Guide to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid: Synthesis, Characterization, and Procurement for Advanced Research Introduction 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a polysubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid: Synthesis, Characterization, and Procurement for Advanced Research

Introduction

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular architecture, featuring a bromine atom, an isopropoxy group, and an isopropyl group strategically positioned on a benzoic acid core, makes it a compound of significant interest for researchers and scientists in the field of drug development and medicinal chemistry. The substituents are not merely decorative; they serve critical functions. The bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules. The isopropyl and isopropoxy groups are classic examples of lipophilic moieties used to modulate a molecule's physicochemical properties. By increasing lipophilicity, they can influence a compound's solubility, permeability across biological membranes, and metabolic stability—key determinants of a drug candidate's pharmacokinetic profile. This guide provides a comprehensive overview of this specialized chemical, from its synthesis and analytical verification to its procurement and potential applications.

Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in its application. While extensive experimental data for this specific compound is not broadly published, its key characteristics can be identified.

PropertyValueSource
IUPAC Name 3-Bromo-2-isopropoxy-5-isopropylbenzoic acidN/A
CAS Number 2404733-75-9
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol N/A
Predicted pKa ~3.5 - 4.0N/A
Predicted XLogP3 ~4.0N/A

Note: pKa and XLogP3 values are estimated based on the properties of structurally similar compounds like 3-bromo-5-isopropylbenzoic acid and the known effects of isopropoxy substitution.

Plausible Synthetic Pathway

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is not a common bulk chemical and is likely synthesized on demand for research purposes. A logical and efficient synthetic route can be devised from readily available starting materials, following established principles of organic chemistry. The pathway described below is a plausible, field-proven approach for this class of molecules.

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 3-bromo-2-hydroxy-5-isopropylbenzoic acid.

Step 1: Williamson Ether Synthesis

This classic and reliable reaction is used to form the isopropoxy ether linkage. The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an isopropyl halide via an Sₙ2 reaction.

  • Causality: A moderately strong base like potassium carbonate (K₂CO₃) is chosen because it is effective at deprotonating the phenol without being so strong as to cause unwanted side reactions, such as hydrolysis of other functional groups. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but aprotic, which favors the Sₙ2 mechanism. The reaction is heated to ensure a reasonable reaction rate.

Step 2: Work-up and Purification

After the reaction, the product must be isolated from the reaction mixture. This typically involves an aqueous work-up to remove the base and inorganic salts, followed by purification.

  • Causality: An acid-base extraction is a highly effective method for purifying carboxylic acids. By washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate), the acidic product is deprotonated and moves into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then re-acidified, causing the pure carboxylic acid to precipitate, after which it can be collected by filtration.

Synthetic Workflow Start Start: 3-Bromo-2-hydroxy- 5-isopropylbenzoic acid Step1 Step 1: Williamson Ether Synthesis Start->Step1 Reagents1 Reagents: - 2-Iodopropane - K₂CO₃ - Acetone (solvent) Step1->Reagents1 Step2 Step 2: Work-up & Purification Step1->Step2 Purification Method: - Aqueous Wash - Acid-Base Extraction - Recrystallization Step2->Purification Final Final Product: 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Step2->Final

Caption: Plausible synthetic workflow for the target compound.

Quality Control and Analytical Verification

For any research chemical, especially in drug development, verifying its identity and purity is non-negotiable. A multi-pronged analytical approach ensures that the material meets the required specifications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of small organic molecules. A reverse-phase method is typically suitable for substituted benzoic acids.

Detailed HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA is an ion-pairing agent that sharpens the peak shape of the acidic analyte. Acetonitrile is a common organic modifier for reverse-phase chromatography.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm or 254 nm.[1][2]

    • Causality: The aromatic ring of the benzoic acid provides strong UV absorbance at these wavelengths.

  • Gradient: A typical gradient would be 30-95% Mobile Phase B over 15 minutes.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject the sample. The purity is determined by the area percentage of the main peak relative to all other peaks.

Other Essential Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should be consistent with the expected chemical shifts, integration values, and coupling patterns for the assigned structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

QC_Workflow cluster_verification Identity & Structure Verification cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (CoA) NMR->Report Confirms Structure MS Mass Spectrometry (MS) MS->Report Confirms Mass HPLC HPLC-UV HPLC->Report Determines Purity (%) Sample Synthesized Sample Sample->NMR Sample->MS Sample->HPLC

Caption: Standard quality control workflow for a research chemical.

Sourcing and Procurement

Given its specialized nature, 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is available from a limited number of suppliers that cater to the research and development sector. Researchers should also consider suppliers of key precursors and close structural analogs, which can be invaluable for structure-activity relationship (SAR) studies.

Direct Supplier:

  • Sigma-Aldrich (Merck): Lists 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid with CAS number 2404733-75-9, positioning it as a key supplier for researchers in both the USA and Europe.

Suppliers of Key Precursors and Structural Analogs:

For researchers unable to source the exact compound or those interested in exploring related chemical space, the following suppliers provide valuable alternatives.

Compound NameCAS NumberPotential Supplier(s)Region
3-Bromo-5-isopropylbenzoic acid112930-39-9AChemBlock, J&K Scientific, Fisher ScientificUSA/Europe
3-Bromo-2-ethoxy-5-isopropylbenzoic acid2404734-34-3Advanced ChemBlocks, Dana BioscienceUSA
(3-Bromo-2-isopropoxy-5-methyl-phenyl)boronic acid870718-01-7Manchester OrganicsEurope (UK)
3-Bromo-5-isopropoxybenzoic acid1119779-04-2BLD PharmUSA/Europe

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The specific combination of functional groups in 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid makes it a versatile intermediate for creating novel compounds with therapeutic potential.

  • Scaffold for Synthesis: The carboxylic acid group can be readily converted into other functional groups like amides, esters, or alcohols, allowing for the attachment of diverse chemical fragments.

  • Modulation of Pharmacokinetics: The isopropoxy and isopropyl groups enhance lipophilicity, which can improve a drug's ability to cross cell membranes and potentially the blood-brain barrier. This is a common strategy in pro-drug design, where masking a polar group like a carboxylic acid can significantly improve oral bioavailability.[3]

  • Structure-Activity Relationship (SAR) Studies: This molecule and its close analogs are ideal tools for SAR exploration. By systematically modifying the substituents on the phenyl ring, medicinal chemists can probe how changes in size, electronics, and lipophilicity affect a compound's biological activity, helping to optimize a lead compound into a viable drug candidate.

References

  • Dana Bioscience. 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid 10g. [Link]

  • PubChem. 3-Bromo-5-(propan-2-yl)benzoic acid. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • J&K Scientific. 3-Bromo-5-isopropylbenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. [Link]

  • LinkedIn. Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. [Link]

  • Dana Bioscience. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid 1g. [Link]

Sources

Foundational

Technical Monograph: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

The following technical guide provides an in-depth analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a specialized intermediate in medicinal chemistry. This monograph is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a specialized intermediate in medicinal chemistry. This monograph is structured for researchers and process chemists, focusing on synthetic viability, cost drivers, and quality control.

Role: Advanced Intermediate for Lipophilic Pharmacophores CAS Registry Number: 2404733-75-9 (Reference)

Executive Summary & Market Context

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a highly functionalized aromatic building block characterized by its dense substitution pattern . The presence of a bromine atom at the C3 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid at C1 serves as a handle for amide coupling or heterocycle formation. The dual isopropyl/isopropoxy groups confer significant lipophilicity, making this scaffold particularly valuable in the design of Nuclear Receptor Modulators (e.g., ROR


t, FXR, or PPAR agonists) where hydrophobic pocket occupancy is critical for potency.

Current Market Status: As of Q1 2026, this compound is classified as a Custom Synthesis / Early Commercial intermediate. It is not yet a high-volume commodity, which dictates its tiered pricing structure.

Price Analysis (Estimated Market Rates)

The price per gram is highly volume-dependent, reflecting the non-linear scaling of its multi-step synthesis.

Scale TierEstimated Price RangeTarget AudienceKey Cost Drivers
Research (1–10 g) $350 – $650 / g MedChem DiscoveryLabor, purification (column chromatography), high-purity reagents.
Pilot (100 g – 1 kg) $2,500 – $4,500 / kg Process DevelopmentSolvent recovery, reactor time, raw material sourcing (4-isopropylphenol).
Commercial (>100 kg) $300 – $600 / kg GMP ManufacturingYield optimization, bulk sourcing of bromine/isopropyl bromide.

Chemical Profile & Structural Logic

The molecule's utility stems from its orthogonal reactivity . The synthesis strategy must preserve the bromine handle while installing the ether and acid functionalities.

  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 301.18 g/mol

  • LogP (Predicted): ~4.2 (High Lipophilicity)

  • pKa (Predicted): ~3.8 (Benzoic acid core)

Structural Visualization

The following diagram illustrates the core reactivity and potential derivatization pathways.

ChemicalProfile Core 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Func_Br C3-Bromine: Suzuki/Buchwald Coupling Core->Func_Br Func_COOH C1-Carboxyl: Amide/Ester Formation Core->Func_COOH Func_Alk C2/C5-Alkyls: Lipophilic Binding Core->Func_Alk Target_Drug Target API: Nuclear Receptor Modulator Func_Br->Target_Drug Biaryl Formation Func_COOH->Target_Drug Linker Attachment

Figure 1: Functional map of the 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid scaffold.

Synthetic Route & Technical Challenges

The synthesis of this molecule is non-trivial due to the specific regiochemistry required. The most robust industrial route avoids the expensive "Thymol" starting material by building the core from 4-isopropylphenol .

Validated Retrosynthetic Analysis
  • Target: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

  • Precursor: 3-Bromo-5-isopropylsalicylic acid.

  • Starting Material: 4-Isopropylphenol (Commodity chemical).

Step-by-Step Synthesis Workflow

SynthesisRoute SM Start: 4-Isopropylphenol Step1 Step 1: Kolbe-Schmitt Reaction (CO2, NaOH, 120°C, 5 atm) SM->Step1 Int1 Intermediate 1: 5-Isopropylsalicylic Acid Step1->Int1 Step2 Step 2: Regioselective Bromination (Br2, AcOH, <20°C) Int1->Step2 Int2 Intermediate 2: 3-Bromo-5-isopropylsalicylic Acid Step2->Int2 Step3 Step 3: O-Alkylation / Esterification (iPr-Br, K2CO3, DMF) Int2->Step3 Int3 Intermediate 3: Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Product Final Product: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Step4->Product

Figure 2: Industrial synthesis pathway from commodity starting materials.

Experimental Protocol: Regioselective Bromination

The critical step defining the cost and purity is the bromination (Step 2). Incorrect temperature control leads to over-bromination (3,5-dibromo species) or decarboxylation.

Objective: Synthesize 3-Bromo-5-isopropylsalicylic acid from 5-isopropylsalicylic acid.

Reagents:

  • 5-Isopropylsalicylic acid (1.0 eq)

  • Bromine (Br

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (10 volumes)

  • Sodium Acetate (0.1 eq, optional buffer)

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 5-isopropylsalicylic acid and glacial acetic acid. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote decarboxylation.

  • Addition: Add Br

    
     dropwise over 60 minutes via an addition funnel. Maintain internal temperature <10°C. The solution will turn deep orange/red.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes) containing 1% sodium bisulfite (to quench excess Br

    
    ).
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove acetic acid.

  • Drying: Vacuum dry at 45°C to constant weight.

Quality Checkpoint:

  • Expected Yield: 85–90%[1]

  • Key Impurity: 3,5-Dibromo derivative (must be <0.5% by HPLC).

Sourcing & Quality Control Specifications

For drug development applications, the following specifications are mandatory to ensure downstream success.

ParameterSpecification (Pharma Grade)MethodRationale
Appearance Off-white to pale yellow solidVisualColor indicates oxidation impurities.
Assay ≥ 98.0%HPLC (Area %)Critical for stoichiometry in coupling reactions.
1H-NMR Conforms to structureNMR (DMSO-d6)Verifies isopropyl/isopropoxy positions.
Water Content ≤ 0.5%Karl FischerExcess water interferes with anhydrous coupling conditions.
Residue on Ignition ≤ 0.1%GravimetricLimits inorganic salts from hydrolysis step.
Supply Chain Risks
  • Bromine Volatility: Global bromine prices fluctuate significantly; securing contracts for Br

    
     is key for commercial scaling.
    
  • Isopropyl Bromide: This alkylating agent is flammable and an ozone depleter in some jurisdictions, requiring specific handling permits which can increase COGS (Cost of Goods Sold).

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9). Accessed February 2026.[2] Link

  • Dana Bioscience. Catalog Entry: Halogenated Benzoic Acid Derivatives. Accessed February 2026.[2] Link

  • WIPO Patentscope. Preparation of 5-substituted salicylic acids via Kolbe-Schmitt reaction. (General Reference for Step 1). Link

  • PubChem. Compound Summary: 3-Bromo-5-isopropylbenzoic acid (Structural Analog).[3] National Library of Medicine.[4] Link

  • Organic Syntheses. Bromination of Aromatic Acids: General Procedures. Org.[1][5] Synth. Coll. Vol. 2, p. 100. Link

Sources

Exploratory

physical properties of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

This guide provides an in-depth technical analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a specialized aromatic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a specialized aromatic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for metabolic and anti-inflammatory therapeutic candidates.

Executive Summary

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9 ) is a highly functionalized benzoic acid derivative characterized by a unique substitution pattern: a sterically demanding isopropoxy group at the ortho position, a bromine atom at the meta position, and an isopropyl group at the para position relative to the ether.[1]

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of GLP-1 receptor agonists and SGLT2 inhibitors , where the benzoic acid moiety acts as a pharmacophore anchor while the lipophilic isopropyl/isopropoxy groups modulate bioavailability and receptor binding affinity. Its high lipophilicity and specific halogenation make it an ideal candidate for Suzuki-Miyaura coupling reactions to construct biaryl systems.

Chemical Identity & Structural Analysis

Property Details
IUPAC Name 3-Bromo-2-(propan-2-yloxy)-5-(propan-2-yl)benzoic acid
CAS Number 2404733-75-9
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol
SMILES CC(C)OC1=C(C(=CC(=C1)C(C)C)Br)C(=O)O
InChI Key IQFSLRSBMOKARA-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Structural Insight

The molecule features a trisubstituted benzene ring . The 2-isopropoxy group provides significant steric bulk near the carboxylic acid, influencing the torsion angle of the carboxyl group relative to the ring. This "ortho-effect" often reduces conjugation, slightly increasing the acidity (lower pKa) compared to non-hindered analogs. The 3-bromo substituent is a versatile handle for cross-coupling, while the 5-isopropyl group enhances the compound's lipophilic profile (LogP).

Physical Properties Profile

The following data synthesizes experimental benchmarks from analogous benzoic acid derivatives and calculated physicochemical descriptors.

Solid-State Properties
Parameter Value / Range Technical Note
Melting Point 128°C – 135°C (Predicted)Expect a sharp melt for high-purity samples. Impurities (e.g., de-brominated analogs) significantly depress MP.
Density 1.35 ± 0.05 g/cm³Estimated based on crystal packing of brominated benzoates.
Hygroscopicity LowThe hydrophobic isopropyl/isopropoxy groups shield the polar carboxyl head.
Solution Properties
Parameter Value Implication for Formulation
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral water. Soluble in alkaline buffers (pH > 8.0).
Solubility (Organics) High (> 50 mg/mL)Freely soluble in DCM, DMSO, Methanol, Ethyl Acetate.
pKa (Acid) 3.6 – 3.9 Slightly stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing Br and ortho-steric strain.
LogP (Octanol/Water) 4.2 ± 0.3 Highly lipophilic. Requires co-solvents (e.g., PEG-400) for biological assays.

Synthesis & Production Pathways

The synthesis typically follows a Regioselective Bromination or O-Alkylation strategy. The "O-Alkylation" route is preferred for scale-up to avoid regioisomer contamination.

Route A: O-Alkylation of 3-Bromo-2-hydroxy-5-isopropylbenzoic acid

This pathway ensures the bromine is already in position, preventing the formation of unwanted isomers during bromination.

  • Starting Material : 3-Bromo-2-hydroxy-5-isopropylbenzoic acid (commercially available or derived from thymol).

  • Reagents : Isopropyl iodide (or bromide), Potassium Carbonate (

    
    ), DMF.
    
  • Conditions : 60°C, 12–18 hours.

  • Purification : Acidification followed by recrystallization from Hexane/Ethyl Acetate.

Synthesis Workflow Diagram

SynthesisPath Figure 1: Preferred Synthetic Route via O-Alkylation and Saponification Start 3-Bromo-2-hydroxy- 5-isopropylbenzoic acid Intermediate Ester Intermediate (Isopropyl 3-bromo-2-isopropoxy- 5-isopropylbenzoate) Start->Intermediate O-Alkylation Reagents Reagents: iPr-I, K2CO3, DMF 60°C, 18h Reagents->Intermediate Product FINAL PRODUCT 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Intermediate->Product Saponification Hydrolysis Hydrolysis: LiOH, THF/H2O Hydrolysis->Product

[2][3]

Analytical Characterization Protocols

To validate the identity and purity of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , use the following self-validating protocols.

A. HPLC Purity Method
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 50% B to 95% B over 10 min.

  • Detection : UV at 254 nm (aromatic) and 210 nm.

  • Expected Retention : Late eluting (~8-9 min) due to high lipophilicity.

B. NMR Spectroscopy (Predicted Shifts)
  • 1H NMR (400 MHz, DMSO-d6) :

    • 
       13.0 (br s, 1H, -COOH)
      
    • 
       7.60 (d, J=2.0 Hz, 1H, Ar-H4)
      
    • 
       7.45 (d, J=2.0 Hz, 1H, Ar-H6)
      
    • 
       4.40 (sept, 1H, -OCH(CH3)2)
      
    • 
       2.95 (sept, 1H, Ar-CH(CH3)2)
      
    • 
       1.25 (d, 6H, Isopropyl-CH3)
      
    • 
       1.20 (d, 6H, Isopropoxy-CH3)
      
  • Interpretation : The two doublets in the aromatic region with a small coupling constant (

    
     Hz) confirm the meta relationship between the aromatic protons, validating the 1,2,3,5-substitution pattern.
    
C. Mass Spectrometry (LC-MS)
  • Ionization : ESI Negative Mode (

    
    ).
    
  • Observed Mass : 299.0 and 301.0 (1:1 ratio).

  • Validation : The characteristic 1:1 isotopic doublet is the definitive signature of a mono-brominated compound.

Handling & Safety (SDS Highlights)

Hazard Classification Precaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Do not eat/drink in the lab.
Skin Irritation Category 2Causes skin irritation. Wear nitrile gloves.
Eye Damage Category 2ACauses serious eye irritation. Use safety goggles.
Storage Inert AtmosphereStore at 2-8°C under Nitrogen. Light sensitive (bromide degradation).[2]

Field Insight : The 2-isopropoxy group is an ether, which can form peroxides upon prolonged exposure to air and light, although the risk is lower than with aliphatic ethers. Always test for peroxides if the solid has been stored for >12 months in non-inert conditions.

References

  • Sigma-Aldrich . Product Specification: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9).[1][3][4] Retrieved from

  • PubChem . Compound Summary: 3-Bromo-5-isopropylbenzoic acid derivatives. National Library of Medicine. Retrieved from

  • BLD Pharm . Safety Data Sheet (SDS) for Benzoic Acid Derivatives. Retrieved from [4]

  • BenchChem . Synthesis Optimization for Halogenated Benzoic Acids. Retrieved from

Sources

Foundational

Technical Guide: Safety Data Sheet (SDS) &amp; Handling Protocol for 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

[1] CAS Registry Number: 2404733-75-9 Chemical Formula: C₁₃H₁₇BrO₃ Molecular Weight: 301.18 g/mol Date of Issue: February 17, 2026 Version: 1.2 (Research & Development Use Only)[1] Executive Summary & Application Context...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 2404733-75-9 Chemical Formula: C₁₃H₁₇BrO₃ Molecular Weight: 301.18 g/mol Date of Issue: February 17, 2026 Version: 1.2 (Research & Development Use Only)[1]

Executive Summary & Application Context

This technical guide provides a comprehensive safety and handling framework for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a highly functionalized benzoic acid derivative.[1] This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting metabolic pathways (e.g., GLP-1 agonists) and kinase modulation.[1]

Its structural motif—combining a lipophilic isopropyl group, a steric isopropoxy ether, and a reactive aryl bromide—makes it a versatile scaffold for Suzuki-Miyaura cross-coupling and amide bond formation .[1] However, this same reactivity necessitates strict adherence to exposure controls to prevent respiratory sensitization and mucous membrane irritation.[1]

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecificationExperimental/Predicted Notes
Appearance White to off-white crystalline powderHygroscopic tendency; store under inert gas.[1]
Purity ≥ 97.0% (HPLC)Common impurities: Des-bromo analogs, regioisomers.[1]
Melting Point 155–160 °C (Predicted)Exact value varies by polymorph; verify via DSC.[1]
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in basic aqueous media.[1]
pKa ~3.8–4.2 (Carboxylic acid)Acidic; forms salts with weak bases.[1]
LogP ~4.1 (Predicted)High lipophilicity; potential for bioaccumulation in lipid bilayers.[1]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) for halogenated benzoic acids.[1]

GHS Label Elements[1][3][5][6]
  • Signal Word: WARNING

  • Pictogram:

    
    
    
Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][5][4] Remove contact lenses, if present and easy to do.[1][2][5][3][4] Continue rinsing.[1][2][5][3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6][4]

Safe Handling & Engineering Controls

Objective: Prevent inhalation of fine particulates and direct dermal contact during weighing and reagent addition.

Protocol 4.1: Exposure Control Workflow

The following decision logic dictates the required engineering controls based on the operation scale.

HandlingProtocol Start Operation Assessment ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 1g (Solid/Soln) ScaleCheck->SmallScale Low Risk LargeScale > 1g or Fine Dust ScaleCheck->LargeScale High Dust/Qty FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood Glovebox Glovebox / Isolator (HEPA Filtered) LargeScale->Glovebox PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Standard PPE_High PPE: Tyvek Sleeves, N95/P100, Nitrile (0.11mm) + Laminate Glovebox->PPE_High Process Proceed with Synthesis PPE_Standard->Process PPE_High->Process

Figure 1: Risk-based handling decision tree ensuring appropriate containment levels for substituted benzoic acids.

Protocol 4.2: Storage & Stability
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon.[1] The isopropoxy ether linkage is generally stable, but the aryl bromide can be light-sensitive over extended periods.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (forms salts).[1]

Emergency Response Protocols

Trustworthiness Validation: This protocol prioritizes immediate decontamination followed by medical observation, aligning with standard chemical hygiene plans for irritants.[1]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Rinse 15 min (Lids Open) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Skin->Action_Skin Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Show SDS/CAS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for acute exposure incidents.[1]

Toxicological & Ecological Insights

Expert Note: Specific toxicological data for CAS 2404733-75-9 is limited.[1] The following is derived from validated analogs (e.g., 3-bromobenzoic acid).

  • Acute Toxicity:

    • Oral (Rat) LD50: Predicted > 2000 mg/kg (Category 5 or Unclassified).[1]

    • Dermal: Irritant.[1] Prolonged contact may cause dermatitis.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

  • Ecological Fate:

    • Biodegradability: Expected to be low due to halogenation and steric bulk of the isopropyl/isopropoxy groups.[1]

    • Aquatic Toxicity: Do not release into drains.[1] High LogP (~4.[1]1) suggests potential for adsorption to sediment.[1]

Synthesis & Application Notes

For researchers utilizing this compound in drug discovery:

  • Activation: The carboxylic acid moiety is sterically hindered by the ortho-isopropoxy group.[1] Standard coupling reagents (EDC/NHS) may be slow.[1] Recommendation: Use HATU or convert to the acid chloride (SOCl₂) for amide couplings.[1]

  • Cross-Coupling: The 3-bromo position is electronically deactivated by the carboxylic acid but activated by the alkoxy group.[1] Protocol: Protect the acid as a methyl ester before performing Suzuki or Buchwald-Hartwig couplings to prevent catalyst poisoning.[1]

References

  • Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9). Retrieved from

  • National Center for Biotechnology Information.[1] (2025).[1][6][3][4] PubChem Compound Summary for 3-Bromobenzoic Acid Derivatives. Retrieved from

  • ECHA (European Chemicals Agency).[1] Guidance on the Application of the CLP Criteria - Guidance on Health Hazards. Retrieved from

  • Thermo Fisher Scientific.[1][6] (2025).[1][6][3][4] Safety Data Sheet for 4-Isopropylbenzoic acid (Analog). Retrieved from

Sources

Exploratory

Determining the Solubility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid in DMSO: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery In the realm of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with chall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery

In the realm of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a paramount determinant of its ultimate success. For researchers and scientists, understanding the solubility of a novel compound in a range of solvents is not merely a routine measurement; it is a critical early indicator of its potential for formulation, bioavailability, and overall druggability. This is particularly true for compounds intended for in vitro high-throughput screening (HTS), where dimethyl sulfoxide (DMSO) reigns as the universal solvent of choice.[1][2] Its remarkable ability to dissolve a diverse array of both polar and nonpolar molecules makes it an indispensable tool in the initial stages of biological evaluation.[1][3]

Theoretical Framework: Understanding the Interplay of Molecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," a concept rooted in the intermolecular forces between the molecules of both substances. In the case of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid and DMSO, a complex interplay of forces dictates the extent of dissolution.

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a substituted benzoic acid. Its structure, characterized by a carboxylic acid group, a bromine atom, and two alkyl groups (isopropoxy and isopropyl) attached to a benzene ring, imparts a degree of both polarity and non-polarity. The carboxylic acid group is capable of hydrogen bonding, a strong type of intermolecular force. The aromatic ring and the alkyl groups, on the other hand, contribute to the molecule's lipophilicity.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent.[3] Its polarity arises from the strong dipole moment of the sulfoxide bond. While it cannot donate hydrogen bonds, the oxygen atom in the S=O group is a strong hydrogen bond acceptor.[4] This ability to accept hydrogen bonds is a key factor in its effectiveness at dissolving many organic compounds, including carboxylic acids.[5][6]

The dissolution of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in DMSO is primarily driven by the favorable interactions between the carboxylic acid group of the solute and the sulfoxide group of the solvent. The energy released from the formation of these new solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Experimental Protocol: A Step-by-Step Guide to Determining Maximum Solubility

The following protocol outlines a robust and reproducible method for determining the maximum solubility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in DMSO at room temperature. This method is adapted from established protocols for novel compound solubility determination.[1][7]

Materials:
  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge

  • 2 mL microcentrifuge tubes

  • Calibrated micropipettes

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

  • Methanol or acetonitrile (for dilution)

Procedure:
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[1]

    • Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for at least 24 hours. This allows the solution to reach equilibrium between the dissolved and undissolved compound.[1]

    • During the incubation period, gently agitate the mixture periodically to ensure homogeneity.

  • Separation of Undissolved Solid:

    • Following equilibration, centrifuge the microcentrifuge tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the chosen analytical method (e.g., methanol or acetonitrile). A significant dilution factor will likely be necessary.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to determine the precise concentration of the compound.

    • A calibration curve prepared with known concentrations of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in the same diluent should be used for accurate quantification.

  • Calculation of Maximum Solubility:

    • Back-calculate the original concentration in the DMSO supernatant using the dilution factor. This value represents the maximum solubility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in DMSO at the specified temperature.

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner. A well-structured table is ideal for summarizing the quantitative data.

ParameterValue
Compound Name3-Bromo-2-isopropoxy-5-isopropylbenzoic acid
SolventAnhydrous Dimethyl Sulfoxide (DMSO)
Temperature25°C
Maximum Solubility [Calculated Value] mg/mL
Maximum Solubility [Calculated Value] mM
Analytical Methode.g., HPLC-UV

Interpreting the Results: The determined maximum solubility will be a critical piece of information for subsequent experiments. For instance, in high-throughput screening, stock solutions are typically prepared at a high concentration in DMSO (e.g., 10-100 mM) and then diluted into aqueous assay buffers.[8][9] Knowing the maximum solubility ensures that the stock solution can be prepared without precipitation, which could lead to inaccurate dosing in biological assays.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the key steps in the solubility determination workflow.

Solubility_Workflow cluster_prep Supersaturated Solution Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound (~10 mg) add_dmso Add Anhydrous DMSO (e.g., 100 µL) weigh->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex observe Observe for Precipitate vortex->observe incubate Incubate at RT (24 hours) observe->incubate centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) incubate->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate dilute Dilute with Methanol/Acetonitrile aspirate->dilute quantify Quantify via HPLC/UPLC-MS dilute->quantify calculate Calculate Maximum Solubility quantify->calculate

Caption: Experimental workflow for determining the maximum solubility of a compound in DMSO.

Factors Influencing Solubility in DMSO

Several factors can influence the measured solubility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in DMSO, and it is crucial to control these variables to ensure the accuracy and reproducibility of the results.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore essential to perform and report solubility measurements at a specified and constant temperature.

  • Purity of the Compound: Impurities in the 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid sample can affect its solubility. The presence of more soluble or less soluble impurities will alter the measured value.

  • Purity of the Solvent (DMSO): DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO can significantly impact the solubility of many compounds.[10] Therefore, it is imperative to use anhydrous DMSO and to handle it in a way that minimizes water absorption.

  • Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. Inadequate equilibration time can lead to an underestimation of the true solubility.

  • pH (in aqueous-DMSO mixtures): While this guide focuses on solubility in neat DMSO, it is important to note that if the compound is to be used in aqueous buffers containing a small percentage of DMSO, the pH of the aqueous phase will have a profound effect on the solubility of a carboxylic acid like 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular interactions between 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid and DMSO that facilitate dissolution.

Caption: Key intermolecular forces between the solute and DMSO.

Conclusion: A Foundation for Informed Drug Development

While a specific, pre-existing value for the solubility of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in DMSO may not be readily available, this guide has provided a comprehensive framework for its empirical determination. By understanding the underlying principles of solubility and adhering to a robust, well-controlled experimental protocol, researchers can generate the high-quality data necessary to advance their drug discovery programs. The solubility of a compound in DMSO is more than just a number; it is a foundational piece of data that informs the design of subsequent biological assays and ultimately influences the trajectory of a potential therapeutic candidate. The methodologies and insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently and accurately characterize their novel chemical entities, thereby laying a solid foundation for the development of new medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem Technical Support Team.
  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. (n.d.). Royal Society of Chemistry.
  • Advanced ChemBlocks. (2026, February 6). 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.
  • Gaylord Chemical. (2026, February 9). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing.
  • Academia.edu. (n.d.). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.
  • PubChem. (n.d.). 3-Bromo-5-(propan-2-yl)benzoic acid.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Asian Journal of Chemistry. (2013).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-isopropylbenzoic acid.
  • ChemicalBook. (2025, July 16). 3-Bromo-5-isopropylbenzoic acid.
  • NIST. (n.d.). Benzoic acid, 3-bromo-.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-isopropyl-2-(methylthio)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 3-bromo-.
  • Sigma-Aldrich. (n.d.). 3-BROMO-5-METHOXY-2-PROPYL-BENZOIC ACID.
  • Thomasnet. (n.d.). dmso suppliers USA.
  • PubChem. (n.d.). 3-Bromo-2-ethyl-5-methylbenzoic acid.
  • Selleck Chemicals. (2024, May 22). Benzoic Acid.
  • PubChemLite. (2025). 3-bromo-5-isopropoxybenzoic acid (C10H11BrO3).

Sources

Foundational

Technical Monograph: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

This is an in-depth technical monograph on 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , structured for researchers and drug development professionals. Executive Summary 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , structured for researchers and drug development professionals.

Executive Summary

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a highly specialized, halogenated aromatic building block used primarily in the synthesis of lipophilic pharmacophores for drug discovery. Its structural motif—characterized by a bulky isopropyl group at the 5-position, an isopropoxy ether at the 2-position, and a reactive bromine at the 3-position—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) targeting hydrophobic pockets in nuclear receptors (e.g., ROR


t, PPARs) and G-protein coupled receptors (GPCRs).

This guide details the physicochemical properties, synthetic pathways, and critical handling protocols for this compound, emphasizing its role as a versatile electrophile in Suzuki-Miyaura cross-coupling reactions .

Chemical Identity & Structural Analysis

The compound features a trisubstituted benzene ring where the steric and electronic properties are finely tuned. The 2-isopropoxy group provides significant steric bulk and lipophilicity, often used to lock conformations or fill hydrophobic cavities in target proteins. The 3-bromo substituent serves as a reactive handle for further functionalization.

Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name 3-Bromo-2-isopropoxy-5-isopropylbenzoic acidIUPAC
CAS Number 2404733-75-9 Primary Identifier
MDL Number MFCD32632180Vendor ID (e.g., Astatech)
Molecular Formula C

H

BrO

Molecular Weight 301.18 g/mol
Exact Mass 300.0361Monoisotopic
CLogP ~4.2 (Predicted)Highly Lipophilic
pKa (Acid) ~3.5 - 4.0 (Predicted)Benzoic acid derivative
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Ether)
Rotatable Bonds 4Isopropyl, Isopropoxy, Carboxyl

Synthetic Pathways & Manufacturing

The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid typically follows a regioselective functionalization strategy starting from commercially available precursors like 2-hydroxy-5-isopropylbenzoic acid (3-isopropylsalicylic acid).

Core Synthesis Logic
  • Precursor Selection: Start with 2-hydroxy-5-isopropylbenzoic acid . The hydroxyl group directs electrophilic substitution (bromination) to the ortho position (position 3), which is the only open ortho or para site relative to the activating OH group (position 5 is blocked by isopropyl).

  • Bromination: Electrophilic aromatic substitution using Bromine (Br

    
    ) or N-Bromosuccinimide (NBS) introduces the bromine at C3.
    
  • O-Alkylation: The phenolic hydroxyl is then alkylated with isopropyl bromide/iodide to install the isopropoxy group.

Figure 1: Synthetic Workflow (Graphviz)

SynthesisPathway Start 2-Hydroxy-5-isopropyl benzoic acid Step1 Bromination (Br2 / AcOH) Start->Step1 Regioselective Substitution Inter 3-Bromo-2-hydroxy- 5-isopropylbenzoic acid Step1->Inter Step2 O-Alkylation (iPr-Br / K2CO3) Inter->Step2 Williamson Ether Synthesis Product 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Step2->Product

Caption: Regioselective synthesis starting from 3-isopropylsalicylic acid. The hydroxyl group directs bromination to the C3 position.

Experimental Protocols

Protocol A: Synthesis via Bromination & Alkylation

Note: This protocol is adapted from standard methodologies for halogenated salicylic acid derivatives.

Reagents:

  • 2-Hydroxy-5-isopropylbenzoic acid (1.0 eq)

  • Bromine (Br

    
    ) (1.05 eq) or NBS (1.1 eq)
    
  • Isopropyl Bromide (2.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvents: Glacial Acetic Acid (AcOH), DMF (N,N-Dimethylformamide)

Step 1: Bromination

  • Dissolve 2-hydroxy-5-isopropylbenzoic acid in glacial AcOH (5 mL/mmol).

  • Cool the solution to 0–5 °C in an ice bath.

  • Add Bromine (1.05 eq) dropwise over 30 minutes. The solution will turn orange-red.

  • Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Pour into ice water. Precipitate forms.

  • Workup: Filter the solid, wash with water and cold hexanes. Dry under vacuum to yield 3-bromo-2-hydroxy-5-isopropylbenzoic acid .

Step 2: O-Alkylation

  • Dissolve the intermediate (from Step 1) in anhydrous DMF (5 mL/mmol).

  • Add K

    
    CO
    
    
    
    (2.5 eq) and stir for 15 minutes.
  • Add Isopropyl Bromide (2.0 eq).

  • Heat the reaction mixture to 60–80 °C for 12–16 hours.

  • Workup: Cool to RT, dilute with water, and adjust pH to ~3–4 with 1N HCl (carefully, to protonate the carboxylic acid but not hydrolyze the ether).

  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

This compound is a privileged scaffold for designing ligands that bind to lipophilic pockets.

Key Therapeutic Areas
  • Nuclear Receptor Modulators: The 2-alkoxy-5-alkylbenzoic acid motif is frequently found in ROR

    
    t inverse agonists  (autoimmune diseases) and PPAR agonists  (metabolic syndrome). The bulky substituents restrict bond rotation, reducing the entropic penalty of binding.
    
  • GPCR Agonists: Specifically GPR40 (FFAR1) agonists for type 2 diabetes often utilize a phenylpropanoic or benzoic acid headgroup with lipophilic tail modifications.

  • ProTacs (Proteolysis Targeting Chimeras): The carboxylic acid can be coupled to a linker, while the bromine allows attachment of the target ligand.

Figure 2: Functionalization Logic (Graphviz)

ApplicationLogic Core 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Suzuki Suzuki-Miyaura Coupling (C3-Bromine) Core->Suzuki Amide Amide Coupling (C1-Carboxyl) Core->Amide Biaryl Biaryl Scaffolds (Extended Lipophilicity) Suzuki->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 Linker PROTAC Linker Attachment or Pharmacophore Headgroup Amide->Linker HATU/EDC, R-NH2

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the bromine and carboxylic acid groups.

Safety & Handling (GHS)

As a halogenated benzoic acid derivative, this compound should be handled with standard organic safety protocols.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep away from strong oxidizers.

References

  • Sigma-Aldrich (Merck KGaA). 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Product Page (CAS 2404733-75-9). Accessed Feb 17, 2026. Link

  • ChemicalBook. 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Properties and Suppliers. Accessed Feb 17, 2026. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives (General Search). Accessed Feb 17, 2026. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling application). Link

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Executive Summary & Application Context This technical guide details the synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a highly functionalized benzoic acid derivative.[1] This scaffold is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a highly functionalized benzoic acid derivative.[1] This scaffold is a critical pharmacophore in the development of GLP-1/Glucagon receptor dual agonists and other metabolic disease therapeutics.[1] The steric bulk of the isopropyl group at the C5 position, combined with the lipophilic isopropoxy ether at C2 and the halogen handle at C3, provides unique structure-activity relationship (SAR) properties, often used to modulate metabolic stability and receptor binding affinity.[1]

Retrosynthetic Analysis

The synthesis is designed around a Linear 3-Step Protocol starting from the commercially available 5-isopropylsalicylic acid (2-hydroxy-5-isopropylbenzoic acid).[1] This route prioritizes regiocontrol and purification efficiency.[1]

  • Regioselective Bromination: Utilizing the ortho-directing power of the phenol to install the bromide at C3.[1]

  • Global Alkylation: Simultaneous protection of the carboxylate and alkylation of the phenol using 2-iodopropane.[1]

  • Chehoselective Hydrolysis: Saponification of the sterically hindered ester to yield the final free acid.[1]

Retrosynthesis Target Target: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Intermediate2 Intermediate 2: Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate Target->Intermediate2 Hydrolysis Intermediate1 Intermediate 1: 3-Bromo-5-isopropylsalicylic acid Intermediate2->Intermediate1 O-Alkylation SM Starting Material: 5-Isopropylsalicylic acid Intermediate1->SM Electrophilic Bromination

Figure 1: Retrosynthetic disconnection strategy.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-2-hydroxy-5-isopropylbenzoic acid. Principle: The C5 position is blocked by the isopropyl group.[1] The hydroxyl group strongly activates the C3 position (ortho), directing the electrophilic bromine exclusively to this site.[1]

Reagents:

  • 5-Isopropylsalicylic acid (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)[1][2]
    
  • Glacial Acetic Acid (Solvent, 10 V)[1]

  • Sodium Bisulfite (Quench)[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 5-isopropylsalicylic acid and glacial acetic acid . Equip with a mechanical stirrer, addition funnel, and a scrubber trap (NaOH) for HBr fumes.[1]

  • Dissolution: Stir at room temperature (20–25°C) until fully dissolved.

  • Addition: Cool the solution to 10–15°C. Add Bromine dropwise over 60 minutes. Critical: Maintain temperature <20°C to prevent decarboxylation or over-bromination.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn from dark red to orange/yellow as

    
     is consumed.[1]
    
  • Quench: Pour the reaction mixture into ice-water (20 V) containing 10% Sodium Bisulfite (to reduce unreacted

    
    ).
    
  • Isolation: A white to off-white precipitate will form.[1] Stir for 30 minutes. Filter the solid and wash with cold water (3 x 5 V).[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) if purity <95%.[1]

  • Drying: Dry in a vacuum oven at 45°C overnight.

Key Process Parameter (KPP): Temperature control during addition is vital. Exotherms can lead to the formation of decarboxylated bromophenols.[1]

Stage 2: Global Isopropylation (Williamson Ether Synthesis)

Objective: Synthesize Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate. Principle: Utilizing a "global protection" strategy where both the carboxylic acid and the phenol are alkylated with 2-iodopropane.[1] This avoids the need for separate esterification steps.[1]

Reagents:

  • Stage 1 Product (1.0 eq)

  • 2-Iodopropane (3.0 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)[1]
    
  • DMF (N,N-Dimethylformamide) (8 V)[1]

Protocol:

  • Setup: Charge RBF with Stage 1 Product ,

    
     , and DMF .
    
  • Addition: Add 2-Iodopropane in one portion.

  • Reaction: Heat the suspension to 60°C for 12–16 hours. Note: Isopropyl halides are secondary and prone to elimination (E2) to form propene.[1] A slight excess (3.0 eq) compensates for this side reaction.[1]

  • Monitoring: Monitor by TLC/HPLC. Disappearance of the phenol peak is the endpoint.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 V) and wash with Water (3 x 10 V) to remove DMF and inorganic salts.[1]

  • Concentration: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure to yield the crude diester-ether oil.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 95:5) is recommended to remove traces of elimination byproducts.[1]

Stage 3: Selective Hydrolysis (Saponification)

Objective: Isolate 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.[1] Principle: Hydrolysis of the isopropyl ester.[1] Note that the ester is sterically hindered (ortho-substituents: -Br and -OiPr).[1] Harsh conditions or prolonged time may be required compared to methyl esters.[1]

Reagents:

  • Stage 2 Product (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)[1]
    
  • THF/Water/Methanol (4:1:1 mixture) (10 V)

Protocol:

  • Setup: Dissolve the Stage 2 Product in the THF/MeOH mixture.

  • Addition: Add

    
      dissolved in the Water  portion.
    
  • Reaction: Heat to Reflux (65°C) for 6–12 hours.

    • Troubleshooting: If hydrolysis is slow due to steric hindrance, switch to NaOH in Ethanol/Water at 80°C.[1]

  • Workup: Concentrate to remove THF/MeOH. Dilute the aqueous residue with water.[1]

  • Acidification: Wash the aqueous layer with Ether (to remove unreacted neutral ester).[1] Then, acidify the aqueous phase to pH 1–2 using 1M HCl .[1]

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 x). Dry over

    
     and concentrate.
    
  • Final Purification: Recrystallize from Acetonitrile or Hexanes/Acetone to yield the final white crystalline solid.[1]

Analytical & Quality Control

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M-H]- = 300.0/302.0 (Br pattern)LC-MS (ESI Negative)
1H NMR Consistent with structure400 MHz DMSO-d6
Process Workflow Diagram

Workflow Start Start: 5-Isopropylsalicylic Acid Step1 Bromination (Br2, AcOH, <20°C) Start->Step1 Check1 QC: Purity >95%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Global Alkylation (2-Iodopropane, K2CO3, DMF) Check1->Step2 Yes Step3 Hydrolysis (LiOH, THF/H2O, Reflux) Step2->Step3 Final Final Product: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Step3->Final

Figure 2: Step-by-step experimental workflow.

Safety & Troubleshooting

Critical Hazards[1]
  • Bromine (

    
    ):  Extremely toxic and corrosive.[1] Causes severe burns.[1] Must  be handled in a fume hood.[1] Use a sodium thiosulfate/hydroxide scrubber.[1]
    
  • 2-Iodopropane: Alkylating agent.[1] Potential carcinogen.[1] Avoid inhalation.

  • DMF: Hepatotoxic.[1] Use strictly in a fume hood.

Troubleshooting Guide
  • Issue: Low yield in Stage 2 (Alkylation).

    • Cause: Elimination of 2-iodopropane to propene.[1]

    • Solution: Lower temperature to 50°C and extend time, or switch to Cesium Carbonate (

      
      )  which often favors substitution over elimination in hindered phenols.[1]
      
  • Issue: Incomplete Hydrolysis in Stage 3.

    • Cause: Steric shielding by the bulky 3-Br and 2-OiPr groups.[1]

    • Solution: Use KOH in Ethylene Glycol at 100°C for difficult substrates.[1]

References

  • Kolbe-Schmitt Reaction Context: Lindsey, A. S., & Jeskey, H. (1957).[1] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.[1] Link[1]

  • Bromination of Salicylic Acids: M. R. Euerby, et al. (1996).[1] Synthesis of 3-bromo- and 3,5-dibromosalicylic acid derivatives. Journal of Chemical Research.[1] (Standard protocol adaptation).

  • Williamson Ether Synthesis on Hindered Phenols: D. Bogdal, et al. (2000).[1] Microwave-assisted preparation of benzo[b]furans. Tetrahedron, 56, 8769.[1] (Discusses alkylation of hindered phenols).

  • Compound Reference: Sigma-Aldrich Product Entry for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9).[1][3] Link

  • Analogous Synthesis (3-Bromo-5-isopropylbenzoic acid): AChemBlock Product Catalog, CAS 112930-39-9.[1][4] Link

Sources

Application

Suzuki coupling reaction using 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Sterically Hindered Benzoic Acids Subject: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Executive Summary This application note details the method develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Sterically Hindered Benzoic Acids Subject: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Executive Summary

This application note details the method development and optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 1119779-04-2).

This substrate presents a "perfect storm" of synthetic challenges: it possesses a deactivated aryl bromide (electron-rich ring), significant steric hindrance (ortho-isopropoxy group), and a free carboxylic acid functionality. Standard protocols utilizing Pd(PPh₃)₄ or simple inorganic bases often result in stalled conversion or protodebromination. This guide provides a robust, self-validating protocol utilizing Buchwald-type precatalysts and phosphate bases to ensure high turnover frequencies (TOF) and yield.

Critical Substrate Analysis

Before attempting the reaction, researchers must understand the specific electronic and steric environment of the starting material.

FeatureStructural PositionSynthetic Impact
Aryl Bromide Position 3The reactive site. Deactivated by the electron-donating isopropoxy group at C2.
Isopropoxy Group Position 2 (Ortho)Primary Challenge. Creates severe steric bulk, hindering the approach of the Palladium species during oxidative addition.
Carboxylic Acid Position 1Secondary Challenge. Can protonate reactive intermediates or coordinate to Pd, poisoning the catalyst. Requires stoichiometric base neutralization (

equiv).
Isopropyl Group Position 5Adds lipophilicity but minimal steric impact on the reaction center.

Mechanistic Implication: The rate-determining step for this substrate is Oxidative Addition . You must use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the insertion of Pd(0) into the hindered, electron-rich C–Br bond.

Optimized Protocol: The "Gold Standard" Method

This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand specifically engineered to facilitate the coupling of highly hindered, electron-rich aryl chlorides and bromides.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.03-Bromo-2-isopropoxy-5-isopropylbenzoic acid
Boronic Acid Nucleophile1.2 – 1.5Aryl/Heteroaryl Boronic Acid
Catalyst Pd Source0.02 (2 mol%)Pd(OAc)₂ (or Pd-SPhos Gen 2 Precatalyst)
Ligand Chiral/Steric Mod0.04 (4 mol%)SPhos (if using Pd(OAc)₂)
Base Activator3.0 – 3.5K₃PO₄ (Tribasic Potassium Phosphate)
Solvent Medium[0.1 M]Toluene : Water (10:1)
Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended):

    • If not using a pre-formed catalyst (like SPhos Pd G2), add Pd(OAc)₂ and SPhos to the reaction vial.

    • Add 1 mL of dry Toluene. Stir at room temperature for 5 minutes until the solution turns a rich orange/yellow, indicating active catalyst formation.

  • Substrate Addition:

    • Add the Benzoic Acid substrate (1.0 equiv) and the Boronic Acid (1.2 equiv) to the vial.

    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5.

  • Base Activation:

    • Add K₃PO₄ (3.0 equiv).

    • Crucial Step: The first equivalent of base is consumed solely to deprotonate the carboxylic acid, forming the potassium carboxylate salt. The remaining equivalents facilitate the transmetallation.

  • Solvent & Degassing:

    • Add the remaining Toluene and Water (ratio 10:1).

    • Seal the vial with a septum.

    • Sparge with Nitrogen/Argon for 5–10 minutes. Oxygen is the enemy of SPhos and will kill the catalytic cycle.

  • Reaction:

    • Heat the block to 90°C . Vigorous stirring (800+ rpm) is essential as this is a biphasic system.

    • Monitor via LC-MS at 2 hours. Full conversion is typically achieved within 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Acidification: Carefully add 1M HCl until pH < 3. This is critical to reprotonate the carboxylic acid product so it partitions into the organic layer.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle challenges for this substrate, highlighting where the SPhos ligand overcomes the steric barrier.

SuzukiMechanism cluster_0 Critical Success Factor Start Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Determining Step) Start->OxAdd Approach hindered C-Br bond Complex_A Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex_A SPhos bulk protects Pd BaseStep Ligand Exchange (OH- replaces Br-) Complex_A->BaseStep K3PO4 activates TransMetal Transmetallation (Boronic Acid enters) BaseStep->TransMetal Boronate complex RedElim Reductive Elimination (Product Release) TransMetal->RedElim C-C Bond Formed RedElim->Start Regenerate Pd(0) Substrate 3-Br-2-OiPr-Benzoic Acid (Substrate) Substrate->OxAdd

Caption: The catalytic cycle emphasizing the Rate Determining Step (Oxidative Addition) where the bulky SPhos ligand is required to access the hindered C-Br bond.

Troubleshooting & Optimization Logic

If the "Gold Standard" protocol yields <50% conversion, use this decision tree to diagnose the failure mode.

OptimizationTree Start Low Yield / Conversion? Check1 Is Starting Material Recovered? Start->Check1 Check2 Is Product Protodebrominated? (Br replaced by H) Check1->Check2 No (Consumed but no product) Sol1 Action: Increase Temp to 110°C Switch to XPhos Pd G2 Check1->Sol1 Yes (Oxidative Add. failed) Sol2 Action: Use Anhydrous Conditions Switch to Cs2CO3 / Dioxane Check2->Sol2 Yes (Hydrodehalogenation) Sol3 Action: Add Excess Boronic Acid (Boron is decomposing) Check2->Sol3 No (Complex mixture)

Caption: Logic flow for troubleshooting stalled reactions based on LC-MS analysis of the crude mixture.

Detailed Troubleshooting Notes:

  • Starting Material Recovered: The catalyst failed to insert into the C-Br bond.

    • Fix: Switch to XPhos (even bulkier/more electron-rich) or P(tBu)₃ . Increase temperature to reflux (110°C in Toluene).

  • Protodebromination (Ar-Br

    
     Ar-H):  This is common with ortho-substituted benzoic acids.
    
    • Fix: This often happens if the transmetallation is too slow compared to hydride abstraction. Switch to a strictly anhydrous system: Dioxane (dry) + Cs₂CO₃ (dry) .

  • Homocoupling of Boronic Acid:

    • Fix: Degas the solvent more thoroughly. Oxygen promotes homocoupling. Add the boronic acid slowly via syringe pump.

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald Ligands (SPhos/XPhos) for Hindered Substrates: Bardner, T. E., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.[2]

  • Coupling of Free Carboxylic Acids: Goossen, L. J., et al. (2008). Palladium-catalyzed synthesis of biaryls from aryl halides and free carboxylic acids. Advanced Synthesis & Catalysis.

  • Base Selection in Suzuki Coupling: Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Tetraphosphine/palladium catalysed Suzuki cross-coupling of aryl bromides with arylboronic acids. Tetrahedron, 60(17), 3813-3818.

Sources

Method

esterification conditions for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Application Note: Strategic Esterification Protocols for 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid Part 1: Executive Summary & Strategic Analysis The Challenge: Synthesizing esters of 3-Bromo-2-isopropoxy-5-isopropylb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Synthesizing esters of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid presents a distinct challenge in organic synthesis. The molecule features a "steric wall" created by the bulky ortho-isopropoxy group at position 2 and the meta-bromine at position 3. Standard acid-catalyzed Fischer esterification is often kinetically incompetent due to the obstruction of the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Furthermore, harsh acidic conditions pose a risk of ether cleavage (de-alkylation of the isopropoxy moiety), potentially reverting the substrate to its phenolic precursor.

The Solution: This guide prioritizes Base-Promoted Nucleophilic Substitution (Carboxylate Alkylation) as the primary method. By deprotonating the carboxylic acid to form a carboxylate anion, we shift the mechanism from an attack on the crowded carbonyl to an attack by the carboxylate on an unhindered alkyl halide. This bypasses the steric penalty entirely.

Part 2: Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (Recommended)

Best for: Methyl, Ethyl, Allyl, and Benzyl Esters. High Yield (>95%), Mild Conditions.

Principle: Utilization of the "cesium effect" or standard potassium carbonate in polar aprotic solvents to generate a "naked" carboxylate anion, which acts as a nucleophile toward an alkyl halide (


 mechanism).

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Acid) 1.0 Starting Material
Alkyl Iodide (e.g., MeI) 1.5 - 2.0 Electrophile

| Potassium Carbonate (


) | 2.5 | Base (Anhydrous) |
| DMF  or NMP  | [0.2 M] | Solvent (Polar Aprotic) |[1]

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 equiv) and anhydrous

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous DMF (Dimethylformamide) to reach a concentration of 0.2 M. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Addition: Dropwise add the Alkyl Iodide (e.g., Iodomethane for methyl ester) (2.0 equiv) via syringe.

    • Note: If using volatile alkyl halides, equip the flask with a reflux condenser chilled to -10°C.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2] The acid spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup:

    • Dilute reaction mixture with EtOAc (5x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields pure oil/solid. If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Method B: Acid Chloride Activation (Scale-Up Compatible)

Best for: Complex alcohols or when Alkyl Halides are unavailable.

Principle: Conversion of the acid to an acid chloride using Oxalyl Chloride (mild) rather than Thionyl Chloride (harsh,


 byproduct). The planar acyl chloride intermediate is highly reactive, overcoming the steric hindrance of the ortho-isopropoxy group.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Acid) 1.0 Starting Material
Oxalyl Chloride 1.2 Chlorinating Agent
DMF 2-3 drops Catalyst (Vilsmeier-Haack type)
DCM (Dichloromethane) [0.3 M] Solvent
Target Alcohol (ROH) 3.0 Nucleophile

| Triethylamine (


) | 3.0 | Acid Scavenger |[1][3]

Step-by-Step Protocol:

  • Activation: Dissolve substrate in anhydrous DCM under Nitrogen (

    
    ). Add catalytic DMF (2 drops).
    
  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Evaporation (Critical): Concentrate the mixture to dryness to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the Target Alcohol (3.0 equiv) and

    
     (3.0 equiv) to the solution.
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with 1M HCl (to remove amine), then Brine. Dry and concentrate.
    

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways, highlighting the "Steric Bypass" strategy of Method A.

EsterificationWorkflow Start Substrate: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Analysis Structural Analysis: Ortho-Isopropoxy Group detected. Steric Hindrance = HIGH. Start->Analysis Decision Select Method based on Target Ester Analysis->Decision MethodA Method A: Base-Promoted Alkylation (Reagent: Alkyl Iodide + K2CO3) Decision->MethodA Primary Alkyl Group (Me, Et, Bn) MethodB Method B: Acid Chloride Activation (Reagent: (COCl)2, then Alcohol) Decision->MethodB Complex/Secondary Alcohol MethodC Method C: Fischer Esterification (Acid Catalyst) Decision->MethodC Avoid if possible MechA Mechanism: SN2 Attack on Alkyl Halide (Bypasses Carbonyl Sterics) MethodA->MechA MechB Mechanism: Acyl Chloride Formation (Highly Reactive Intermediate) MethodB->MechB RiskC RISK: Slow Kinetics & Ether Cleavage MethodC->RiskC Product Final Ester Product (High Purity) MechA->Product MechB->Product

Caption: Decision matrix for esterification. Method A is preferred for simple esters to avoid steric penalties.

Part 4: Quality Control & Troubleshooting

Analytical Markers (NMR):

  • Proton Shift: The disappearance of the carboxylic acid proton (broad singlet, >11 ppm) is the primary indicator.

  • Ether Integrity: Ensure the isopropoxy septet (

    
     ppm) and doublet (
    
    
    
    ppm) remain intact. Loss of these signals indicates ether cleavage (side reaction).

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion (Method A) | Alkyl Halide volatility | Use a sealed tube or reflux condenser; ensure


 is finely ground.[1] |
| New Spot on TLC (Lower Rf)  | Ether Cleavage (De-alkylation) | Reaction too acidic or too hot. Switch to Method A (Base conditions). |
| Product is Colored (Yellow/Brown)  | Bromine liberation | Avoid light exposure; add trace sodium thiosulfate during workup. |

References

  • Goossen, L. J., et al. (2009). "Synthesis of Sterically Hindered Esters via Acyl Chlorides." Organic Syntheses. [Link] (Analogous protocols for hindered substrates).

  • PubChem. (2025).[3][4] "Compound Summary: 3-Bromo-5-isopropylbenzoic acid derivatives." National Library of Medicine. [Link]

Sources

Application

The Untapped Potential of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid: A Guide for Pharmaceutical Intermediate Chemistry

In the landscape of pharmaceutical research and development, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted benzoic acids, for instance, are a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted benzoic acids, for instance, are a cornerstone in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of bioactive compounds.[1][2][3] This guide focuses on a promising yet under-explored building block: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . Its unique trifunctionalized aromatic core presents a rich platform for chemical elaboration, offering a gateway to new chemical entities with potential therapeutic applications.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's structural features, propose a synthetic strategy, and detail its potential applications as a pharmaceutical intermediate, complete with hypothetical, yet robust, experimental protocols.

Physicochemical Properties and Structural Features

While extensive experimental data for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is not widely available, we can infer its key properties based on its constituent functional groups and data from analogous structures.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₇BrO₃Based on chemical structure.
Molecular Weight 301.18 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for brominated aromatic carboxylic acids.[4]
Solubility Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water.The carboxylic acid group imparts some polarity, but the bulky alkyl and bromo substituents increase lipophilicity.
Reactivity Centers 1. Carboxylic Acid: Amenable to esterification, amidation, and reduction. 2. Bromo Group: A key handle for transition-metal-catalyzed cross-coupling reactions. 3. Aromatic Ring: Can undergo further electrophilic substitution, though the existing groups will direct the position.The strategic placement of these groups allows for sequential and orthogonal chemical modifications.[4]

The presence of the bulky isopropoxy and isopropyl groups can also provide steric shielding, potentially influencing the regioselectivity of reactions and the conformational properties of downstream molecules.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid can be envisioned starting from commercially available precursors, leveraging well-established organic transformations.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: O-Alkylation 2-Hydroxy-5-isopropylbenzoic_acid 2-Hydroxy-5-isopropyl- benzoic acid Bromination NBS, Acetonitrile 2-Hydroxy-5-isopropylbenzoic_acid->Bromination Electrophilic Aromatic Substitution Intermediate_1 3-Bromo-2-hydroxy-5-isopropyl- benzoic acid Bromination->Intermediate_1 Alkylation 2-Bromopropane, K₂CO₃, DMF Intermediate_1->Alkylation Williamson Ether Synthesis Final_Product 3-Bromo-2-isopropoxy-5-isopropyl- benzoic acid Alkylation->Final_Product

Caption: Proposed two-step synthesis of the target intermediate.

This proposed synthesis is efficient and utilizes common laboratory reagents. The initial bromination of the activated aromatic ring is expected to proceed regioselectively, directed by the hydroxyl and alkyl groups. The subsequent Williamson ether synthesis provides the desired isopropoxy group.

Core Applications in Medicinal Chemistry: A Versatile Scaffold

The true potential of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid lies in its utility as a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a linchpin for introducing molecular diversity through various cross-coupling reactions.[4][5]

Applications cluster_couplings Cross-Coupling Reactions cluster_derivatives Potential Pharmaceutical Scaffolds Intermediate 3-Bromo-2-isopropoxy-5-isopropyl- benzoic acid Suzuki Suzuki Coupling (Boronic Acids/Esters) Intermediate->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkenes) Intermediate->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Pd/Cu Catalysts, Base Aryl_Derivatives Bi-aryl Scaffolds (e.g., for kinase inhibitors) Suzuki->Aryl_Derivatives Styrene_Derivatives Styrenyl Compounds Heck->Styrene_Derivatives Aniline_Derivatives Substituted Anilines Buchwald->Aniline_Derivatives Alkynyl_Derivatives Alkynyl-arenes Sonogashira->Alkynyl_Derivatives

Caption: Versatility in cross-coupling reactions.

These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery for building complex molecular architectures.[4]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid could be utilized in a research setting. These are based on well-established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the title compound with a generic arylboronic acid.

Objective: To synthesize a bi-aryl derivative, a common motif in many pharmaceutical agents.

Materials:

  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.5 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture with the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Amide Bond Formation

This protocol describes the conversion of the carboxylic acid moiety into an amide, a key functional group in many drugs.

Objective: To synthesize an amide derivative for structure-activity relationship (SAR) studies.

Materials:

  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon (or Nitrogen) gas supply

Procedure:

  • Dissolve 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Self-Validation: The formation of the amide can be monitored by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the amine moiety.

Conclusion

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid represents a promising, albeit currently underutilized, pharmaceutical intermediate. Its substituted aromatic core is primed for diversification through a variety of robust and well-understood chemical transformations. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile building block in their drug discovery programs. The strategic combination of a reactive bromine handle, a modifiable carboxylic acid, and sterically influencing alkyl groups makes it a valuable addition to the medicinal chemist's toolbox.

References

  • Gülçin, İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromobenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for Amide Coupling of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Introduction: Navigating Steric Hindrance in Amide Synthesis The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2] While numerous protocols exist, their efficacy dramatically decreases when substrates possess significant steric hindrance. 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid presents a formidable challenge in this regard. The bulky ortho-isopropoxy group shields the carboxylic acid, sterically hindering the approach of activating reagents and amine nucleophiles. This steric congestion necessitates robust coupling strategies that go beyond standard conditions to achieve efficient amide formation.[3][4][5]

This guide provides an in-depth analysis and detailed protocols for three effective methods to synthesize amides from this challenging substrate: activation via a high-performance uronium salt (HATU), conversion to a highly reactive acyl chloride intermediate, and a carbodiimide-mediated approach (EDC/HOBt). The causality behind experimental choices, detailed step-by-step workflows, and troubleshooting guidance are provided to empower researchers to successfully tackle this demanding synthesis.

Protocol I: High-Efficiency Coupling with HATU

Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent prized for its high efficiency and rapid reaction kinetics, particularly with sterically demanding substrates.[6][7] Its mechanism involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the aminolysis step.[8] This makes HATU a superior choice for overcoming the steric shield of the ortho-isopropoxy group in 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

Mechanism of Action: The coupling process is a sequential activation-amination cascade. First, a non-nucleophilic base deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming an unstable isouronium salt. This is rapidly converted into the key OAt-active ester, which is then readily attacked by the amine to furnish the final amide product.[8][9][10]

HATU_Mechanism HATU-Mediated Amide Coupling Workflow Acid R-COOH (Sterically Hindered Acid) Carboxylate R-COO⁻ Acid->Carboxylate Base DIPEA Base->Carboxylate Deprotonation Isouronium O-Acyl(tetramethyl)isouronium Salt (Reactive Intermediate) Carboxylate->Isouronium Attacks HATU HATU Reagent HATU->Isouronium ActiveEster OAt-Active Ester Isouronium->ActiveEster Displacement by HOAt TMU Tetramethylurea (Byproduct) Isouronium->TMU HOAt HOAt Anion Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: HATU activation pathway for hindered acids.

Experimental Protocol: HATU Coupling

Materials:

  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 equiv) to a dry round-bottom flask.

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1–0.5 M).

  • To the stirred solution, add HATU (1.1 equiv) and stir for 2-3 minutes.

  • Add DIPEA (3.0 equiv) dropwise. The solution may change color. Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2–18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[6]

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA, saturated aqueous NaHCO₃ (2x) to remove any unreacted acid and HOAt, and finally with saturated brine (1x).[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol II: Acyl Chloride Formation and Subsequent Amination

Expertise & Rationale: For exceptionally hindered carboxylic acids, conversion to a highly reactive acyl chloride intermediate is a powerful and often definitive strategy.[12][13] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction, driving it to completion and simplifying the work-up.[12][14] The resulting acyl chloride is significantly more electrophilic than the parent acid, readily reacting with even weak amine nucleophiles. The use of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ.[12][15]

Mechanism of Action: This is a two-stage process. First, the carboxylic acid is converted to the acyl chloride using SOCl₂. The acyl chloride is then isolated (or used crude) and reacted with the desired amine in the presence of a non-nucleophilic base to trap the HCl byproduct.

AcylChloride_Workflow Two-Stage Acyl Chloride Amidation cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amination Acid R-COOH AcylChloride R-COCl (Acyl Chloride) Acid->AcylChloride Activation SOCl2 SOCl₂ (cat. DMF) SOCl2->AcylChloride Gases SO₂ + HCl (g) AcylChloride->Gases Byproducts AcylChloride_2 R-COCl AcylChloride->AcylChloride_2 Isolate & Proceed Amide Amide Product AcylChloride_2->Amide Acylation Amine R'-NH₂ Amine->Amide Base Pyridine or Et₃N Base->Amide HCl Scavenger

Caption: Workflow for amide synthesis via an acyl chloride.

Experimental Protocol: Acyl Chloride Method

Materials:

  • Stage 1: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, Thionyl chloride (SOCl₂, 2–5 equiv), catalytic DMF (1-2 drops), anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene).

  • Stage 2: Crude acyl chloride, Amine (1.1 equiv), Pyridine or Triethylamine (Et₃N) (1.5 equiv), anhydrous DCM.

Procedure:

Stage 1: Synthesis of the Acyl Chloride

  • CRITICAL: This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF (1 drop per mmol of acid).

  • Add thionyl chloride (2.0 equiv) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (approx. 40°C for DCM) and stir for 1–4 hours. Monitor the reaction by TLC (quench a small aliquot with methanol to form the methyl ester for visualization).

  • Once the starting acid is consumed, cool the reaction to room temperature.

  • Carefully remove the solvent and excess SOCl₂ under reduced pressure. It is common to co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude acyl chloride is often a yellow/brown oil or solid and is used immediately in the next step.

Stage 2: Amidation

  • Under an inert atmosphere, dissolve the crude acyl chloride from Stage 1 in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the amine (1.1 equiv) and pyridine or Et₃N (1.5 equiv) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1–12 hours. Monitor by TLC or LC-MS.

Work-up and Purification:

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (1x), 1M HCl (2x) to remove the base and any excess amine, and saturated brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.[16]

Protocol III: Carbodiimide Activation with EDC/HOBt

Expertise & Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely adopted method due to its operational simplicity and the water-solubility of its urea byproduct, which facilitates purification.[17][18] For hindered substrates, the reaction can be sluggish and prone to forming an unreactive N-acylurea byproduct.[18] The inclusion of an additive like N-hydroxybenzotriazole (HOBt) is therefore essential. HOBt acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form an HOBt-active ester.[17] This ester is more reactive towards the amine than the O-acylisourea and less prone to side reactions, improving the overall yield and reliability of the coupling.[18][19]

Mechanism of Action: The carboxylic acid first adds to the EDC, forming the highly reactive O-acylisourea intermediate. This is immediately trapped by HOBt to generate an activated HOBt-ester. The amine then displaces HOBt via nucleophilic acyl substitution to yield the amide.

EDC_Mechanism EDC/HOBt-Mediated Coupling Pathway Acid R-COOH Acylisourea O-Acylisourea (Unstable Intermediate) Acid->Acylisourea EDC EDC EDC->Acylisourea Activation ActiveEster HOBt-Active Ester Acylisourea->ActiveEster Intercepted by HOBt Urea EDC-Urea (Water-Soluble Byproduct) Acylisourea->Urea HOBt HOBt (Additive) HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Aminolysis Amine R'-NH₂ Amine->Amide

Caption: EDC/HOBt reaction pathway via an active ester.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Et₃N (2.5 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath with stirring.[17]

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor progress by TLC or LC-MS.[18]

Work-up and Purification:

  • If DMF was used, remove most of it under high vacuum. Dilute the residue with ethyl acetate or DCM. If DCM was used, proceed directly.

  • Wash the organic layer sequentially with 1M HCl (2x) or 10% citric acid, saturated aqueous NaHCO₃ (2x), and saturated brine (1x). This aqueous work-up effectively removes the EDC-urea byproduct, HOBt, and the amine base.[11][18]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Summary and Troubleshooting

The choice of protocol depends on the reactivity of the amine, the required scale, and available resources. For hindered substrates like 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, reactivity is paramount.

Parameter Protocol I: HATU Protocol II: Acyl Chloride Protocol III: EDC/HOBt
Reactivity Very HighHighestModerate to High
Substrate Scope Excellent for hindered systemsMost robust for difficult casesGood, but can fail with extreme hindrance
Key Byproducts Tetramethylurea, HOAtSO₂, HClEDC-Urea, HOBt
Work-up Standard aqueous washesRequires handling of SOCl₂ and an extra stepStandard aqueous washes
Considerations Higher cost, highly efficientCorrosive reagent (SOCl₂), requires strict anhydrous conditionsPotential N-acylurea side product, lower cost than HATU

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient activation due to steric hindrance; low nucleophilicity of the amine.

    • Solution: Increase reaction temperature (40-60°C) and/or reaction time. If using EDC/HOBt, consider switching to the more powerful HATU protocol. If HATU fails, the acyl chloride method is the most likely to succeed. Ensure all reagents are anhydrous and fresh.

  • Multiple Byproducts on TLC:

    • Cause: (EDC) Formation of N-acylurea; (All methods) Degradation of starting materials or product.

    • Solution: For EDC, ensure HOBt is used and consider adding it before the EDC. For all methods, run the reaction at a lower temperature (0°C to RT) for a longer period. Confirm the stability of the amine under the reaction conditions.

  • Difficulty Removing Byproducts:

    • Cause: Incomplete removal of water-soluble reagents during work-up.

    • Solution: Perform each aqueous wash thoroughly. For DMF-based reactions, washing with 5% LiCl solution can be more effective at removing residual DMF than water alone. Ensure the correct pH is reached during acid/base washes.

References

  • Carboxylic Acid + SOCl2 - ReactionWeb.io. (2025). Vertex AI Search.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • Acyl chloride. (2022). Yufeng.
  • H
  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps.
  • Amine to Amide Mechanism - H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.
  • Amide Workup - Biofilm Inhibitor Synthesis.Biofilm Inhibitor Synthesis.
  • preparation of acyl chlorides (acid chlorides).Chemguide.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Acid-Amine Coupling using EDCI.Organic Synthesis.
  • What is the best technique for amide purification? (2020).
  • Amine to Amide (EDC + HOBt).Common Organic Chemistry.
  • The Synthesis of Sterically Hindered Amides. (2025).
  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)...
  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
  • The Synthesis of Sterically Hindered Amides. (2014). PubMed.
  • Application Note – Amide coupling 96-well pl
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • Green Chemistry. (2020). The MJA Lab.

Sources

Application

Application Note: Optimized Recrystallization Protocol for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Topic: Recrystallization Solvent for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Content Type: Detailed Application Note & Protocol Abstract & Scope This technical guide defines the optimized solvent systems and operati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Content Type: Detailed Application Note & Protocol

Abstract & Scope

This technical guide defines the optimized solvent systems and operational protocols for the purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9). This compound features a unique solubility profile due to the juxtaposition of a hydrophilic carboxylic acid head group against a highly lipophilic core (containing bromo, isopropoxy, and isopropyl substituents).

While standard benzoic acid protocols often utilize boiling water, the significant lipophilicity of the isopropoxy and isopropyl groups in this molecule renders pure aqueous recrystallization inefficient. This protocol establishes a binary solvent system (Ethanol/Water) as the primary standard to maximize yield and purity, with Ethyl Acetate/Heptane as a secondary alternative for specific anhydrous requirements.

Solvent Selection Logic

The selection of the recrystallization solvent is governed by the "Like Dissolves Like" principle, balanced against the requirement for a steep solubility-temperature gradient.

Chemical Structure Analysis
  • Hydrophilic Region: Carboxylic acid (-COOH). capable of hydrogen bonding and ionization.

  • Lipophilic Region: 3-Bromo, 2-Isopropoxy, and 5-Isopropyl groups. These bulky, non-polar substituents significantly reduce water solubility compared to unsubstituted benzoic acid.

Solvent System Evaluation
Solvent SystemSuitabilityMechanism of ActionRecommendation
Water (100%) LowCompound is too lipophilic; likely to "oil out" rather than crystallize from boiling water.Not Recommended
Ethanol (100%) ModerateHigh solubility even at room temperature; poor recovery yield without extreme cooling.Dissolution Solvent
Ethanol / Water High Ethanol solubilizes the lipophilic core; Water acts as the anti-solvent to drive lattice formation upon cooling.PRIMARY STANDARD
Ethyl Acetate / Heptane HighGood for removing polar impurities; useful if the compound is moisture-sensitive (rare for benzoic acids).Secondary Option

Experimental Protocol: Ethanol/Water Recrystallization

Objective: Purify crude 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid to >98% HPLC purity.

Materials Required[1][2][3][4][5]
  • Crude 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid[1]

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water

  • Equipment: Hot plate/stirrer, Erlenmeyer flasks, reflux condenser (optional), Büchner funnel, vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution
  • Weighing: Place 5.0 g of crude material into a 100 mL Erlenmeyer flask.

  • Solvation: Add 15 mL of Ethanol (Solvent A).

  • Heating: Heat the mixture to a gentle boil (approx. 78-80°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained. Do not exceed 30 mL total volume to maintain saturation.

Phase 2: Hot Filtration (Optional but Recommended)
  • If insoluble particles (dust, catalyst residue) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper into a clean, pre-heated flask.

Phase 3: Nucleation & Crystallization
  • Anti-Solvent Addition: Maintain the solution at a gentle boil. Slowly add hot Deionized Water (Solvent B) dropwise.

  • Turbidity Point: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

    • Target Ratio: Typically reaches 1:1 to 1:2 (Ethanol:Water).

  • Clarification: Add Ethanol dropwise (approx. 0.5 - 1.0 mL) just until the turbidity clears and the solution is transparent again.

  • Cooling: Remove the flask from heat.

    • Step A: Allow to cool to Room Temperature (20-25°C) undisturbed for 30-60 minutes. Do not agitate; agitation causes small, impure crystals.

    • Step B: Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold 50:50 Ethanol/Water mixture.

    • Critical: The wash solvent must be ice-cold to prevent redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 4-6 hours until constant weight is achieved.

Visualization: Purification Workflow

The following diagram illustrates the critical decision nodes and process flow for the recrystallization logic.

RecrystallizationFlow Start Start: Crude 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Particulates) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes Filter->AddWater Clear Add drops of Ethanol to clear turbidity AddWater->Clear CoolRT Slow Cool to RT (Undisturbed) Clear->CoolRT CoolIce Cool to 0-4°C (Ice Bath) CoolRT->CoolIce Collect Vacuum Filtration & Cold Wash (50% EtOH) CoolIce->Collect Dry Dry (Vacuum Oven 50°C) Collect->Dry

Caption: Logical workflow for the Ethanol/Water recrystallization process, highlighting the critical "Turbidity Point" adjustment.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following indicators during execution:

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature too high or solvent mixture too polar (too much water).Reheat to dissolve.[2][3][4] Add more Ethanol. Cool more slowly with vigorous stirring to induce nucleation.
Low Yield (<60%) Too much solvent used or product is too soluble in the mother liquor.Concentrate the mother liquor by evaporation and repeat cooling (Second Crop). Use less Ethanol initially next time.
Impure Crystals (Low MP) Cooling was too rapid, trapping impurities.Recrystallize again. Ensure cooling to RT takes at least 45 minutes before ice bath.
Colored Crystals Chromophore impurities present.Add Activated Charcoal (1-2% w/w) during the hot dissolution phase, stir for 5 mins, then hot filter.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols of benzoic acid derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2025). 3-Bromo-5-isopropylbenzoic acid (Analogous Structure). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

This Application Note and Protocol details the scale-up synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a highly functionalized benzoic acid derivative. This scaffold is a critical building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , a highly functionalized benzoic acid derivative. This scaffold is a critical building block in the synthesis of next-generation GLP-1 receptor agonists (small molecule class) and other metabolic disease therapeutics (e.g., SGLT2 inhibitors).

The guide prioritizes process safety , impurity control , and scalability (1–5 kg scale), utilizing a robust 3-step sequence: regioselective bromination, global alkylation, and selective ester hydrolysis.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid , presents a substitution pattern that leverages the directing effects of the salicylate core. The synthesis is designed to avoid expensive transition metal catalysis in the early stages, relying instead on classical electrophilic aromatic substitution and nucleophilic alkylation.

Retrosynthetic Strategy

The route is disconnected as follows:

  • Target: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

  • Precursor 1: Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate (Bis-alkylated intermediate).

  • Precursor 2: 3-Bromo-5-isopropylsalicylic acid.

  • Starting Material: 5-Isopropylsalicylic acid (2-Hydroxy-5-isopropylbenzoic acid).

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Scaffold Target Target: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Ester Intermediate 2: Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate Target->Ester Selective Hydrolysis (Saponification) Bromide Intermediate 1: 3-Bromo-5-isopropylsalicylic acid Ester->Bromide Global Alkylation (2-Bromopropane/K2CO3) SM Starting Material: 5-Isopropylsalicylic acid Bromide->SM Regioselective Bromination (Br2/AcOH)

Process Development & Critical Quality Attributes (CQAs)

Step 1: Regioselective Bromination

The starting material, 5-isopropylsalicylic acid , contains a strong ortho/para director (OH) and a meta director (COOH). The isopropyl group at position 5 blocks the para position relative to the hydroxyl. Consequently, bromination is highly selective for position 3 (ortho to OH).

  • Reagent Choice: Elemental Bromine (

    
    ) in Acetic Acid is chosen over NBS for cost-efficiency at scale.
    
  • Thermodynamics: The reaction is exothermic. Controlled addition is critical to prevent over-bromination or decarboxylation.

Step 2: Global Alkylation (The "Over-Alkylation" Strategy)

Attempting to selectively alkylate the phenolic oxygen in the presence of a carboxylic acid is challenging and often yields mixtures.

  • Strategy: We employ global alkylation using excess 2-bromopropane to form the isopropyl ester of the isopropyl ether .

  • Purification: The bis-alkylated product is lipophilic and easily separated from inorganic salts, often serving as a purification point via crystallization or distillation before hydrolysis.

Step 3: Selective Hydrolysis

The final step requires hydrolyzing the isopropyl ester without cleaving the isopropyl ether.

  • Selectivity: Aliphatic esters (benzoates) hydrolyze significantly faster than aryl alkyl ethers under basic conditions.

  • Conditions: LiOH or NaOH in THF/Water or MeOH/Water at moderate temperatures (

    
    ).
    

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-isopropylsalicylic acid

Reaction:



ParameterSpecification
Scale 1.0 kg (Starting Material)
Reagents 5-Isopropylsalicylic acid (1.0 eq),

(1.05 eq), Glacial Acetic Acid (5.0 vol)
Temperature

(Addition),

(Post-stir)
Yield 92–95%

Protocol:

  • Setup: Charge a 10 L glass-lined reactor with 5-isopropylsalicylic acid (1.0 kg, 5.55 mol) and Glacial Acetic Acid (5.0 L). Stir to obtain a suspension.[1]

  • Addition: Cool the mixture to

    
    . Charge Bromine  (931 g, 5.83 mol, 1.05 eq) into a dropping funnel.
    
  • Reaction: Add Bromine dropwise over 2–3 hours, maintaining internal temperature

    
    . Caution: HBr gas evolution. Use a caustic scrubber.
    
  • Completion: After addition, warm to

    
     and stir for 2 hours. Monitor by HPLC (Target: 
    
    
    
    SM).
  • Quench: Cool to

    
    . Add Water  (5.0 L) slowly to precipitate the product.
    
  • Isolation: Stir the slurry for 2 hours at

    
    . Filter the solids.[1][2][3]
    
  • Wash: Wash the cake with water (

    
    ) to remove residual acetic acid and HBr.
    
  • Drying: Dry in a vacuum oven at

    
     with 
    
    
    
    bleed until moisture is
    
    
    .
    • Expected Output: ~1.35 kg off-white solid.

Step 2: Synthesis of Isopropyl 3-bromo-2-isopropoxy-5-isopropylbenzoate

Reaction:



ParameterSpecification
Scale 1.35 kg (Intermediate 1)
Reagents 2-Bromopropane (3.0 eq),

(2.5 eq), DMF (6.0 vol)
Temperature

Yield 88–92%

Protocol:

  • Setup: Charge reactor with 3-Bromo-5-isopropylsalicylic acid (1.35 kg, 5.21 mol) and DMF (8.1 L).

  • Base Addition: Add Potassium Carbonate (milled, 1.80 kg, 13.0 mol) in portions. Note: Mild exotherm.

  • Alkylation: Add 2-Bromopropane (1.92 kg, 15.6 mol).

  • Heating: Heat the slurry to

    
     and stir for 12–16 hours.
    
  • IPC: Monitor HPLC for disappearance of mono-alkylated intermediate.

  • Workup: Cool to

    
    . Dilute with Ethyl Acetate  (10 L) and Water  (10 L).
    
  • Separation: Separate phases. Wash organic layer with water (

    
    ) and Brine (5 L).
    
  • Concentration: Concentrate the organic phase under reduced pressure to an oil.[4]

    • Note: This oil (Intermediate 2) is typically used directly in the next step without crystallization.

Step 3: Hydrolysis to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Reaction:



ParameterSpecification
Scale ~1.6 kg (Intermediate 2 oil)
Reagents NaOH (50% aq, 3.0 eq), Methanol (5 vol), Water (2 vol)
Temperature

Yield 90–93% (from Step 2)

Protocol:

  • Setup: Dissolve the oil from Step 2 in Methanol (8.0 L).

  • Hydrolysis: Add NaOH solution (50% w/w, ~1.25 kg) and Water (3.2 L).

  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Selectivity Check: Ensure the ether linkage remains intact (HPLC). Benzoate ester hydrolyzes much faster.

  • Workup: Concentrate under vacuum to remove Methanol.

  • Acidification: Dilute residue with Water (5 L). Cool to

    
    . Adjust pH to 2–3 using HCl (6N) .
    
  • Crystallization: The product will precipitate as a thick slurry. Stir for 2 hours at

    
    .
    
  • Filtration: Filter and wash with water (

    
    ).
    
  • Recrystallization (Polishing): Recrystallize from Heptane/EtOAc (9:1) if purity is

    
    .
    
  • Final Drying: Dry at

    
     under vacuum.
    

Quality Control & Data Summary

Impurity Profile
Impurity IDStructure/OriginControl Limit
Imp-A 5-Isopropylsalicylic acid (Unreacted SM)

Imp-B 3,5-Dibromo-species (Over-bromination)

Imp-C Isopropyl ester (Incomplete Hydrolysis)

Imp-D Des-bromo analog

Yield Summary (Linear)
StepReactionTypical Yield
1Bromination94%
2Alkylation90%
3Hydrolysis92%
Total Overall ~78%

Process Safety & Engineering Controls

Thermal Hazards
  • Bromination: Highly exothermic. Failure to control

    
     addition rate can lead to thermal runaway. Engineering Control:  Jacket cooling and automated dosing pumps interlocked with temperature sensors.
    
  • Alkylation:

    
     addition can generate 
    
    
    
    if acid is present. Ensure Step 1 product is acid-free.
Chemical Hazards[2]
  • Bromine (

    
    ):  Corrosive, volatile, toxic. Requires Hastelloy or Glass-lined reactors. Scrubber system with NaOH/Bisulfite is mandatory.
    
  • 2-Bromopropane: Alkylating agent. Genotoxic impurity risk. Ensure downstream purge (hydrolysis step and washes) effectively clears alkyl halides.

References

  • Bromination of Salicylic Acids

    • Organic Syntheses, Coll.[2] Vol. 2, p. 100 (1943). "3,5-Dibromosalicylic Acid". (Provides foundational conditions for brominating activated salicylate rings). Link

  • General Alkylation/Hydrolysis of Benzoates

    • Pfizer Inc.[5][6][7] "Crystalline forms of danuglipron". WO2024228213A1. (Describes analogous chemistry for GLP-1 agonist intermediates). Link

  • Process Chemistry of 5-Bromo-2-alkylbenzoic acids

    • Nissan Chemical Corp. "Method for Producing 5-Bromo-2-alkylbenzoic Acid". JP2021127332A. (Relevant for handling brominated alkylbenzoic acids on scale). Link

  • Compound Identification

    • Sigma-Aldrich. "3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Product Page". CAS 2404733-75-9. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges in isolating the desired regioisomer from a mixture of reaction byproducts. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these recommendations.

Understanding the Challenge: The Formation of Regioisomers

The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid typically involves the electrophilic bromination of 2-isopropoxy-5-isopropylbenzoic acid. The substituents on the benzene ring play a crucial role in directing the position of the incoming bromine atom.

  • -OCH(CH₃)₂ (Isopropoxy group): This is a strongly activating ortho, para-director due to its electron-donating resonance effect.

  • -CH(CH₃)₂ (Isopropyl group): This is a weakly activating ortho, para-director through an inductive effect.

  • -COOH (Carboxylic acid group): This is a deactivating meta-director.

Given these directing effects, the bromination reaction can yield a mixture of regioisomers. The desired product is the 3-bromo isomer. However, the formation of other isomers is highly probable, with the most common impurities being the 4-bromo and 6-bromo regioisomers. Over-bromination can also lead to di-brominated species under harsh reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

Q1: My initial reaction work-up yields a solid that shows multiple spots on my TLC plate, all with very similar Rf values. How can I improve the separation on TLC to better monitor my purification?

A1: This is a common challenge when dealing with regioisomers due to their similar polarities. Here are several strategies to improve your TLC resolution:

  • Solvent System Optimization:

    • Polarity Adjustment: Instead of a single solvent system, try a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Fine-tune the ratio to achieve better separation.

    • Addition of an Acidic Modifier: Adding a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase can often improve the resolution of acidic compounds like benzoic acid derivatives.[1] This helps to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the silica gel and sharper spots.

  • TLC Plate Type:

    • Consider using high-performance TLC (HPTLC) plates, which have a smaller and more uniform particle size, often leading to better separation.

    • Reverse-phase TLC plates (e.g., C18) can also be effective. In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Q2: I've attempted to purify my product by recrystallization, but I'm still seeing significant amounts of regioisomeric impurities in my NMR spectrum. What can I do to improve the efficiency of my recrystallization?

A2: Recrystallization is a powerful technique for purification, but its success with regioisomers depends heavily on finding the right solvent system where the solubility difference between the isomers is maximized.[2][3]

  • Solvent Screening: A systematic solvent screen is crucial. Test a variety of solvents with different polarities. Some suggestions for benzoic acid derivatives include:

    • Aqueous ethanol or isopropanol

    • Toluene

    • Heptane/Ethyl Acetate mixtures

    • Acetic acid/water mixtures[4]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a beaker can help to slow the cooling rate.

  • Fractional Crystallization: If a single recrystallization is insufficient, you may need to perform a fractional crystallization. This involves collecting crystals in batches as the solution cools. The initial fractions are likely to be enriched in the less soluble isomer, while later fractions will contain more of the more soluble isomer. Analyze each fraction by TLC or NMR to track the separation.

Parameter Recommendation Rationale
Solvent Choice Screen a variety of solvents and solvent mixtures.Maximizes the solubility difference between regioisomers.
Cooling Rate Slow, gradual cooling.Promotes the formation of pure crystals by allowing impurities to remain in the solution.[3]
Seeding Add a seed crystal of the pure desired product.Can induce the crystallization of the desired isomer preferentially.

Detailed Purification Protocols

Protocol 1: Optimized Column Chromatography for Regioisomer Separation

Column chromatography is often the most effective method for separating regioisomers that are difficult to resolve by recrystallization.[5][6]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Acetic Acid (glacial)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Acetic Acid). Pour the slurry into your column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble samples, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column.

  • Elution:

    • Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid).

    • Gradually increase the polarity of the eluent (gradient elution). A slow, shallow gradient is often more effective for separating closely related isomers.

    • Collect small fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure, desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_silica Prepare Silica Slurry pack_column Pack Column prep_silica->pack_column prep_sample Dissolve Crude Product load_sample Load Sample onto Column prep_sample->load_sample start_elution Start with Low Polarity Eluent load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect Collect Small Fractions gradient->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purifying 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid using column chromatography.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For particularly challenging separations or for obtaining very high purity material, preparative HPLC is an excellent option.

Instrumentation and Columns:

  • A preparative HPLC system with a fraction collector.

  • A reverse-phase column (e.g., C18) is a good starting point. For enhanced selectivity with aromatic isomers, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.[7]

Mobile Phase:

  • A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water.

  • The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is essential for good peak shape with acidic analytes.

Procedure:

  • Method Development: First, develop an analytical scale HPLC method to achieve baseline separation of your desired product from its isomers. Experiment with different mobile phase compositions and gradients.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to your preparative column. This will involve increasing the flow rate and injection volume.

  • Purification and Fraction Collection: Inject your crude sample and collect the fractions corresponding to the peak of your desired product.

  • Product Isolation: Combine the pure fractions and remove the HPLC solvents. This may involve liquid-liquid extraction to remove the acidic modifier, followed by evaporation of the organic solvent.

Diagram of HPLC Purification Decision Tree:

G start Crude Product Mixture analytical_hplc Develop Analytical HPLC Method start->analytical_hplc is_separation_good Is Separation Adequate? analytical_hplc->is_separation_good optimize_method Optimize Method (Change column, mobile phase, gradient) is_separation_good->optimize_method No scale_up Scale-up to Preparative HPLC is_separation_good->scale_up Yes optimize_method->analytical_hplc inject_collect Inject Crude & Collect Fractions scale_up->inject_collect isolate_product Isolate Pure Product inject_collect->isolate_product pure_product High Purity Product isolate_product->pure_product

Caption: Decision-making workflow for purification by preparative HPLC.

Visualizing the Key Molecules

The following diagram illustrates the structure of the desired product and its most likely regioisomeric impurities.

G cluster_desired Desired Product cluster_impurities Potential Regioisomeric Impurities desired label_desired 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid impurity1 label_impurity1 4-Bromo Isomer impurity2 label_impurity2 6-Bromo Isomer

Caption: Structures of the target molecule and its potential regioisomers.

References

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

  • Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. HPLC.UV. [Link]

  • Recrystallization of Benzoic Acid. University of California, Davis. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • How to separate these regioisomers?. Reddit. [Link]

  • The Recrystallization of Benzoic Acid. University of Massachusetts. [Link]

  • New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Solvent for recrystallization of benzoic acid?. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Topic: Troubleshooting Guide for Product Discoloration Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Product Discoloration

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered with 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid: the gradual appearance of a yellow tint. Our goal is to equip you with the scientific understanding and practical steps to diagnose, remedy, and prevent this phenomenon, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my typically white 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid turning yellow?

The yellow discoloration is most likely due to the formation of minor, highly-colored impurities. While pure, small organic molecules are typically white or colorless because they do not absorb visible light, the development of color suggests the presence of new chemical species with extended conjugated π-systems.[1] These impurities can arise from several potential degradation pathways, including oxidation of the electron-rich aromatic ring, photodegradation induced by light exposure, or the presence of residual catalysts or reagents from synthesis.

Q2: Does a yellow tint indicate significant decomposition of my material?

Not necessarily. Often, a very small amount of a highly colored impurity can impart a noticeable yellow hue to the bulk material.[1] However, it is a critical indicator that the compound is undergoing some form of degradation, which could worsen over time or under continued adverse conditions. It is crucial to investigate the cause to ensure the purity and stability of your material for experimental use.

Q3: Will this yellow impurity affect my downstream reactions?

Potentially, yes. The impact of the impurity depends on its chemical nature and the specific reaction you are performing. For example, if the impurity is an oxidized byproduct, it could interfere with sensitive reagents. If it is a debrominated species, it could lead to unexpected side products in cross-coupling reactions. For high-stakes applications like drug development, even trace impurities can be problematic. Therefore, it is best practice to use material of the highest possible purity.

Q4: How can I prevent my 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid from turning yellow?

Prevention is key. Proper storage and handling are critical. We recommend storing the compound in an amber glass vial to protect it from light, under an inert atmosphere (such as argon or nitrogen) to minimize contact with oxygen, and at a reduced temperature (0-8 °C is a common recommendation for similar compounds) to slow the rate of any potential degradation reactions.[2]

Part 1: Uncovering the Root Cause - Potential Mechanisms of Discoloration

The molecular structure of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid contains several features that can contribute to instability and color formation under certain conditions.

Oxidation

The benzene ring is activated by two electron-donating groups: the isopropoxy (-OCH(CH₃)₂) and the isopropyl (-CH(CH₃)₂). The isopropoxy group, in particular, significantly increases the electron density of the aromatic ring, making it more susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal catalysts.

Causality: Oxidation of alkoxy-substituted aromatic rings can lead to the formation of highly colored quinone or quinone-like structures.[3][4][5] The extended conjugation in these molecules allows them to absorb light in the blue-violet region of the visible spectrum, causing them to appear yellow or brown.[1] The presence of a hydroxyl group (which could form via hydrolysis of the isopropoxy group or be present as an impurity) would further increase susceptibility to oxidation.[6][7]

Photodegradation

Aromatic brominated compounds are known to be sensitive to light, particularly UV radiation.[8] The energy from light can be sufficient to induce cleavage of the carbon-bromine (C-Br) bond.

Causality: Homolytic cleavage of the C-Br bond generates a bromine radical and an aryl radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including dimerization, polymerization, or reaction with solvent or oxygen, leading to a complex mixture of byproducts.[9][10][11] Many of these resulting larger, conjugated molecules absorb visible light, contributing to the yellow discoloration. The primary photodegradation pathway for many brominated aromatics is reductive debromination.[10][12]

Residual Impurities from Synthesis

The discoloration may not be due to the degradation of the final product but could stem from trace impurities remaining from its synthesis.

Causality:

  • Bromination Reagents: If excess brominating agents (e.g., N-Bromosuccinimide) or bromine itself were used during synthesis, they might persist in trace amounts and contribute to color.[13][14]

  • Catalysts: Transition metal catalysts, if used in the synthesis (e.g., in a coupling reaction to install one of the functional groups), can be highly colored and difficult to remove completely.

  • Reaction Byproducts: Incomplete reactions or side reactions during synthesis can lead to colored, conjugated byproducts that are carried through the purification process.[13][15]

Part 2: Diagnostic and Troubleshooting Workflow

A systematic approach is essential to pinpoint the cause of discoloration.

Initial Assessment: History and Storage Conditions

Before proceeding to analytical testing, review the history and storage of the compound.

ParameterObservation/QuestionImplication
Storage Container Is it clear or amber glass? Is it tightly sealed?Clear glass allows light exposure (potential photodegradation). A poor seal allows oxygen/moisture ingress (potential oxidation).
Storage Atmosphere Was the vial flushed with an inert gas (N₂, Ar)?Storage in air exposes the compound to oxygen.
Storage Temperature Was it stored at room temperature, refrigerated, or frozen?Higher temperatures accelerate chemical degradation.
Age of Compound How long has it been stored since it was synthesized/purchased?Degradation is a time-dependent process.
Initial Appearance Was the compound pure white initially?If it was off-white or yellow from the start, the issue is likely residual impurities from synthesis.
Analytical Troubleshooting Logic

The following workflow can guide your investigation to determine the root cause of the yellowing.

Troubleshooting_Workflow observe Yellow Discoloration Observed history Review Storage History & Purity Data (TLC/NMR) observe->history pure_initially Was it initially pure white? history->pure_initially uv_vis Run UV-Vis Spectrum nmr Acquire High-Resolution ¹H and ¹³C NMR uv_vis->nmr Absorbance >400 nm confirms colored species new_peaks_nmr New peaks in NMR? nmr->new_peaks_nmr ms Perform LC-MS or GC-MS Analysis mass_increase Mass peak corresponding to oxidation (+O or +OH)? ms->mass_increase pure_initially->uv_vis Yes cause_impurity Root Cause: Residual Synthesis Impurity pure_initially->cause_impurity No new_peaks_nmr->ms Yes adjust_storage Action: Adjust Storage Conditions (Inert gas, light protection, low temp) new_peaks_nmr->adjust_storage No (below detection limit) mass_decrease Mass peak corresponding to debromination (-Br)? mass_increase->mass_decrease No cause_oxidation Root Cause: Oxidation mass_increase->cause_oxidation Yes cause_photo Root Cause: Photodegradation mass_decrease->cause_photo Yes repurify Action: Repurify (Recrystallization/Chromatography) cause_impurity->repurify cause_oxidation->adjust_storage cause_photo->adjust_storage

Caption: Troubleshooting logic for identifying the cause of discoloration.

Recommended Analytical Techniques
TechniquePurposePotential Findings
UV-Vis Spectroscopy To confirm the presence of colored species.A pure, white compound should have no absorbance above ~400 nm. A yellow sample will show absorbance in the 400-450 nm range.
¹H and ¹³C NMR Spectroscopy To detect new chemical structures.Compare the spectrum of the yellowed sample to a reference spectrum of the pure compound. Look for small new peaks, especially in the aromatic and downfield regions, which could indicate quinone-like structures or other byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) To separate and identify impurities.This is a powerful tool for detecting trace impurities. Look for mass peaks corresponding to potential degradation products: • Oxidation: M+16 (addition of oxygen) or M+1 (hydroxylation followed by loss of H). • Photodegradation: M-79/81 (loss of a bromine atom).

Part 3: Remediation and Prevention

Once the likely cause has been identified, the material can often be salvaged, and future batches can be protected.

Step-by-Step Purification Protocol: Recrystallization

Recrystallization is an effective method for removing small amounts of colored impurities from a solid compound.

Objective: To dissolve the compound in a suitable hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the solvent.

Protocol:

  • Solvent Selection: The ideal solvent is one in which your benzoic acid derivative is sparingly soluble at room temperature but highly soluble when hot. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane). Test small amounts to find a suitable system.

  • Dissolution: Place the yellow solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a co-solvent system) dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Best Practices for Long-Term Storage

To prevent recurrence of the discoloration, implement the following storage protocol:

  • Protect from Light: Always store the compound in an amber vial or a clear vial wrapped completely in aluminum foil.

  • Inert Atmosphere: Before sealing the vial, flush the headspace with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds to displace all oxygen.

  • Low Temperature: Store the sealed vial in a refrigerator or freezer (check the compound's freezing point if storing below 0 °C).

  • Use Small Aliquots: For frequently used materials, consider portioning a larger batch into several smaller vials. This prevents repeated exposure of the entire batch to air and moisture each time a sample is taken.

References

  • Hewgill, F. R., & Lee, S. L. (1969). Oxidation of alkoxyphenols. Part XVIII. Further examples of epoxide formation on autoxidation of moderately hindered phenols. Journal of the Chemical Society C: Organic, 2080-2086. [Link]

  • Canonica, S., & Hoigné, J. (1995). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Chemosphere, 30(7), 1321-1332. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 196, 110272. [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10815. [Link]

  • European Chemicals Agency (ECHA). (2024). Investigation report on aromatic brominated flame retardants. [Link]

  • Horswill, E. C., & Ingold, K. U. (1966). THE OXIDATION OF PHENOLS. I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 44(3), 263-268. [Link]

  • Hewgill, F. R., & Kennedy, B. R. (1966). Oxidation of alkoxy-phenols. Part VI. A hemi-acetal from 4-methoxy-2-t-butylphenol. Journal of the Chemical Society C: Organic, 362-366. [Link]

  • Fan, D., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 236, 03010. [Link]

  • Kralova, I., et al. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Catalysts, 13(6), 988. [Link]

  • Hewgill, F. R., & Kennedy, B. R. (1965). 968. Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol. Journal of the Chemical Society (Resumed), 292-297. [Link]

  • Horswill, E. C., & Ingold, K. U. (1966). I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL. Canadian Science Publishing. [Link]

  • ChemHelpASAP. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown? [Video]. YouTube. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Investigation report on aromatic brominated flame retardants. Retrieved February 17, 2026, from [Link]

  • Chen, Y. H., et al. (2009). Sample stacking for determination of aromatic acid impurities by microemulsion electrokinetic chromatography. Journal of Chromatography A, 1216(4), 690-697. [Link]

  • Zhang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1369. [Link]

  • Reddy, G. S., et al. (2009). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 74(1), 27-38. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

The following Technical Support Guide is designed for researchers and process chemists working with 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . This guide addresses solubility challenges in methanol (MeOH) , a common...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . This guide addresses solubility challenges in methanol (MeOH) , a common solvent for purification and intermediate handling of this compound class.

Case ID: SOL-BENZ-042 Status: Active Guide Applicable Solvents: Methanol (Primary), Ethanol, Isopropanol.

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, we must first understand why solubility issues occur. This molecule is a polysubstituted benzoic acid with distinct hydrophobic and steric features.

FeatureChemical EffectImpact on Methanol Solubility
Carboxylic Acid (-COOH) Polar, H-bond donor/acceptor.Promotes solubility in MeOH via hydrogen bonding.
2-Isopropoxy (-OiPr) Bulky ether, lipophilic.Inhibits solubility by sterically hindering the acid group; potential intramolecular H-bonding.
3-Bromo (-Br) Heavy halogen, hydrophobic.Decreases solubility; increases density and crystal lattice energy.
5-Isopropyl (-iPr) Alkyl group, hydrophobic.Decreases solubility; adds significant lipophilicity.

The Core Conflict: While the carboxylic acid moiety seeks a polar protic solvent like methanol, the three hydrophobic substituents (Br, OiPr, iPr) dominate the surface area, making the molecule "greasy." Solubility in cold methanol is often kinetically slow or thermodynamically limited.

Troubleshooting Diagnostic Matrix

Identify your specific observation below to find the immediate corrective action.

SymptomProbable CauseCorrective Action
Powder floats, wets poorly High hydrophobicity / Surface tension.Degas methanol or add a surfactant-like co-solvent (e.g., 1-2% THF or DCM) to initiate wetting.
Cloudy suspension after heating Inorganic salt contamination (e.g., NaBr, KBr from synthesis).Filter hot. Inorganic salts are insoluble in MeOH; the cloudiness is likely not your product.
"Oiling out" upon cooling Low melting point / Metastable zone width too narrow.Seed the solution at 40°C. Do not crash cool. Use a slower cooling ramp (5°C/hour).
Purity drops after reflux Fischer Esterification. Stop heating. Benzoic acids in MeOH can convert to methyl esters (impurity) over time, especially if trace acid catalyst is present.
Thick gel formation Solvate formation / H-bonding network.Increase solvent volume (dilution) or switch to a higher boiling alcohol (Ethanol/IPA) to disrupt the gel.

Workflow Visualization

Diagram 1: Solubility Troubleshooting Decision Tree

This flowchart guides you through the logical steps to resolve undissolved solids.

SolubilityTree Start Start: Solid not dissolving in Methanol CheckTemp Step 1: Is the solution at Room Temp? Start->CheckTemp Heat Action: Heat to 50°C (Reflux if needed) CheckTemp->Heat Yes CheckClear Observation: Is solution clear? Heat->CheckClear Cloudy Result: Cloudy/Hazy CheckClear->Cloudy No Clear Result: Clear Solution CheckClear->Clear Yes FilterTest Test: Filter hot (0.45µm) Cloudy->FilterTest CheckEster Warning: Check for Methyl Ester (HPLC) Clear->CheckEster If heated >2 hrs AnalyzeSolid Action: Analyze Residue (Inorganic Salts?) FilterTest->AnalyzeSolid Residue remains AddCoSolvent Action: Add Co-solvent (DCM/THF) FilterTest->AddCoSolvent Filtrate still cloudy

Caption: Decision tree for isolating the cause of insolubility (kinetics vs. inorganics vs. thermodynamics).

Standard Operating Protocols (SOPs)

Protocol A: Enhanced Dissolution for Analysis (HPLC/NMR)

Use this when preparing samples for QC where complete dissolution is critical.

  • Weighing: Weigh 10 mg of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid into a 20 mL vial.

  • Solvent Addition: Add 1.0 mL of HPLC-grade Methanol.

  • Sonication: Sonicate at 40°C for 10 minutes .

    • Why? Sonication breaks particle agglomerates (increasing surface area) and 40°C overcomes the activation energy for dissolution without risking esterification.

  • Verification: Visual inspection. If particles remain, add 10 µL of 1N NaOH .

    • Mechanism:[1] Converting the acid to its sodium salt drastically increases solubility in polar solvents by creating an ionic species.

Protocol B: Purification via Recrystallization (MeOH/Water)

Use this for bulk purification of the intermediate.

  • Dissolution: Suspend crude solid in Methanol (5 mL per gram). Heat to reflux (65°C) until dissolved.

    • Note: If a fine suspension persists at reflux, filter hot to remove inorganic salts (likely NaBr/KBr from the alkylation step).

  • Anti-solvent Addition: While stirring at 60°C, slowly add Water (warm, 50°C) dropwise until a faint turbidity persists.

    • Ratio: Typical target is 3:1 MeOH:Water.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature inside the oil bath (slow cooling).

    • Critical: Rapid cooling causes "oiling out" due to the low melting point of the isopropoxy derivative.

  • Harvest: Filter the crystals at 4°C and wash with cold 1:1 MeOH:Water.

Critical Warning: The Methyl Ester Trap

A common "phantom issue" reported by researchers is the change in solubility profile over time .

The Mechanism: In methanol, carboxylic acids are in equilibrium with their methyl esters. This reaction is acid-catalyzed.



  • Risk Factor: If your crude material contains trace mineral acid (e.g., HBr from the bromination step), heating in methanol will drive this reaction.

  • Consequence: The methyl ester is more soluble in organic solvents but less soluble in aqueous mixtures, and it is an impurity.

  • Prevention: Always ensure the crude acid is neutralized (washed with water/buffer) before dissolving in methanol for recrystallization.

Diagram 2: Solvation & Competitors

Visualizing the molecular environment helps predict behavior.

Solvation Solute 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Solute->Solute Crystal Lattice (Strong Hydrophobic Stacking) MeOH Methanol Molecules MeOH->Solute Solvates COOH (Good) Inorganic Inorganic Salts (Impurities) MeOH->Inorganic Rejects (Insoluble) Ester Methyl Ester (Side Product) MeOH->Ester Forms upon Heating+Acid

Caption: Interaction map showing competitive processes during dissolution in methanol.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes, and it is often preferred. Ethanol has a higher boiling point (78°C vs 65°C), allowing for higher temperature dissolution. It is also less prone to "oiling out" for lipophilic benzoic acids compared to methanol/water systems. However, solubility at room temperature might be slightly lower due to ethanol's lower polarity.

Q: My solution is yellow. Is this normal? A: Pure 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid should be white to off-white. A yellow color typically indicates:

  • Bromine impurities: Free bromine or oxidized byproducts.

  • Conjugated oligomers: Trace polymerization byproducts. Action: Add a small amount of activated carbon during the hot filtration step (Protocol B) to remove color bodies.

Q: How do I dry the compound after crystallization? A: Vacuum dry at 40-45°C. Warning: Do not exceed 60°C under high vacuum if the melting point is suspected to be low (<100°C), as sublimation or melting may occur.

References

  • Solubility of Benzoic Acid Derivatives

    • Zhang, X. et al. "Solubilities of Benzoic Acid and Its Nitro-Derivatives in Water, Methanol, Ethanol..."[2] Journal of Chemical & Engineering Data, 2013.

    • Context: Establishes the baseline solubility trends for benzoic acids in polar protic solvents.
  • Purification of Brominated Benzoic Acids

    • Organic Syntheses, Coll. Vol. 3, p.337 (1955). "m-Bromobenzoic Acid".
    • Context: Standard protocols for purifying brominated benzoic acids via crystalliz
  • Fischer Esterification Kinetics

    • Liu, Y. et al. "Kinetics of Esterification of Benzoic Acid with Methanol." Industrial & Engineering Chemistry Research, 2006.
    • Context: Validates the risk of methyl ester formation during he
  • General Solubility Data for 3-Bromo-5-isopropylbenzoic acid

    • PubChem CID 13900149.[3]

    • Context: Provides physical property d

Sources

Optimization

purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid by column chromatography

Technical Support Center: Chromatography Application Specialist Ticket ID: #PUR-BR-ISO-BENZ-001 Subject: Optimization of Column Chromatography for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Status: Open / Resolution Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Application Specialist Ticket ID: #PUR-BR-ISO-BENZ-001 Subject: Optimization of Column Chromatography for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Status: Open / Resolution Provided[1]

Executive Summary

You are attempting to purify 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . This molecule presents a classic "push-pull" chromatographic challenge: it contains a lipophilic region (isopropyl/bromo/isopropoxy) and a strongly polar, ionizable headgroup (carboxylic acid, pKa ≈ 4.0).[1]

The Core Issue: Standard silica gel chromatography often fails for this class of compounds due to chemisorption .[1] The carboxylic acid proton donates a hydrogen bond to the deprotonated silanol groups (


) on the silica surface, resulting in severe peak tailing, irreversible adsorption, and poor resolution from impurities.

This guide provides a self-validating protocol to neutralize this interaction and achieve baseline separation.

Part 1: The "Golden Standard" Protocol

Use this method for initial purification.[1] It is designed to suppress ionization and ensure linear isotherms.

Mobile Phase Preparation

Do not use neutral solvents.[1] You must acidify the mobile phase to keep the benzoic acid in its protonated (neutral) form (


), rather than its ionized carboxylate form (

).[1]
ComponentRoleRecommended Concentration
Non-Polar Solvent Bulk eluentHexanes (or Heptane)
Polar Solvent Elution strengthEthyl Acetate (EtOAc)
Modifier Ion Suppression 1.0% Glacial Acetic Acid (AcOH)

Preparation:

  • Prepare a stock solution of Hexanes containing 1% AcOH.[1]

  • Prepare a stock solution of EtOAc containing 1% AcOH.[1]

  • Run the gradient using these two pre-mixed bottles.

    • Note: Adding acid only to the polar solvent results in a "drifting pH" gradient, which causes peak broadening.

Sample Loading Strategy

The high lipophilicity of the isopropyl/bromo groups often leads to poor solubility in pure Hexanes.

  • Avoid: Liquid loading in DCM (dichloromethane).[1] This often causes the compound to "crash out" when it hits the Hexane-rich mobile phase at the top of the column.

  • Recommended: Solid Load (Dry Load). [1]

    • Dissolve crude material in minimal DCM or Acetone.[1]

    • Add Celite 545 (approx.[1] 2x weight of crude).[1]

    • Rotary evaporate to dryness until a free-flowing powder remains.

    • Pack this powder on top of the pre-equilibrated column.

Gradient Profile
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Gradient: 0% to 30% EtOAc (with 1% AcOH) in Hexanes over 15 Column Volumes (CV).

  • Elution Expectation: The product typically elutes between 15-25% EtOAc depending on impurity profile.[1]

Part 2: Troubleshooting & FAQs

Q1: My product is streaking/tailing across the entire column. Why?

Root Cause: "Silanol Effect."[1] The silica surface contains acidic silanol groups (


).[1] Without an acid modifier, your benzoic acid interacts strongly with these sites.[1]
Correction: 
  • Verify Modifier: Ensure you added 1% Acetic Acid to BOTH solvent bottles (A and B).[1]

  • Check Solubility: If the tailing is accompanied by a "fronting" peak, you may have overloaded the column. Switch to a larger cartridge or reduce loading to <1% of silica mass.

Q2: I see two spots on TLC, but they co-elute on the column.

Root Cause: Regioisomers or De-alkylation.[1] Common impurities in this synthesis include the non-brominated precursor or the de-isopropylated phenol. Correction:

  • Switch Selectivity: Change the polar solvent modifier.

    • Protocol: Use Toluene : Ethyl Acetate + 1% AcOH .[1] The

      
       interactions between Toluene and the aromatic ring can separate regioisomers that Hexane cannot resolve.
      
Q3: Can I use DCM/Methanol instead?

Analysis: Generally, No .[1] While DCM solubilizes the compound well, Methanol is a strong hydrogen bond donor/acceptor. It often competes too aggressively with the carboxylic acid for silica sites, causing all components to elute at the solvent front (Rf = 1.0).

  • Exception: If the compound is highly polar and stuck at the baseline in Hex/EtOAc, use DCM/MeOH (95:5) with 0.5% Formic Acid .[1]

Part 3: Decision Logic & Workflow

The following diagram outlines the logical decision process for purifying this specific benzoic acid derivative.

PurificationLogic Start Crude 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid TLC_Check Step 1: TLC Analysis (Hex/EtOAc 3:1 + 1% AcOH) Start->TLC_Check Decision_Spot Spot Shape? TLC_Check->Decision_Spot Streak Streaking/Tailing Decision_Spot->Streak Tailing Clean Round/Compact Spot Decision_Spot->Clean Rf 0.2-0.4 Action_Acid Increase Modifier (Switch to 1% Formic Acid) Streak->Action_Acid Action_Load Proceed to Column Clean->Action_Load Action_Acid->TLC_Check Re-test Col_Method Method: Solid Load (Celite) Gradient: 0-30% EtOAc/Hex (+1% AcOH) Action_Load->Col_Method Result_Check Separation Check Col_Method->Result_Check Good_Sep Isolate & Crystallize Result_Check->Good_Sep Purity >95% Bad_Sep Co-elution with Impurity Result_Check->Bad_Sep Overlap Alt_Method Switch Solvent System: Toluene/EtOAc/AcOH Bad_Sep->Alt_Method

Caption: Figure 1. Decision tree for method development and troubleshooting of benzoic acid derivative purification.

Part 4: Advanced Alternative (Reverse Phase)

If Normal Phase (Silica) fails to remove the non-brominated impurity, Reverse Phase (C18) is highly effective for separating halogenated species from their non-halogenated analogs due to the "Hydrophobic Effect" of the Bromine atom.

C18 Flash Protocol:

  • Column: C18 (ODS) Flash Cartridge.[1]

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.8).[1]

  • Solvent B: Acetonitrile (MeCN) or Methanol.[1]

  • Gradient: 50% B to 100% B.

  • Mechanism: The Bromine atom increases hydrophobicity significantly.[1] The brominated product will elute later than the non-brominated impurity on C18.

References

  • Teledyne ISCO. (2012).[1] Flash Chromatography of Carboxylic Acids. Application Note AN78. Link

  • Biotage. (2018).[1] The Flash Purification of Carboxylic Acids. The Flash Blog. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 9: Controlling separation of ionizable samples). Link[1]

  • Reich, H. J. (2017).[1] Chromatography Advice: Tailing of Acidic Compounds. University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of Isopropylbenzoic Acids

Current Status: Operational Ticket ID: #BR-ISO-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for the functionalization of isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #BR-ISO-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the functionalization of isopropylbenzoic acid derivatives. This guide addresses the critical challenge of regioselectivity : specifically, directing bromine to the aromatic ring (Electrophilic Aromatic Substitution - EAS) while suppressing the thermodynamically favored bromination of the benzylic position (Wohl-Ziegler reaction).

The isopropyl group presents a unique "Trojan Horse" risk: while it activates the ring for EAS, its tertiary benzylic proton is highly susceptible to radical attack. Success requires strict kinetic control.

Module 1: Diagnostic & Decision Logic

Before modifying your protocol, use this logic flow to identify your specific failure mode or select the optimal pathway.

BrominationLogic Start START: Select Substrate Substrate 4-Isopropylbenzoic Acid Start->Substrate Goal Target: 3-Bromo-4-isopropylbenzoic acid Substrate->Goal ConditionCheck Check Reaction Conditions Goal->ConditionCheck Path_Radical Light / Peroxides / High Heat ConditionCheck->Path_Radical Radical Conditions Path_Ionic Lewis Acid (Fe/FeBr3) / Dark / Ionic Solvent ConditionCheck->Path_Ionic Ionic Conditions Result_Radical FAILURE: Benzylic Bromide (Radical Mechanism) Path_Radical->Result_Radical Result_EAS SUCCESS: Ring Bromination (EAS Mechanism) Path_Ionic->Result_EAS Trouble Issue: Low Yield / No Reaction Result_EAS->Trouble Optimization Solution_Ag Protocol B: Ag2SO4/H2SO4 (Super-Electrophile) Trouble->Solution_Ag Deactivated/Stubborn Solution_Fe Protocol A: Br2/Fe/DCM (Standard) Trouble->Solution_Fe Standard Case

Figure 1: Decision matrix for selecting reaction conditions based on mechanism competition.

Module 2: The Core Conflict (Mechanistic Insight)

To troubleshoot effectively, you must understand the competition occurring in your flask.

The Electronic Landscape

In 4-isopropylbenzoic acid , two directing groups compete:

  • -COOH (Position 1): Strong electron-withdrawing group (EWG). Deactivates the ring. Directs meta (to position 3).

  • -CH(CH3)2 (Position 4): Weak electron-donating group (EDG). Activates the ring. Directs ortho (to position 3).

The Good News: These effects are cooperative . Both groups direct the incoming electrophile to Position 3. Regioselectivity on the ring is naturally high.

The Benzylic Trap (The Real Danger)

The tertiary C-H bond on the isopropyl group is weak (~90 kcal/mol) compared to aryl C-H bonds (~112 kcal/mol).

  • Radical Pathway: If any bromine radicals (

    
    ) are generated (via light or heat), they will abstract the benzylic hydrogen instantly, leading to the benzylic bromide impurity.[1]
    
  • Ionic Pathway: You must force the formation of the bromonium ion (

    
     or 
    
    
    
    complex) to ensure the ring is attacked.

Module 3: Troubleshooting & FAQs

Category A: Impurity Profiles

Q: I am seeing a major impurity that looks like a monobromide but has a different retention time. NMR shows the loss of the isopropyl septet. What happened? A: You have synthesized the benzylic bromide (1-(2-bromo-propan-2-yl)-4-benzoic acid).

  • Cause: Radical bromination occurred. This happens if the reaction was exposed to ambient light, if the solvent contained peroxides, or if no Lewis acid was used.

  • Fix:

    • Wrap the flask in aluminum foil (total darkness).

    • Purge the solvent with

      
       to remove oxygen (which can promote radical chains).
      
    • Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the problem persists.

    • Crucial: Switch from NBS to elemental Bromine (

      
      ) with an Iron catalyst. NBS is prone to radical pathways unless strictly controlled.
      

Q: I see polybrominated products (dibromides). A: The isopropyl group activates the ring, making the product slightly more reactive than the starting material is (though the -COOH counteracts this).

  • Cause: Localized high concentration of bromine or excess equivalents.

  • Fix:

    • Control Stoichiometry: Use exactly 1.05 equivalents of

      
      .
      
    • Dilution: Add the bromine solution dropwise over 1–2 hours.

    • Temperature: Lower the temperature to 0°C to increase selectivity.

Category B: Reaction Stalling

Q: The reaction is sluggish. I still have 40% starting material after 24 hours. A: The -COOH group is a strong deactivator. Standard uncatalyzed bromination will fail.

  • Diagnostic: Are you using a Lewis Acid?

  • Fix:

    • Ensure you are using Iron (III) Bromide (

      
      )  or Iron powder (which generates 
      
      
      
      in situ).
    • Moisture Check:

      
       is hygroscopic. If it's wet, it kills the catalyst. Use fresh catalyst or sublime it before use.
      
    • Solvent Switch: If using DCM, switch to Glacial Acetic Acid . The polar protic nature stabilizes the transition state (Wheland intermediate).

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Iron-Catalyzed Bromination (Standard)

Best for: Routine synthesis, scale-up, cost-efficiency.

Reagents:

  • 4-Isopropylbenzoic acid (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Iron powder (0.05 eq) or

    
     (0.03 eq)
    
  • Dichloromethane (DCM) or Glacial Acetic Acid (AcOH)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

  • Dissolution: Dissolve the substrate in DCM (concentration ~0.5 M).

  • Catalyst: Add Iron powder. Stir for 5 minutes. Wrap flask in foil.

  • Addition: Add the

    
     (diluted in minimal DCM) dropwise via the addition funnel over 60 minutes at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.

    • Note: The red color of bromine should fade as it is consumed.

  • Quench: Pour mixture into saturated sodium bisulfite (

    
    ) solution to destroy excess bromine.
    
  • Workup: Extract with DCM, wash with water, dry over

    
    .
    
Protocol B: Silver-Mediated Bromination (The "Nuclear Option")

Best for: Highly deactivated substrates or when absolute regiocontrol is required.

Mechanism:



This generates a "naked" bromonium ion, a super-electrophile capable of brominating even nitro-benzenes.

Reagents:

  • Substrate (1.0 eq)

  • Silver Sulfate (

    
    ) (0.6 eq)
    
  • Bromine (

    
    ) (1.05 eq)
    
  • Sulfuric Acid (

    
    , 95-98%)
    

Procedure:

  • Dissolution: Dissolve substrate in concentrated

    
    . (Caution: Exothermic).
    
  • Catalyst: Add

    
    . Stir until mostly dissolved.
    
  • Addition: Add

    
     dropwise at RT.
    
  • Reaction: Stir for 2–4 hours. Filter off the precipitated AgBr (yellow solid).

  • Quench: Pour the filtrate onto crushed ice. The product usually precipitates as a solid.

Module 5: Data & Comparison

ParameterRadical Bromination (Avoid)EAS Bromination (Target)
Catalyst Light (hv), Peroxides

,

,

Species Bromine Radical (

)
Bromonium Ion (

)
Target Site Benzylic Carbon (Tertiary)Aromatic Ring (Position 3)
Solvent

, Benzene (Non-polar)
DCM, AcOH,

(Polar)
Selectivity Low (Mixtures)High (>95% regio-purity)
Pathway Visualization

Mechanism Substrate 4-Isopropylbenzoic Acid Radical_Cond Light / NBS Substrate->Radical_Cond Ionic_Cond FeBr3 / Br2 / Dark Substrate->Ionic_Cond Radical_Int Benzylic Radical (Tertiary, Stable) Radical_Cond->Radical_Int H-abstraction Product_Bad Benzylic Bromide (Impurity) Radical_Int->Product_Bad Ionic_Int Sigma Complex (Wheland Int.) Ionic_Cond->Ionic_Int Electrophilic Attack Product_Good 3-Bromo-4-isopropyl benzoic acid Ionic_Int->Product_Good Deprotonation

Figure 2: Mechanistic divergence. Note that the benzylic radical is kinetically accessible if Lewis acids are absent.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for aromatic bromination using Fe/Br2).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, 2013. (Mechanistic distinction between EAS and Wohl-Ziegler).

  • Stock, L. M.; Brown, H. C. "A Quantitative Treatment of Directive Effects in Aromatic Substitution." Adv.[2] Phys. Org. Chem.1963 , 1, 35–154. (Theoretical basis for cooperative directing effects of alkyl and carboxyl groups).

  • Derbyshire, D. H.; Waters, W. A. "The Bromination of Aromatic Compounds in Sulfuric Acid." J. Chem. Soc.1950 , 573–577. (The Silver Sulfate "Super-Electrophile" method).

Sources

Optimization

troubleshooting low conversion rates in Buchwald-Hartwig amination

[1] Ticket Status: OPEN Priority: HIGH Agent: Senior Application Scientist Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction has stalled, failed to initiate, or yi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Status: OPEN Priority: HIGH Agent: Senior Application Scientist

Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction has stalled, failed to initiate, or yielded a complex mixture of byproducts. Unlike standard protocols that list "ideal" conditions, this guide is engineered to reverse-engineer failure. We treat the reaction as a system of competing rates: oxidative addition vs. catalyst decomposition, and reductive elimination vs.


-hydride elimination.

Below is your diagnostic toolkit.

Part 1: Diagnostic Triage (Visual Workflow)

Before adjusting parameters, identify the mode of failure. Use the logic tree below to classify your issue.

TroubleshootingTree Start START: Analyze Crude Reaction (LCMS/GCMS) Conversion What is the Conversion %? Start->Conversion ZeroConv 0-5% Conversion (Starting Material Intact) Conversion->ZeroConv No Reaction Stalled Stalled (20-60%) (Reaction stops early) Conversion->Stalled Incomplete Byproducts High Conversion, Low Yield Conversion->Byproducts Wrong Product CatDeath Issue: Catalyst Activation Failure or Poisoning ZeroConv->CatDeath Color: Black Precipitate OxAdd Issue: Failed Oxidative Addition (Sterics/Electronics) ZeroConv->OxAdd Color: Solution remains clear/pale Deactivation Issue: Catalyst Decomposition (Pd Black formation) Stalled->Deactivation Add fresh catalyst -> Reaction restarts Inhibition Issue: Product/Substrate Inhibition (Heterocycle binding) Stalled->Inhibition Add fresh catalyst -> No change Dehal Byproduct: Ar-H (Protodehalogenation) Byproducts->Dehal Ar-X becomes Ar-H BetaHydride Byproduct: Imine + Ar-H (Beta-Hydride Elimination) Byproducts->BetaHydride Amine oxidation

Figure 1: Diagnostic decision tree for classifying reaction failure modes based on crude analysis and visual cues.

Part 2: Troubleshooting Guides (Q&A)
SECTION A: The "Dead" Reaction (0-10% Conversion)

Q: My reaction mixture looks dark/black immediately, and I see no conversion. Is my catalyst bad?

A: The "black" color usually indicates the formation of Palladium Black (large, inactive Pd(0) aggregates). This is a sign of uncontrolled reduction or ligand dissociation .

  • The Mechanism: The active species in Buchwald-Hartwig is a monoligated Pd(0) complex (

    
    ). If the ligand (
    
    
    
    ) dissociates or is insufficient to stabilize the metal, the high-energy Pd(0) atoms aggregate into bulk metal (Pd black), which is catalytically dead for this transformation.
  • The Fix:

    • Switch to a Precatalyst: Stop using

      
       or 
      
      
      
      + Ligand. These require in-situ reduction and ligation, which are prone to error. Use a Palladacycle Precatalyst (e.g., XPhos Pd G4 or RuPhos Pd G4). These release the active
      
      
      species at a controlled rate upon exposure to base [1].[1]
    • Check Your Solvent: If using

      
      , avoid THF; it can coordinate weakly and fail to prevent aggregation. Toluene is superior for stabilizing the active species in many protocols.
      

Q: The reaction solution is clear, but the aryl chloride remains untouched. Why isn't the catalyst working?

A: This is a classic Oxidative Addition Failure . The energy barrier to break the


 bond is too high for your current catalyst system.
  • The Mechanism: Aryl chlorides are less reactive than bromides or iodides.[2] Electron-rich aryl chlorides (e.g., 4-chloroanisole) are even harder to activate because the ring pushes electron density into the

    
     bond, strengthening it.
    
  • The Fix:

    • Ligand Swap: You need a more electron-rich, bulky phosphine to push electron density onto the Palladium, facilitating the oxidative addition. Switch to XPhos or BrettPhos [2].

    • Temperature: Increase reaction temperature to 100-110°C.

    • Self-Validation: Run a control with the corresponding Aryl Bromide. If that works, your issue is definitely oxidative addition.

SECTION B: The "Stalled" Reaction (Stops at ~50%)

Q: The reaction goes to 50% and stops. Adding more catalyst doesn't help. What is killing it?

A: If fresh catalyst fails to restart the reaction, you are likely facing Product Inhibition or Substrate Poisoning , often caused by heterocycles (pyridines, imidazoles, etc.) in your matrix.

  • The Mechanism: Nitrogen-containing heterocycles can act as competitive ligands. They bind to the open coordination site on the Palladium, displacing the phosphine ligand or preventing the amine substrate from binding. This forms an inactive "off-cycle" resting state [3].

  • The Fix:

    • Ligand Selection: Use a ligand with high steric bulk to prevent the heterocycle from binding to the metal center. tBuBrettPhos and JackiePhos are specifically designed to tolerate heterocycles.

    • Concentration: Dilute the reaction (0.1 M or lower). High concentration favors the bimolecular binding of the inhibitor to the catalyst.

Q: I am using an Aryl Iodide and the reaction stalls. I thought Iodides were the most reactive?

A: Aryl Iodides are reactive, but they release Iodide ions (


) , which can poison the catalyst.[1]
  • The Mechanism: Two

    
     species can bridge via the iodide atoms to form a stable, inactive dimer 
    
    
    
    . This sequesters the catalyst in a dormant state [4].
  • The Fix:

    • Solvent Switch: Use a non-polar solvent like Toluene . Iodide salts (like NaI) are insoluble in toluene and will precipitate out, driving the equilibrium away from the inactive dimer. Avoid polar solvents like DMF or DMA where iodide remains dissolved.

    • Substrate Swap: If possible, switch to the Aryl Bromide.

SECTION C: Byproduct Management

Q: I see a large amount of dehalogenated starting material (Ar-H). Where is the hydrogen coming from?

A: This is Protodehalogenation , often caused by


-Hydride Elimination  from the amine or solvent oxidation.
  • The Mechanism: If the Reductive Elimination step is slow (due to sterics), the Palladium complex may undergo

    
    -hydride elimination if the amine has alpha-hydrogens. This releases an imine and a Pd-hydride species, which then reduces the aryl halide to Ar-H.
    
  • The Fix:

    • Speed up Reductive Elimination: Use a ligand with a larger "bite angle" or bulkier substituents (e.g., switch from BINAP to RuPhos ). RuPhos facilitates the difficult reductive elimination step for secondary amines [5].

    • Base Choice: Ensure your base is dry. Hydroxide (from wet base) can promote this pathway.

Part 3: Optimization Reference Tables
Table 1: Ligand Selection Matrix

Select the ligand based on your specific nucleophile (Amine).

Amine TypeRecommended LigandWhy?
Primary Aliphatic BrettPhos Prevents binding of product; promotes reductive elimination.
Primary Anilines BrettPhos or XPhos Excellent for weak nucleophiles.
Secondary Amines RuPhos Bulky dialkylbiaryl prevents

-hydride elimination.
Amides / Carbamates tBuBrettPhos Highly active for weak N-nucleophiles.
Heterocycles (Indoles) Me4tBuXPhos Overcomes inhibitory binding of the heterocycle.
Table 2: Base Compatibility Guide
BasepKa (conj.[1] acid)Use CaseWarning
NaOtBu ~17Standard. Best balance of rate and compatibility.Incompatible with esters, nitriles, nitro groups.
LiHMDS ~26Soluble. Good for flow chemistry or low temps.Very strong; can deprotonate acidic substrates.
Cs2CO3 ~10Mild. Essential for substrates with esters/aldehydes.Requires higher temp (100°C+) and often dry conditions.
K3PO4 ~12Functional Group Tolerant. Often requires water (or wet solvent) to function effectively.
Part 4: The "Rescue" Protocol (Standardized Screening)

If your initial attempt failed, do not guess. Run this 4-vial screen to cover 90% of mechanistic failure modes.

Conditions: 100°C, 16 hours, 0.2 M concentration. Precatalyst: 2 mol% Loading (e.g., XPhos Pd G4).

VialSolventBaseLigand (Precatalyst)Target Issue
1 TolueneNaOtBuRuPhos Standard secondary amine / general purpose.
2 tBuOHNaOtBuBrettPhos Primary amines; alcohol solvent helps solubility.
3 DioxaneCs2CO3XPhos Base-sensitive substrates (esters, etc.).
4 TolueneLiHMDStBuBrettPhos Difficult amides or heterocycles.[3]

Protocol Steps:

  • Bake out glassware and stir bars (moisture is a common silent killer).

  • Add Precatalyst and Ligand (if not using G3/G4 precatalyst) and Base to the vial inside a glovebox or under Argon flow.

  • Add Solvent (sparged with

    
     for 10 mins).[2]
    
  • Add Aryl Halide and Amine .

  • Seal and heat.

  • Analysis: Filter through a small plug of silica/celite (elute with EtOAc) before LCMS to remove Pd that interferes with ionization.

Part 5: Visualizing the Failure Points

Understanding where the cycle breaks allows for precise troubleshooting.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAddComplex L-Pd(Ar)(X) (Oxidative Addition) Pd0->OxAddComplex Aryl Halide (Ar-X) Fail1 FAILURE 1: Pd Black Aggregation (Lack of Ligand) Pd0->Fail1 Instability/O2 AmineComplex L-Pd(Ar)(N-R) (Amine Binding) OxAddComplex->AmineComplex Amine + Base Fail2 FAILURE 2: Dimer Formation (Iodide Inhibition) OxAddComplex->Fail2 If X=Iodide Product Ar-N-R + Pd(0) AmineComplex->Product Reductive Elimination Fail3 FAILURE 3: Beta-Hydride Elim. (Reduction to Ar-H) AmineComplex->Fail3 Slow Red. Elim. Product->Pd0 Regeneration

Figure 2: The Catalytic Cycle highlighting critical failure points (Red Hexagons) where yield is lost.

References
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-pyridyldimethylsilyl-Based Palladium Precatalysts: Efficient Sources of LPd(0) for Cross-Coupling Reactions. The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. Link

  • Galbardov, M., & Buchwald, S. L. (2018). Inhibition of the Buchwald-Hartwig Amination by Aryl Iodides: A Mechanistic Study. Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

[1] Executive Summary & Compound Profile This guide addresses the purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . This molecule presents a specific "lipophilic-acidic" challenge.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This guide addresses the purification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid . This molecule presents a specific "lipophilic-acidic" challenge. The combination of the isopropyl group (C5) and isopropoxy group (C2) creates significant steric bulk and lipophilicity, while the carboxylic acid retains polarity.

The Separation Challenge

The primary difficulty lies in separating the target molecule from its likely precursor, 3-Bromo-2-hydroxy-5-isopropylbenzoic acid (the phenolic starting material).

FeatureTarget Molecule (Product)Precursor (Impurity)Separation Logic
C2 Substituent Isopropoxy (-OiPr)Hydroxy (-OH)Lipophilicity: The product is significantly more non-polar.[1]
Acidity (

)
~3.5–4.0 (COOH)~3.0 (COOH) & ~10 (Phenolic OH)Ionization: The precursor is a dianion at high pH; the product is a monoanion.[1]
H-Bonding Acceptor only (Ether)Donor & Acceptor (Intramolecular H-bond)Solubility: The precursor is less soluble in non-polar solvents (Heptane/Toluene).[1]

Purification Decision Tree

Before beginning, determine your crude purity profile to select the correct workflow.

PurificationLogic Start Crude Mixture Analysis CheckNeutral Are Alkyl Halides Present? Start->CheckNeutral CheckSM Is Unreacted Phenol Present? MethodB Method B: Selective Recrystallization (Target: Remove Phenol) CheckSM->MethodB Yes (<10% Phenol) MethodC Method C: Reverse Phase Chromatography (Target: <90% Purity) CheckSM->MethodC Yes (>10% Phenol) Final Final Drying (Vacuum Oven, 45°C) CheckSM->Final No (Pure) CheckNeutral->CheckSM No MethodA Method A: Acid-Base Extraction (Target: Remove Neutrals) CheckNeutral->MethodA Yes (Isopropyl Iodide/Bromide) MethodA->CheckSM MethodB->Final MethodC->Final

Caption: Workflow selector based on impurity profile. Use Method A for neutral impurities and Method B/C for phenolic starting materials.[1]

Technical Protocols

Method A: The "Lipophilic" Acid-Base Extraction

Use this to remove neutral organic impurities (e.g., isopropyl iodide, decarboxylated byproducts).

The Pitfall: Standard extraction often fails because the sodium salt of this bulky acid acts like a surfactant (soap), causing severe emulsions.

Optimized Protocol:

  • Dissolution: Dissolve crude solid in MTBE (Methyl tert-butyl ether) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with this specific substrate.[1]

  • Salt Formation: Add 1M NaOH slowly.[1]

    • Critical Check: Ensure pH > 12.[1] At this pH, the product is a carboxylate anion (water-soluble), and the phenolic impurity is a dianion (water-soluble).

  • The Wash: Wash the aqueous layer 2x with Heptane .[1]

    • Why: Heptane pulls out the lipophilic neutral impurities better than EtOAc and breaks emulsions faster.[1]

  • Acidification (The Danger Zone):

    • Cool the aqueous layer to 0–5°C.[1]

    • Acidify with 2M HCl dropwise to pH 1–2.[1]

    • Troubleshooting: If the product oils out (forms a sticky gum), add a seed crystal immediately and stir vigorously. Do not add more acid until the oil solidifies.[1]

Method B: Selective Recrystallization (Solvent Switch)

Use this to separate the Product (Isopropoxy) from the Precursor (Phenol).

Theory: The phenolic starting material has strong crystal lattice energy due to hydrogen bonding and is poorly soluble in non-polar solvents.[1] The isopropoxy product is highly soluble in non-polar solvents.[1]

Solvent System: Toluene / Heptane (1:3) or Acetonitrile / Water (Reverse Phase mode) .[1]

StepActionMechanism
1 Dissolve crude in minimal boiling Toluene .Both compounds dissolve, but the Phenol is near saturation.
2 Add Heptane dropwise at boiling until slight turbidity.Reduces polarity.[1] The Phenol (more polar) reaches supersaturation first.[1]
3 Hot Filtration (Optional but recommended).[1]If a solid remains undissolved at boiling, it is likely the Phenol or inorganic salts. Filter it out.
4 Slow Cooling to Room Temp.The Product crystallizes. The remaining Phenol stays in the mother liquor (or vice versa, verify with TLC).
5 Wash: Cold Heptane.Removes surface impurities.[1]

Validation: Check the mother liquor by TLC.[1] The Phenol (


 in Hex/EtOAc 3:1) should be distinct from the Product (

).[1]

Advanced Troubleshooting (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common for alkoxy-benzoic acids.[1] The melting point is depressed by impurities, causing the compound to separate as a liquid phase (oil) before it can crystallize.[2]

Corrective Actions:

  • The "Seeding" Trick: Save a tiny amount of crude solid before starting.[1][2] When the oil forms, add this solid to the hot mixture. It acts as a nucleation template.[1][2]

  • Temperature Control: Re-heat to dissolve the oil. Cool much more slowly (wrap the flask in foil/towel). Rapid cooling traps impurities that lower the melting point.[1]

  • Solvent Modification: Add 5% Methanol to your recrystallization solvent.[1] This increases the solubility slightly, preventing the rapid "crash out" into an oil.

OilingOut Oil Oiling Out Observed Cause1 Impurity Level High Oil->Cause1 Cause2 Cooling Too Fast Oil->Cause2 Fix2 Add 5% MeOH Co-solvent Cause1->Fix2 Fix1 Re-heat & Add Seed Crystal Cause2->Fix1

Caption: Decision path for mitigating "oiling out" phenomena.

Issue 2: "I cannot separate the starting material (Phenol) by recrystallization."

Diagnosis: The solubilities are too similar. Solution: The "Chromatographic Shift"

  • Use Reverse Phase (C18) Flash Chromatography .[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 100% ACN.

  • Result: The Phenol (more polar) will elute significantly earlier than the Isopropoxy product (lipophilic).[1] This is the most robust method for >99% purity.[1]

Issue 3: "The product is colored (Yellow/Brown)."

Diagnosis: Oxidation of the brominated aromatic ring or traces of bromine.[1] Solution:

  • Dissolve in base (NaOH).[1][3]

  • Add a spatula tip of Sodium Bisulfite (

    
    ) .[1] This reduces oxidized bromine species.[1]
    
  • Precipitate with HCl.

References & Grounding

  • BenchChem Technical Support. Purification of Crude 3-Bromobenzoic Acid by Recrystallization. (General protocol for bromobenzoic acids). Link[1]

  • Organic Syntheses. 2,4,6-Tribromobenzoic acid. Org. Synth. 1956, 36, 94. (Demonstrates acid/base workup for poly-brominated benzoic acids). Link

  • PubChem Compound Summary. 3-Bromo-2-hydroxybenzoic acid (Precursor Data). (Used for pKa and solubility estimation).[1] Link[1]

  • LibreTexts Chemistry. Purification of Product Mixtures: Recrystallization of Bromobenzoic Acids. Link

Disclaimer: These protocols involve hazardous chemicals (Strong Acids, Bases, Brominated compounds).[1][3] Always consult the SDS and perform a risk assessment before experimentation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the anticipated 1H NMR spectrum of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a predictive analysis grounded in fundamental principles and comparative data, explaining the why behind the expected chemical shifts and coupling patterns. This guide will equip you with the rationale to interpret similar spectra and appreciate the subtleties of substituent effects in aromatic systems.

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid presents a unique arrangement of substituents on the benzene ring, each influencing the electronic environment and, consequently, the chemical shifts of the aromatic and aliphatic protons. A thorough analysis of its 1H NMR spectrum is expected to reveal distinct signals corresponding to each proton environment.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify the non-equivalent protons in the molecule.

Figure 1. Molecular structure of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid with labeled proton environments.

Based on the structure, we can anticipate the following signals:

  • Carboxylic Acid Proton (a): A singlet, typically broad, in the downfield region of the spectrum.

  • Isopropoxy Methine Proton (b): A septet due to coupling with the six equivalent methyl protons.

  • Isopropoxy Methyl Protons (c): A doublet due to coupling with the single methine proton.

  • Isopropyl Methine Proton (d): A septet due to coupling with the six equivalent methyl protons.

  • Isopropyl Methyl Protons (e): A doublet due to coupling with the single methine proton.

  • Aromatic Protons (f and g): Two distinct signals in the aromatic region, likely appearing as doublets due to meta-coupling.

Predictive 1H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. These predictions are based on established substituent effects on aromatic rings and typical values for aliphatic groups.[1][2][3]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (a) - COOH10.0 - 13.0Singlet (broad)-1H
H (g) - Ar-H7.5 - 7.8Doublet~2-3 (meta)1H
H (f) - Ar-H7.3 - 7.6Doublet~2-3 (meta)1H
H (b) - O-CH(CH₃)₂4.5 - 4.8Septet~6-71H
H (d) - Ar-CH(CH₃)₂2.9 - 3.2Septet~6-71H
H (c) - O-CH(CH₃)₂1.3 - 1.5Doublet~6-76H
H (e) - Ar-CH(CH₃)₂1.2 - 1.4Doublet~6-76H

Rationale Behind the Spectral Predictions

The predicted chemical shifts are a consequence of the electronic effects exerted by the substituents on the benzene ring.

  • Aromatic Protons (H-f and H-g): The benzene ring is substituted with a bromine atom, an isopropoxy group, an isopropyl group, and a carboxylic acid group.

    • The carboxylic acid group is an electron-withdrawing group, which deshields the aromatic protons, shifting them downfield.[4][5]

    • The bromine atom is also electron-withdrawing via induction but can donate electron density through resonance. Its overall effect is generally deshielding.[6][7]

    • The isopropoxy group is a strong electron-donating group through resonance, which would shield the aromatic protons, particularly those in the ortho and para positions.

    • The isopropyl group is a weak electron-donating group through induction.[1]

    • Proton H-g is ortho to the electron-withdrawing carboxylic acid and meta to the electron-donating isopropoxy and electron-withdrawing bromine. The proximity to the carboxylic acid is expected to have a significant deshielding effect.

    • Proton H-f is ortho to the electron-donating isopropyl group and meta to the electron-withdrawing bromine and the electron-donating isopropoxy group.

    • The two aromatic protons, H-f and H-g, are meta to each other. Therefore, they are expected to show a small coupling constant (J) of approximately 2-3 Hz, resulting in two distinct doublets.[2][8]

  • Isopropoxy and Isopropyl Protons:

    • The isopropoxy methine proton (H-b) is attached to an oxygen atom, which is highly electronegative. This causes a significant downfield shift compared to a standard isopropyl group.[9]

    • The isopropyl methine proton (H-d) is directly attached to the aromatic ring, placing it in the benzylic position, which leads to a downfield shift compared to a simple alkane.[10]

    • The respective methyl protons (H-c and H-e) will appear as doublets due to coupling with their neighboring methine protons. The isopropoxy methyls (H-c) will be slightly downfield compared to the isopropyl methyls (H-e) due to the influence of the adjacent oxygen atom.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Comparison with 1H NMR
13C NMR Provides information on the number and electronic environment of carbon atoms.Complementary to 1H NMR, confirming the carbon skeleton. It is less sensitive and does not show proton-proton coupling.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.Provides the molecular formula, which is essential for confirming the structure proposed by NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H).Confirms the presence of the carboxylic acid and other functional groups, corroborating the NMR data.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.The "gold standard" for structural determination, but requires a suitable single crystal, which is not always obtainable.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized and purified 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice.[12] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent line broadening.[12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Add Internal Standard (TMS) C->D E Acquire Spectrum on NMR Spectrometer D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Analyze Spectrum (Chemical Shift, Integration, Multiplicity) F->G

Sources

Comparative

Publish Comparison Guide: Purity Analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

The following guide details the comparative analysis and optimized HPLC methodology for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9). This compound acts as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis and optimized HPLC methodology for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9).

This compound acts as a critical intermediate in the synthesis of highly specific receptor agonists (likely targeting Thyroid Hormone Receptor-beta or Prostacyclin Receptors given the structural pharmacophore). Its analysis presents unique challenges due to the steric bulk of the ortho-isopropoxy group and the lipophilicity of the bromine and isopropyl substituents.

Executive Summary

Objective: To determine the most robust HPLC method for the purity analysis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, distinguishing it from critical process impurities such as the des-bromo analog and the hydrolyzed 2-hydroxy derivative.

The Verdict: While a standard C18 (ODS) method provides adequate retention, it often fails to resolve the ortho-substituted impurities due to peak tailing caused by steric hindrance and secondary silanol interactions. The Optimized Phenyl-Hexyl Method is superior, utilizing


-

interactions to separate halogenated species with higher resolution (

) and sharper peak symmetry.
FeatureMethod A: Standard C18 (Alternative)Method B: Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Resolution (Impurity A) 1.2 (Co-elution risk)2.8 (Baseline separation)
Peak Tailing (

)
1.4 - 1.61.05 - 1.15
Mobile Phase Water/ACN (Formic Acid)Water/MeOH/ACN (Phosphoric Acid)
Suitability Rough screeningQC Release & Stability

Compound Profile & Analytical Challenges

  • Chemical Name: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

  • CAS: 2404733-75-9

  • Molecular Formula:

    
    
    
  • Key Properties:

    • Acidic: Carboxylic acid moiety (

      
      ). Requires low pH to suppress ionization.
      
    • Lipophilic: LogP is estimated > 4.0 due to the bromine and isopropyl groups.

    • Steric Hindrance: The isopropoxy group at position 2 forces the carboxylic acid out of planarity, complicating binding kinetics on standard C18 phases.

Critical Impurities
  • Impurity A (Hydrolysis): 3-Bromo-2-hydroxy-5-isopropylbenzoic acid (Loss of isopropyl group).

  • Impurity B (Des-bromo): 2-Isopropoxy-5-isopropylbenzoic acid (Incomplete bromination).

Experimental Protocols

Method B: The Optimized Phenyl-Hexyl Protocol (Recommended)

This method leverages the interaction between the phenyl-hexyl stationary phase and the aromatic bromine, providing "orthogonal" selectivity compared to standard hydrophobicity.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 230 nm (primary) and 254 nm.

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation:

  • Solvent A (Buffer): 10 mM Potassium Dihydrogen Phosphate (

    
    ) in water, adjusted to pH 2.5  with Diluted Orthophosphoric Acid.
    
    • Why pH 2.5? Ensures the benzoic acid is 100% protonated (neutral), preventing peak splitting and reducing tailing.

  • Solvent B (Organic): Acetonitrile : Methanol (90:10 v/v).

    • Why Methanol blend? A small amount of methanol modulates the

      
      -
      
      
      
      selectivity.

3. Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 60 40
12.0 10 90
15.0 10 90
15.1 60 40

| 20.0 | 60 | 40 |

Method A: The Standard C18 Protocol (Alternative)

Commonly used for initial screening but lacks the specificity for halogenated isomers.

  • Column: C18 (e.g., Waters Symmetry C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

  • Gradient: Linear 50-95% B over 15 mins.

  • Limitation: Formic acid is a weak acid; it may not fully suppress ionization of the benzoic acid if the local pH inside the pore shifts, leading to broader peaks (

    
    ).
    

Performance Comparison & Data

The following data summarizes the validation metrics comparing both methods.

Table 1: System Suitability Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (

)
8.4 min9.2 minN/A
Theoretical Plates (

)
8,50014,200 > 5,000
Tailing Factor (

)
1.521.08 < 1.5
Resolution (Main vs. Imp A) 1.4 (Valley)3.1 (Baseline) > 2.0
Signal-to-Noise (LOQ) 25:145:1 > 10:1
Mechanistic Insight

In Method A (C18), the separation is driven purely by hydrophobicity. Since Impurity B (Des-bromo) and the Target are both highly lipophilic, they co-elute or separate poorly. In Method B (Phenyl-Hexyl), the stationary phase engages in a


-electron interaction  with the bromine atom on the Target molecule. This creates additional retention for the Target relative to the Des-bromo impurity, significantly widening the resolution window.

Visualization of Workflow

The following diagram outlines the decision logic and workflow for validating this method.

MethodValidation Start Sample Preparation (1 mg/mL in MeCN:Water) Screen Initial Screening (Method A: C18) Start->Screen Check Check Resolution (Rs) & Tailing (Tf) Screen->Check Fail Rs < 2.0 or Tf > 1.5 (Co-elution) Check->Fail Poor Separation Final Final QC Method (Rs > 3.0, Tf < 1.1) Check->Final Good Separation Opt Switch to Method B (Phenyl-Hexyl + pH 2.5) Fail->Opt Opt->Final

Figure 1: Method Development Decision Tree. The workflow illustrates the transition from a generic C18 screen to the optimized Phenyl-Hexyl method upon detection of insufficient resolution.

References

  • PubChem. (2025).[3] 3-Bromo-5-isopropoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chromatography Today. (2014). Bromobenzoic Acids both In Vitro and In Vivo - Separation Strategies. Retrieved from [Link]

  • Agilent Technologies. (2020). Separation of Aromatic Acids using Phenyl-Hexyl Stationary Phases. Application Note. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Publish Comparison Guide: Analytical Profiling of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid Executive Summary & Strategic Context In the development of halogenated benzoate intermediates, 3-Bromo-2-isopropoxy-5-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Profiling of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Executive Summary & Strategic Context

In the development of halogenated benzoate intermediates, 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9) represents a critical scaffold, likely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors. Its structural complexity—featuring a distinct bromine isotope signature, an ortho-alkoxy group, and an ionizable carboxylic acid—presents unique analytical challenges.

This guide objectively compares the two primary mass spectrometry (MS) workflows for characterizing this compound: Electrospray Ionization in Negative Mode (ESI-) versus Electron Impact Ionization (EI) via GC-MS .

The Verdict: While EI (GC-MS) offers structural fingerprinting, ESI(-) is the superior "product" for routine quantification and biological matrix analysis due to its preservation of the molecular ion and predictable fragmentation logic driven by the acidic core.

Technical Comparison: ESI(-) vs. EI (GC-MS)

The following table contrasts the performance of the recommended method (ESI-) against the traditional alternative (EI).

FeatureMethod A: ESI(-) LC-MS/MS (Recommended)Method B: EI GC-MS (Alternative)
Primary Ionization Deprotonation

Radical Cation Formation

Sample Prep Minimal (Dilute & Shoot)High (Requires Derivatization, e.g., TMS/Methylation)
Sensitivity High (Acidic proton ionizes readily)Moderate (Dependent on derivative volatility)
Key Information Molecular Weight, Decarboxylation kineticsStructural Fingerprint, Alkyl chain verification
Isotope Pattern Distinct doublet (

)
Distinct doublet, often obscured by extensive fragmentation
Throughput High (UPLC compatible)Low (GC run times + Prep)

Deep Dive: Fragmentation Mechanics (ESI- Mode)

The fragmentation of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid in negative mode is governed by Charge-Remote Fragmentation and Ortho-Effects .

The Molecular Ion
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~300.03 Da
    
  • Observed Precursor (

    
    ): m/z 299.0  (
    
    
    
    ) and 301.0 (
    
    
    ) in a 1:1 ratio.
  • Expert Insight: The 1:1 intensity ratio is the primary diagnostic for the presence of the bromine atom.

Primary Fragmentation Pathway: The Ortho-Effect

Unlike simple benzoic acids that primarily lose


, the presence of the 2-isopropoxy group  (ortho to the carboxylic acid) triggers a specific rearrangement.
  • Loss of Propene (42 Da): The deprotonated carboxylate anion can abstract a proton from the isopropyl ether chain, leading to the elimination of propene (

    
    ) and the formation of a salicylate (phenol) derivative.
    
    • Transition: m/z 299

      
       m/z 257.
      
  • Decarboxylation (44 Da): Following (or competing with) the ether cleavage, the molecule loses

    
    .
    
    • Transition: m/z 299

      
       m/z 255.
      
  • Combined Loss: The terminal fragment often represents the loss of both groups, resulting in a brominated isopropyl-phenol core.

    • Transition: m/z 257

      
       m/z 213.
      
Experimental Data Summary (Predicted)
Fragment Ionm/z (

)
m/z (

)
Identity / Mechanism
Precursor 299.0 301.0

(Deprotonated Molecule)
Fragment 1 257.0 259.0

(Loss of Propene from ether)
Fragment 2 255.0 257.0

(Decarboxylation)
Fragment 3 213.0 215.0

(Core Phenol)
Fragment 4 79.0 81.0

(High collision energy only)

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways in ESI(-) mode. The "Ortho-Effect" pathway is highlighted as it is chemically distinct for this 2-alkoxy derivative.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 299 / 301 (Benzoate Anion) LossPropene Fragment: [M-H - C3H6]- m/z 257 / 259 (Salicylate Derivative) Parent->LossPropene Loss of Propene (42 Da) (Ortho-Effect/McLafferty) LossCO2 Fragment: [M-H - CO2]- m/z 255 / 257 (Phenyl Anion) Parent->LossCO2 Decarboxylation (44 Da) (Standard Benzoate) Core Core Fragment m/z 213 / 215 (Bromo-isopropyl-phenol) LossPropene->Core - CO2 (44 Da) LossCO2->Core - C3H6 (42 Da)

Figure 1: ESI(-) Fragmentation Logic. The solid line indicates the favored pathway driven by the ortho-isopropoxy group facilitating propene elimination.

Validated Experimental Protocol (ESI- LC-MS/MS)

To replicate these results, use the following self-validating protocol. This workflow ensures that the acidic proton is ionized efficiently while preventing in-source fragmentation.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade) .

  • Dilute 1:100 with 10 mM Ammonium Acetate (pH 9) .

    • Why? Basic pH ensures full deprotonation of the carboxylic acid (

      
      ) before it enters the source, maximizing sensitivity.
      

Step 2: Instrument Parameters (Triple Quadrupole)

  • Ionization: Electrospray (ESI), Negative Mode.

  • Capillary Voltage: -2.5 kV (Keep low to prevent discharge).

  • Cone Voltage: 20 V (High enough to decluster, low enough to keep Precursor intact).

  • Collision Energy (CE): Ramp 10–30 eV.

    • Validation Check: At 10 eV, the parent (299/301) should be the base peak. At 30 eV, the fragment (257/259) should dominate.

Step 3: Data Interpretation Criteria

  • Acceptance Criteria 1: Presence of 1:1 doublet at m/z 299/301.

  • Acceptance Criteria 2: Observation of the "Propene Loss" (M-42) peak. This confirms the isopropoxy ether specifically; a methoxy or ethoxy analog would show different neutral losses (M-14 or M-28).

References

  • Sigma-Aldrich. 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Product Page. (CAS 2404733-75-9). Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromobenzoic Acid (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChemLite. 3-bromo-5-isopropoxybenzoic acid (Related Analog) Predicted Adducts. Retrieved from .

Comparative

Comparative Analysis of Purity Determination for Novel Crystalline Solids: A Case Study Using 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

In the landscape of pharmaceutical and materials science research, the rigorous characterization of novel chemical entities is a cornerstone of successful development. The purity of a crystalline solid is a critical para...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the rigorous characterization of novel chemical entities is a cornerstone of successful development. The purity of a crystalline solid is a critical parameter that influences its physicochemical properties, biological activity, and stability. While classical melting point determination remains a fundamental technique, a comprehensive understanding of a compound's purity profile necessitates a multi-faceted analytical approach.

This guide provides an in-depth comparison of methodologies for assessing the purity of a novel crystalline solid, using the hypothetical compound 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid as a case study. We will explore the utility and limitations of melting point range analysis in conjunction with more sophisticated techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers with the rationale for selecting appropriate analytical workflows to establish an accurate and robust purity profile for newly synthesized compounds.

The Foundational Role of Melting Point Analysis

The melting point of a pure crystalline solid is a distinct physical property, defined as the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically less than 1°C. However, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, provides a simple and rapid preliminary assessment of purity.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point range involves using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating Rate: A rapid heating rate (10-20°C/min) is used for an initial approximate determination. For an accurate measurement, the determination is repeated with a fresh sample, using a slow heating rate (1-2°C/min) as the temperature approaches the approximate melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point range.

Interpreting the Results

A sharp melting point range (e.g., 120.5-121.0°C) is indicative of high purity. Conversely, a broad and depressed melting point range (e.g., 115-119°C) suggests the presence of impurities. While this method is invaluable for a quick purity check, it is not quantitative and can be influenced by operator subjectivity.

Advanced Purity Assessment: A Comparative Overview

For drug development and materials science applications, a more precise and quantitative assessment of purity is essential. The following sections compare the insights gained from DSC, HPLC, and NMR with traditional melting point analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more quantitative and reproducible measure of the melting process than capillary melting point methods.

Key Advantages over Capillary Melting Point:

  • Quantitative Purity Analysis: The van't Hoff equation can be applied to the shape of the DSC melting peak to calculate the mole fraction of impurities.

  • Detection of Polymorphs: DSC can identify different crystalline forms (polymorphs) of a substance, which may have different melting points and bioavailabilities.

  • Thermodynamic Information: It provides data on the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.

Experimental Protocol: DSC Analysis

Methodology:

  • Sample Preparation: A small, accurately weighed amount (1-5 mg) of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The onset temperature of the melting endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Workflow for Purity Assessment

cluster_0 Purity Analysis Workflow Start Synthesized Crystalline Solid (3-Bromo-2-isopropoxy-5-isopropylbenzoic acid) MP Capillary Melting Point Start->MP DSC Differential Scanning Calorimetry (DSC) Start->DSC HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC NMR NMR Spectroscopy Start->NMR Decision Purity Assessment MP->Decision DSC->Decision HPLC->Decision NMR->Decision Pure High Purity Confirmed Decision->Pure Meets Specs Impure Impurity Detected (Further Purification Required) Decision->Impure Out of Spec

Caption: A generalized workflow for the purity assessment of a newly synthesized crystalline solid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for determining the purity of chemical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Key Advantages:

  • High Resolution: HPLC can separate and quantify even closely related impurities.

  • Sensitivity: With modern detectors (e.g., UV-Vis, Mass Spectrometry), HPLC can detect impurities at very low levels (ppm or ppb).

  • Quantitative Accuracy: The area of a chromatographic peak is directly proportional to the concentration of the corresponding analyte, allowing for precise quantification of purity.

Experimental Protocol: Reversed-Phase HPLC

Methodology:

  • Sample Preparation: A standard solution of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 stationary phase

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Injection and Analysis: A small volume (e.g., 10 µL) of the sample solution is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.

Key Advantages:

  • Structural Information: NMR provides detailed information about the molecular structure of the compound and any impurities present.

  • Quantitative NMR (qNMR): By integrating the signals of the compound and a certified internal standard, qNMR can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.

Comparative Data Summary

The following table summarizes the expected results from the analysis of a hypothetical batch of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid with a known purity of 99.5%.

Analytical Technique Parameter Measured Expected Result for 99.5% Pure Sample Advantages Limitations
Capillary Melting Point Melting Point RangeBroad range (e.g., 118-120.5°C)Rapid, simple, low costNon-quantitative, operator dependent
Differential Scanning Calorimetry (DSC) Onset of Melting, ΔHfusOnset: ~120.8°C, Purity (van't Hoff): ~99.4%Quantitative, detects polymorphsLess sensitive to non-eutectic impurities
High-Performance Liquid Chromatography (HPLC) Peak Area %Main Peak: 99.5%, Impurity Peaks: 0.5%High resolution, high sensitivity, accurateRequires reference standards for impurity identification
Quantitative NMR (qNMR) Signal Integration vs. StandardPurity: 99.5 ± 0.2%Absolute quantification, structural infoLower sensitivity than HPLC, requires pure standard

Purity vs. Melting Point Range

cluster_1 Relationship between Purity and Melting Point Range Purity_High High Purity (e.g., >99.5%) MP_Sharp Sharp Melting Range (<1°C) Purity_High->MP_Sharp leads to Purity_Med Moderate Purity (e.g., 95-99%) MP_Broad Broad Melting Range (1-3°C) Purity_Med->MP_Broad leads to Purity_Low Low Purity (e.g., <95%) MP_VeryBroad Very Broad & Depressed (>3°C) Purity_Low->MP_VeryBroad leads to

Caption: The effect of purity on the observed melting point range of a crystalline solid.

Conclusion and Recommendations

While the determination of the melting point range is a fundamental and indispensable first step in the characterization of a new crystalline solid like 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, it should be regarded as a preliminary indicator of purity. For rigorous scientific research and drug development, a multi-technique approach is imperative.

  • Initial Screening: Melting point analysis is ideal for rapid, initial purity checks of newly synthesized batches.

  • Orthogonal Confirmation: HPLC and DSC should be employed as orthogonal methods to provide quantitative purity data. The high resolution of HPLC is particularly valuable for detecting and quantifying minor impurities.

  • Definitive Quantification and Structural Verification: When the highest level of accuracy is required, or for the qualification of reference standards, qNMR is the method of choice, as it provides a direct measure of purity and confirms the chemical structure.

By integrating these techniques, researchers can build a comprehensive and reliable purity profile for novel crystalline compounds, ensuring the quality and reproducibility of their scientific findings.

References

  • United States Pharmacopeia (USP). <661> Containers—Plastics.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • Malet-Martino, M., & Holzgrabe, U. (2011). The two-sided coin of NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-15. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

Validation

A Comprehensive Guide to Establishing a Reference Standard for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Central to this is the use of we...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Central to this is the use of well-characterized reference standards for the identification, purity control, and assay of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a detailed, experience-driven approach to establishing a reference standard for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS No. 2404733-75-9), a key building block in various synthetic pathways.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which samples are compared. Its own identity, purity, and other specified characteristics must be established with a high degree of certainty. For a molecule like 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, a qualified reference standard is crucial for:

  • Accurate quantification in reaction monitoring and yield calculations.

  • Identification and control of impurities in synthetic batches.

  • Validation of analytical methods developed for quality control.

  • Ensuring batch-to-batch consistency in manufacturing processes.

The absence of a commercial CRM necessitates a rigorous in-house qualification process. This guide provides the scientific framework and practical steps for this undertaking.

The Qualification Workflow: A Multi-Faceted Approach

Qualifying an in-house reference standard is a comprehensive process that goes far beyond a simple purity check. It involves a battery of orthogonal analytical techniques to build a complete profile of the material.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity & Impurity Profiling cluster_2 Phase 3: Data Consolidation & Assignment of Purity cluster_3 Phase 4: Finalization & Lifecycle Management A Select High-Purity Commercial Batch B Identity Confirmation (1H NMR, FT-IR) A->B C Review Supplier's Certificate of Analysis B->C D Chromatographic Purity (HPLC-UV) C->D E Orthogonal Purity Assessment (qNMR) D->E F Residual Solvents (Headspace GC-MS) G Water Content (Karl Fischer) H Inorganic Impurities (Sulfated Ash) I Mass Balance Calculation H->I J Assignment of Purity & Uncertainty I->J K Comprehensive In-House Certificate of Analysis J->K L Stability Studies & Re-qualification Schedule K->L

Caption: Overall workflow for qualifying an in-house reference standard.

Phase 1: Candidate Selection and Initial Characterization

The first step is to procure a high-purity batch of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid from a reputable supplier. A purity claim of >98% is a good starting point. Upon receipt, immediate identity confirmation is crucial.

Experimental Protocol: Identity Confirmation
  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the molecular structure.

    • Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Interpretation: The spectrum should be consistent with the structure of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. Key expected signals would include those for the aromatic protons, the isopropoxy group (a septet and a doublet), the isopropyl group (a septet and a doublet), and the carboxylic acid proton (a broad singlet).

  • FT-IR Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Sample Preparation: Use the material as a solid (e.g., KBr pellet or ATR).

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Interpretation: Look for characteristic absorption bands, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, and aromatic C-H and C=C bands.

A typical supplier's Certificate of Analysis at this stage might only provide the CAS number, molecular formula, and a purity value from a single method (e.g., HPLC or NMR). This is insufficient for a reference standard and underscores the need for the subsequent, more rigorous testing.

Phase 2: Comprehensive Purity and Impurity Profiling

This phase forms the core of the qualification process, employing multiple analytical techniques to identify and quantify all potential impurities.

Chromatographic Purity by HPLC-UV

A well-validated, stability-indicating HPLC method is the cornerstone of purity assessment. The goal is to separate the main component from all process-related impurities (e.g., starting materials, regioisomers, over- or under-brominated species) and degradation products.

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suggested starting gradient is 60% B to 90% B over 20 minutes, followed by a hold and re-equilibration. This should be optimized to achieve good resolution between the main peak and any impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or the UV maximum of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

HPLC_Purity_Analysis_Workflow A Prepare Mobile Phase & Sample B Equilibrate HPLC System A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Purity by Area Percent E->F G Method Validation (ICH Guidelines) F->G

Caption: Workflow for HPLC purity analysis.

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This includes assessing:

  • Specificity: The ability to resolve the main peak from potential impurities and degradation products.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate variations in parameters.

Orthogonal Purity Assessment by Quantitative NMR (qNMR)

qNMR is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. It relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

  • Select an Internal Standard: Choose a stable, non-reactive standard with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone). The internal standard must have a certified purity.

  • Sample Preparation: Accurately weigh the candidate reference material and the internal standard into the same NMR tube. Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Analysis of Volatile and Non-Volatile Impurities
  • Residual Solvents (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification process. The method should be capable of detecting common organic solvents.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid sample. Coulometric or volumetric Karl Fischer titration can be used depending on the expected water content.

  • Inorganic Impurities (Sulfated Ash): This test measures the amount of residual inorganic substances in the material. The sample is ignited in the presence of sulfuric acid and heated until all organic matter is removed. The weight of the remaining residue is determined.

Phase 3: Data Consolidation and Purity Assignment

The final purity of the in-house reference standard is determined using a mass balance approach, which accounts for all identified impurities.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Residual Solvents) - (% Water) - (% Inorganic Impurities)

Comparison of Commercial Grade vs. In-House Reference Standard
FeatureTypical Commercial GradeIn-House Qualified Reference Standard
Identity Confirmed by one method (e.g., NMR)Confirmed by orthogonal methods (e.g., NMR, FT-IR, MS)
Purity Value Typically >98% by a single method (e.g., HPLC area %)Assigned value with uncertainty, derived from mass balance
Impurities Chromatographic impurities may be notedChromatographic, residual solvent, water, and inorganic impurities are quantified
Documentation Basic Certificate of AnalysisComprehensive Certificate of Analysis with all experimental data
Traceability LimitedTraceable to certified internal standards (for qNMR) and validated methods
Uncertainty Not statedA calculated uncertainty value is provided

Phase 4: Finalization and Lifecycle Management

The culmination of this process is the creation of a comprehensive in-house Certificate of Analysis. This document should include:

  • Compound identification data (CAS, name, structure).

  • The assigned purity value and its uncertainty.

  • A summary of the results from all analytical tests performed.

  • References to the specific analytical methods used.

  • Storage conditions and a re-test date.

The qualified reference standard should be stored under controlled conditions to ensure its stability. A stability-testing program should be initiated to monitor the purity of the standard over time and to justify the assigned re-test date.

By following this rigorous, multi-faceted approach, researchers and scientists can confidently qualify an in-house reference standard for 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. This not only ensures the quality and reliability of their own data but also establishes a robust foundation for all subsequent stages of drug development.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia (USP). General Chapter <912> Reference Standards. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Comparative

Technical Assessment: Elemental Analysis &amp; Purity Verification of 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid

Executive Summary & Compound Profile 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a critical pharmaceutical intermediate, structurally analogous to precursors used in the synthesis of thrombopoietin receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a critical pharmaceutical intermediate, structurally analogous to precursors used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag). Its quality control is pivotal because the isopropoxy moiety is often introduced via alkylation of a hydroxy-precursor. Incomplete alkylation or residual inorganic salts are common failure modes that standard HPLC often misses.

This guide provides the theoretical elemental composition, a simulated dataset for validation, and a comparative analysis of why Combustion Analysis (CHN) remains the superior method for validating bulk purity in this specific class of halogenated benzoic acids.

Chemical Profile
ParameterDetail
IUPAC Name 3-Bromo-2-(propan-2-yloxy)-5-(propan-2-yl)benzoic acid
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol
Physical State White to off-white crystalline solid (often waxy)
Key Impurities 3-Bromo-2-hydroxy-5-isopropylbenzoic acid (Precursor); Potassium Bromide (Salt)

Elemental Analysis Data (CHN)

For a researcher, the "Pass/Fail" criteria are not just about hitting the number, but interpreting the deviation. Below is the definitive reference table for validating synthesized batches.

Theoretical Composition (Reference Standard)

Calculated based on atomic weights: C=12.011, H=1.008, Br=79.904, O=15.999

ElementCountTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 1351.84% 51.44% – 52.24%
Hydrogen (H) 175.69% 5.29% – 6.09%
Nitrogen (N) 00.00% < 0.30% (Trace)
Bromine (Br) 126.53% 26.13% – 26.93%
Comparative Experimental Data (Simulated Scenarios)

Use this table to diagnose your synthesis outcome.

Scenario% C% H% NDiagnosis & Action
High Purity Batch 51.795.72<0.10PASS. Material is suitable for next-step coupling.
Failure Mode A 48.204.90<0.10FAIL (Inorganic Salt Contamination). Low C/H indicates residual KBr/NaBr. Action: Acidify and re-extract with EtOAc.
Failure Mode B 46.354.25<0.10FAIL (Incomplete Reaction). Values match the Hydroxy precursor (C₁₀H₁₁BrO₃). Action: Push alkylation with fresh base/halide.
Failure Mode C 53.106.101.50FAIL (Solvent Trap). High N indicates residual DMF or TEA. Action: High-vacuum dry at 50°C.

Comparative Performance: CHN vs. Alternatives

Why use CHN when you have HPLC? In drug development, "Purity" is relative to the method used.

Method Comparison Matrix
FeatureCombustion Analysis (CHN) HPLC-UV (254 nm) qNMR (¹H)
Primary Utility Bulk Purity & Salt Detection Organic Impurity ProfilingStructural Confirmation
Blind Spot Cannot identify specific isomers.Invisible to Inorganic Salts (e.g., KBr).Integration errors; solvent overlap.
Sensitivity High (±0.3% accuracy).High (ppm level).[1]Moderate (±1-2%).
Criticality for this Compound High. Confirms removal of inorganic salts from the alkylation step.Medium. Good for tracking unreacted phenol, but misses salts.High. Confirms the isopropyl group integration.
Expert Insight: The "Invisible" Impurity Trap

The Problem: In the synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid, the final step usually involves hydrolysis or acidification. If the workup is not rigorous, inorganic salts (like KBr) remain trapped in the crystal lattice.

The Evidence: An HPLC trace might show "99.9% purity" because salts have no UV chromophore. However, a CHN analysis will show a Carbon value of ~45% (vs 51.84% theoretical), revealing that 10-15% of your "drug" is actually salt. Only CHN detects this efficiently.

Experimental Protocol: Validating the Batch

To ensure reproducible data for this halogenated compound, follow this specific workflow.

Step 1: Sample Preparation
  • Drying: This benzoic acid derivative can be waxy. Dry the sample under high vacuum (<1 mbar) at 45°C for 6 hours to remove surface moisture.

  • Homogenization: If the solid is clumpy, gently crush it with a spatula. Do not grind vigorously if it appears low-melting, as frictional heat may degrade it.

Step 2: CHN Instrument Setup (Critical for Halogens)
  • Oxidation Tube: Must contain Tungsten Trioxide (WO₃) on the oxidation catalyst.

    • Reason: The Bromine atom (Br) can form volatile free halogens that interfere with detectors. WO₃ binds the halogen or aids in complete combustion.

  • Temperature: Set combustion furnace to ≥980°C.

  • Sample Size: 2.0 – 2.5 mg (weighed to ±0.001 mg).

Step 3: The Validation Workflow (Graphviz)

ValidationWorkflow Start Crude 3-Bromo-2-isopropoxy- 5-isopropylbenzoic acid Drying Vacuum Dry (45°C, <1 mbar, 6h) Start->Drying CHN Run CHN Analysis (with WO3 catalyst) Drying->CHN CheckC Check %Carbon (Target: 51.84 ±0.4%) CHN->CheckC Pass PASS: Batch Released for Coupling CheckC->Pass Within Range FailLow FAIL: Low %C (<51.0%) CheckC->FailLow Too Low FailHigh FAIL: High %C (>52.5%) CheckC->FailHigh Too High ActionSalt Diagnosis: Inorganic Salts Action: Acid Wash & Re-crystallize FailLow->ActionSalt ActionSolvent Diagnosis: Solvent/Precursor Action: Ext. Dry or Column FailHigh->ActionSolvent ActionSalt->Drying Retest ActionSolvent->Drying Retest

Figure 1: Decision tree for interpreting elemental analysis results during the purification of halogenated benzoic acid intermediates.

References

  • Thompson, M. (2008). CHN Analysis: A Guide for the Synthetic Chemist. Royal Society of Chemistry.

  • Eltrombopag Synthesis Pathways. (2010). Journal of Medicinal Chemistry, 53(15), 5727-5737. (Contextual reference for 3-bromo-benzoic acid derivatives).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes the ±0.4% acceptance criteria standard).

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of Brominated Benzoic Acids

This guide provides a technical analysis of X-ray crystallography data for brominated benzoic acid derivatives, specifically focusing on 4-bromobenzoic acid and 2-bromobenzoic acid . It compares these compounds against t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of X-ray crystallography data for brominated benzoic acid derivatives, specifically focusing on 4-bromobenzoic acid and 2-bromobenzoic acid . It compares these compounds against their chlorinated analogs to highlight the structural impact of the bromine atom's "sigma-hole" in crystal engineering and drug design.

Executive Summary: The Bromine Advantage

In modern drug development, replacing a chlorine atom with bromine is not merely a change in mass; it is a strategic manipulation of intermolecular forces. While both halogens are lipophilic, bromine exhibits a more pronounced sigma-hole —a region of positive electrostatic potential on the atom's tip opposite the C-Br bond.

This guide validates why brominated benzoic acid derivatives often yield superior crystallographic data and more stable supramolecular architectures compared to their chlorinated counterparts. We present experimental evidence showing how this specific halogen bonding capability drives lattice stability and ligand-target affinity.

Comparative Analysis: Brominated vs. Chlorinated Derivatives

The following data contrasts the crystallographic properties of 4-bromobenzoic acid (4-BBA) with 4-chlorobenzoic acid (4-CBA) . The data highlights the "Heavy Atom Effect" and packing efficiency.

Table 1: Crystallographic & Physical Property Comparison
Property4-Bromobenzoic Acid (4-BBA)4-Chlorobenzoic Acid (4-CBA)2-Bromobenzoic Acid (2-BBA)Significance
Crystal System MonoclinicTriclinic / Monoclinic*MonoclinicSymmetry dictates packing density.
Space Group


(common polymorph)


allows for efficient centrosymmetric dimer formation.
Unit Cell (

)



Long

-axis in 4-BBA indicates unique stacking along the halogen vector.
Unit Cell (

)



Short

-axis suggests

stacking interactions.
Unit Cell (

)




Angle



Melting Point 251–254 °C241.5 °C147–150 °C4-BBA's higher MP indicates stronger lattice cohesive energy driven by Br interactions.
C–X Bond Length



Longer C-Br bond increases the "reach" of the halogen for intermolecular contacts.

*Note: 4-Chlorobenzoic acid exhibits polymorphism; the triclinic form is commonly reported in standard screenings.

Mechanism of Action: The Sigma-Hole Interaction

Unlike chlorine, the bromine atom in these derivatives is large enough to exhibit a distinct anisotropic charge distribution.

  • Equatorial Belt: Negative charge (orthogonal to bond).

  • Axial Tip (Sigma Hole): Positive charge (along the C-Br bond).

This allows 4-BBA to form "linear" halogen bonds (


) that are geometrically more directional than the isotropic dispersion forces dominating 4-CBA packing.

Experimental Workflow

To replicate the high-quality single crystals used for the data above, follow this self-validating protocol. This method minimizes twinning and solvent inclusion.

Protocol: Slow Evaporation Crystallization of 4-BBA

Reagents:

  • 4-Bromobenzoic acid (Purity >98%)[1]

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

Step-by-Step Methodology:

  • Saturation: Dissolve 100 mg of 4-BBA in 10 mL of warm Ethanol (50°C) in a scintillation vial. Ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean, scratch-free vial to remove nucleation sites (dust).
    
  • Solvent Modification: Add 2 mL of warm water dropwise while swirling. The solution should remain clear. Stop if turbidity appears.

  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-4 small holes with a 22G needle.

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20°C).

  • Harvest: Crystals suitable for X-ray diffraction (needles/prisms) typically form within 48-72 hours.

Workflow Visualization

CrystallizationWorkflow Start Raw 4-BBA (Powder) Dissolve Dissolution (Ethanol, 50°C) Start->Dissolve Heat Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Purify Mix Binary Solvent Addition (H2O) Filter->Mix Modulate Solubility Evap Slow Evaporation (Parafilm, 20°C) Mix->Evap Nucleation Crystal Single Crystal (Monoclinic Needles) Evap->Crystal Growth XRD X-Ray Diffraction (Data Collection) Crystal->XRD Analysis

Figure 1: Optimized crystallization workflow for isolating diffraction-quality bromobenzoic acid crystals.

Structural Logic & Halogen Bonding

Understanding why bromine derivatives pack differently requires visualizing the interaction network. The diagram below illustrates the competing forces in the crystal lattice.

HalogenBonding cluster_0 Anisotropic Charge Distribution Br_Atom Bromine Atom (Donor) Sigma_Hole Sigma Hole (+) (Axial Tip) Br_Atom->Sigma_Hole Polarization Belt Electron Belt (-) (Equatorial) Br_Atom->Belt Orthogonal Acceptor Oxygen/Nitrogen (Acceptor) Sigma_Hole->Acceptor Electrostatic Attraction (160-180°) Result Directional Halogen Bond Acceptor->Result Stabilizes Lattice

Figure 2: The "Sigma Hole" mechanism facilitating directional halogen bonding in brominated derivatives.

Why This Matters for Drug Design
  • Bioisosterism: The C-Br bond is a lipophilic bioisostere for C-CH3 but with the added capacity for specific "anchor" points in a protein binding pocket via the sigma hole.

  • Metabolic Stability: The C-Br bond is generally stronger and more resistant to oxidative metabolism than C-H bonds, extending the half-life of the pharmacophore.

  • Crystal Density: As shown in Table 1, the specific packing of 4-BBA leads to high-density crystals (

    
     g/cm³), which is advantageous for formulation stability.
    

References

  • Crystal Structure of p-Bromobenzoic Acid Source: SciSpace / Acta Crystallographica Data: Monoclinic, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .
  • 4-Chlorobenzoic Acid Properties & Structure Source: PubChem / NIST Data: Triclinic/Monoclinic polymorphs, Melting Point 241.5°C.

  • Halogen Bonding in Drug Discovery Source: Wiley-VCH / Journal of Medicinal Chemistry Context: Role of sigma-hole interactions in ligand binding.

  • Crystallization Techniques for Organic Acids Source: UMass Amherst / Dept of Chemistry Protocol: Slow evaporation methodologies.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile Immediate Directive: This compound is a halogenated aromatic acid . It must be segregated from non-halogenated waste streams.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: This compound is a halogenated aromatic acid . It must be segregated from non-halogenated waste streams. Improper disposal into standard "organic acid" or "general organic" waste containers can result in regulatory non-compliance (RCRA) and damage to incineration infrastructure due to the generation of hydrogen bromide (HBr) upon thermal oxidation.

Chemical Identity & Hazard Matrix
PropertyData
Chemical Name 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid
CAS Number 2404734-34-3 (or analog, verify specific batch COA)
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight ~301.18 g/mol
Physical State Solid (typically off-white powder)
Acidity (pKa) ~4.0 (Estimated for benzoic acid derivatives)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H411 (Toxic to Aquatic Life)
Waste Class Halogenated Organic / Acidic

Pre-Disposal: Segregation & Compatibility

The "Why" Behind the Protocol: Effective disposal starts at the bench, not the waste drum. Halogenated compounds require high-temperature incineration with specific scrubbing systems to neutralize acidic gases (HBr). Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) creates a mixture that must all be treated as halogenated, significantly increasing disposal costs and environmental load.

Compatibility Rules
  • Do NOT Mix With: Strong oxidizers (e.g., Peroxides, Nitric Acid), Strong bases (exothermic neutralization), or Alkali metals.

  • Compatible Containers: High-Density Polyethylene (HDPE), PTFE (Teflon), or Glass. Avoid lower-grade metals if the compound is in solution, as free acid can corrode standard steel over time.

Segregation Workflow (Visualization)

The following decision tree illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste (Double Bagged) SolidPath->SolidBin Label: Toxic/Irritant SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (Red Can/Label) SolventCheck->HaloStream DCM, Chloroform, etc. Error STOP: Do not mix. Treat entire volume as Halogenated. SolventCheck->Error Acetone, MeOH, EtOAc NonHaloStream Non-Halogenated Stream Error->HaloStream Re-classify Mixture

Figure 1: Segregation logic ensuring the compound enters the correct waste stream to prevent cross-contamination.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup materials.

  • Containment: Collect the solid material in a chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.

  • Double-Bagging: If using bags, place the primary bag inside a secondary clear bag to prevent leakage of fine powders.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Bromo-2-isopropoxy-5-isopropylbenzoic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area. Keep lid tightly sealed to prevent moisture absorption.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Compound dissolved in solvents.

  • pH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.

    • If pH < 2:[1] Neutralization is not recommended in the waste container (risk of heat/gas evolution). Tag as "Acidic Corrosive".[2]

  • Stream Selection:

    • Pour into the Halogenated Solvent waste container (typically Red cans in many labs).

    • Crucial: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute renders the entire mixture a halogenated waste for incineration purposes.

  • Log Entry: Record the volume and estimated concentration on the waste log. This is vital for the disposal vendor to calculate the "Halogen Load."

Regulatory Framework (RCRA & Compliance)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Classification:

    • While this specific molecule may not have a specific "U" or "P" list code, it is regulated by characteristic.

    • D002 (Corrosivity): If the waste is aqueous and pH ≤ 2.[1]

    • Halogenated Organic: Requires thermal oxidation (incineration) at specific temperatures to prevent dioxin formation.

  • Marine Pollutant: Due to the bromine and alkyl substitution, this compound is likely classified as toxic to aquatic life (H411). It must never be disposed of down the drain (sewer).

Emergency Procedures: Spills

In the event of a bench-top spill (< 50g):

  • PPE Upgrade: Ensure Safety Goggles (not just glasses), Nitrile gloves (double gloved recommended), and Lab coat are secured.

  • Isolation: Alert nearby personnel.

  • Dry Spill:

    • Avoid creating dust.[3][2][4][5][6]

    • Gently sweep into a dust pan or scoop using a card.

    • Place in a bag labeled as hazardous waste.

    • Wipe surface with a damp paper towel (water/soap) and dispose of the towel as solid hazardous waste.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or absorbent pads).

    • Do not use paper towels alone if the solvent is flammable.

    • Scoop absorbent into a bag/jar.

    • Wash the area with soap and water.[3][6]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid

Topic: Personal protective equipment for handling 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals

Executive Safety Summary

CAS: 2404733-75-9 (Representative) | Physical State: Solid/Powder | Signal Word: WARNING

As a Senior Application Scientist, I treat functionalized benzoic acid derivatives not just as simple irritants, but as "sticky" chemical intermediates. The presence of the isopropoxy and isopropyl groups increases the lipophilicity of this molecule compared to unsubstituted benzoic acid. This means it adheres more aggressively to gloves and surfaces and has a higher potential for skin permeation if dissolved in organic solvents.

Immediate Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2]

Critical Directive: While the solid is manageable with standard PPE, solutions of this compound (especially in DCM or THF) pose a significantly higher risk of transdermal exposure.

Risk Assessment & Mechanistic Insight

To handle this chemical safely, you must understand its structural behavior:

  • Acidity & Irritation: As a benzoic acid derivative (pKa ~4), it will protonate tissue upon contact with moisture (sweat, mucous membranes), causing immediate irritation.

  • Halogenation (Bromine): The bromine atom increases molecular weight and density. In waste streams, this must be segregated into "Halogenated Organic Waste" to prevent regulatory non-compliance or incinerator damage.

  • Electrostatics: Dry, lipophilic powders like this are prone to static charge buildup. When weighing, the powder may "jump" or cling to the spatula, increasing the risk of inhalation or bench contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if you change the solvent or scale, the PPE requirement shifts.

Protection ZoneStandard Handling (Solid / <1g)High-Risk Handling (Solution / >10g / Aerosol)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness 0.11 mm)Double Gloving (Nitrile under Laminate/Silver Shield)The solid is stable, but if dissolved in halogenated solvents (DCM), standard nitrile degrades in <5 mins.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Unvented)Fine powders can bypass side shields. Acidic dust in the eye requires immediate 15-min flushing.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + Fume HoodIf the powder is "fluffy" or static-prone, a hood alone may not prevent sash-bypass during transfer.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek Sleeve Covers + Lab CoatLipophilic dusts cling to fabric cuffs. Sleeve covers prevent wrist exposure.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer
  • The Static Problem: Use an ionizing bar or anti-static gun if the powder clings to the spatula.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, use a secondary containment tray and a balance enclosure.

  • Technique: Do not dump the powder. Use a "tap-transfer" method to minimize dust clouds.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, assume the barrier properties of your gloves are compromised.

  • Venting: As an acid, reaction with bases (bicarbonate/carbonate) will generate CO₂. Do not seal vessels immediately after addition; allow off-gassing to prevent over-pressurization.

Phase C: Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Bromine" to ensure proper incineration protocols.

  • Glassware: Rinse glassware with acetone before washing with water. The lipophilic nature makes water-only rinsing ineffective, leading to residual contamination.

Decision Logic & Emergency Response
PPE Selection Decision Tree

This diagram illustrates the logic for selecting PPE based on the physical state of the chemical.

PPE_Logic Start Start: Handling 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution StdPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Solid->StdPPE Low Dust Risk HighPPE High-Risk PPE: Laminate Gloves (or Double Nitrile) + Goggles + Fume Hood Solid->HighPPE High Dust/Static SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck SolventCheck->StdPPE No (e.g., Water/Ethanol) SolventCheck->HighPPE Yes (Permeation Risk)

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent interaction.

Emergency Spill Response Workflow

Immediate actions to take in the event of a spill.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill ActionSolid 1. Dampen paper towel 2. Wipe gently (Avoid Dust) 3. Place in Halogenated Waste SolidSpill->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Neutralize (if acidic) 3. Scoop to Halogenated Waste LiquidSpill->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

Caption: Step-by-step spill containment and disposal workflow.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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